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Foundational

A Guide to the Crystal Structure Analysis of 2-amino-6-nitro-1H-quinazolin-4-one: A Technical Whitepaper for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and insights crucial for the crystal structure analysis of 2-amino-6-nitro-1H-quinazolin-4-one. This document is intended for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the methodologies and insights crucial for the crystal structure analysis of 2-amino-6-nitro-1H-quinazolin-4-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation of quinazolinone-based compounds. Quinazolinones represent a vital scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] A thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.

The Significance of Structural Analysis in Quinazolinone-Based Drug Discovery

The quinazolinone core is a privileged scaffold in the development of targeted therapies.[2][3] The efficacy and selectivity of these compounds are intrinsically linked to their three-dimensional conformation and the specific intermolecular interactions they form with their biological targets. High-resolution crystal structures provide invaluable data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's overall shape. Furthermore, the analysis of the crystal packing reveals the intricate network of non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern molecular recognition and binding affinity. This structural information is the bedrock of structure-activity relationship (SAR) studies, enabling the strategic modification of the molecular framework to enhance potency and optimize pharmacokinetic properties.[1]

While the crystal structure of the parent compound, 6-nitroquinazolin-4(3H)-one, has been determined,[5][6][7] this guide will focus on the analytical workflow for its 2-amino derivative, a modification known to modulate biological activity in related systems.[8]

Experimental Workflow: From Synthesis to High-Quality Crystals

The journey to an accurate crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. This is often the most challenging yet critical step in the process.[9][10]

Synthesis of 2-amino-6-nitro-1H-quinazolin-4-one

The synthesis of 2-amino-6-nitro-1H-quinazolin-4-one can be approached through several established synthetic routes for quinazolinone derivatives. A common method involves the cyclization of substituted anthranilic acids.[4][11] For the target compound, a plausible route begins with 2-amino-5-nitrobenzoic acid, which can be reacted with a suitable source of the 2-amino group, followed by cyclization.

Hypothetical Synthetic Protocol:

  • Step 1: Activation of 2-amino-5-nitrobenzoic acid. The carboxylic acid group of 2-amino-5-nitrobenzoic acid is activated, for instance, by conversion to its acid chloride or by using a coupling agent.

  • Step 2: Introduction of the 2-amino group. The activated intermediate is then reacted with a protected amine source, followed by deprotection.

  • Step 3: Cyclization. The resulting intermediate undergoes cyclization, often under thermal or acid-catalyzed conditions, to yield the 2-amino-6-nitro-1H-quinazolin-4-one product.[12]

  • Step 4: Purification. The crude product is purified by recrystallization or column chromatography to achieve the high purity necessary for successful crystallization.

Crystallization Methodologies

Growing single crystals suitable for X-ray diffraction requires a systematic approach to explore various crystallization conditions. The goal is to achieve slow precipitation from a supersaturated solution.[10][13][14]

Key Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.[13][14]

  • Vapor Diffusion: This is a highly successful method where a solution of the compound is placed in a small, open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[14][15] The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

  • Solvent Layering: A less dense anti-solvent is carefully layered on top of a more dense solution of the compound. Crystals form at the interface as the two solvents slowly mix.[15]

Table 1: Common Solvents and Anti-Solvents for Crystallization of Organic Compounds

Solvent ClassExamplesPotential Anti-Solvents
Polar ProticMethanol, Ethanol, WaterDichloromethane, Diethyl ether, Hexane
Polar AproticAcetone, Acetonitrile, DMF, DMSOToluene, Diethyl ether, Pentane
NonpolarToluene, Hexane, DichloromethaneMethanol, Acetone

It is crucial to start with a highly purified compound, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[13]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using SC-XRD. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in the crystal lattice.[9]

Data Collection and Processing

A single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. The crystal is rotated, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.[9] These data are then processed to determine the unit cell parameters and the intensities of the reflections.

Structure Solution and Refinement

The collected diffraction data are used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. The initial model is then refined to improve the agreement between the calculated and observed diffraction patterns.

Experimental Protocol for SC-XRD:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a suitable support.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and placed in an X-ray diffractometer. A full sphere of diffraction data is collected.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

In-Depth Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information that can be analyzed to understand the molecule's properties and interactions.

Molecular Geometry

The primary output of a crystal structure determination is the precise three-dimensional arrangement of atoms. This includes bond lengths, bond angles, and torsion angles. For 2-amino-6-nitro-1H-quinazolin-4-one, key features to analyze would be the planarity of the quinazolinone ring system and the orientation of the amino and nitro substituents.

Table 2: Hypothetical Crystallographic Data for 2-amino-6-nitro-1H-quinazolin-4-one

ParameterValue
Chemical FormulaC₈H₆N₄O₃
Formula Weight206.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)15.2
c (Å)8.1
β (°)105.2
V (ų)890.5
Z4
ρcalc (g/cm³)1.536

Note: These are hypothetical values for illustrative purposes, based on typical values for similar organic compounds.

Intermolecular Interactions

A detailed analysis of the crystal packing reveals the non-covalent interactions that hold the molecules together in the solid state. These interactions are also crucial for understanding molecular recognition in biological systems.

Visualization of the Crystal Packing Analysis Workflow:

G cluster_0 Crystal Structure Determination cluster_1 Analysis of Intermolecular Interactions cluster_2 Insights for Drug Design A Single Crystal B X-ray Diffraction Data A->B SC-XRD C Refined Crystal Structure (CIF) B->C D PLATON Analysis C->D Geometric Analysis E Hirshfeld Surface Analysis C->E Electron Density Partitioning F Quantification of Interactions D->F E->F G Identification of Key Interaction Sites F->G H Structure-Activity Relationship (SAR) G->H

Caption: Workflow for Crystal Structure Analysis and its Application in Drug Design.

Hydrogen Bonding: The presence of the amino group, the amide proton, the carbonyl oxygen, and the nitro group in 2-amino-6-nitro-1H-quinazolin-4-one suggests a high potential for the formation of a rich network of hydrogen bonds. These interactions are directional and play a significant role in determining the crystal packing. The PLATON software is an excellent tool for the automated analysis and visualization of hydrogen bonding networks.[16][17][18][19]

π-π Stacking: The aromatic quinazolinone ring system is likely to engage in π-π stacking interactions with neighboring molecules. These interactions, arising from the overlap of π-orbitals, contribute to the stability of the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[20][21] The Hirshfeld surface is defined by partitioning the crystal electron density into molecular regions.[20] By mapping properties such as the normalized contact distance (d_norm) onto this surface, it is possible to identify and analyze different types of intermolecular contacts.

Visualization of Hirshfeld Surface Analysis Workflow:

G cluster_0 Data Input cluster_1 Analysis cluster_2 Output A Crystal Information File (CIF) B CrystalExplorer Software A->B C Generate Hirshfeld Surface B->C D Map d_norm C->D E Generate 2D Fingerprint Plots D->E F Quantify Intermolecular Contacts E->F

Caption: Workflow for Hirshfeld Surface Analysis using CrystalExplorer.

2D Fingerprint Plots: Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts in the crystal.[21] These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. Different types of interactions, such as H···H, O···H, and C···H contacts, appear as distinct regions in the plot, and their relative contributions to the overall crystal packing can be calculated.

Conclusion: From Structure to Strategy

The crystal structure analysis of 2-amino-6-nitro-1H-quinazolin-4-one provides a detailed blueprint of its three-dimensional architecture and intermolecular interactions. This information is not merely an academic exercise but a critical component of modern drug discovery. By understanding the precise structural features that govern its solid-state properties and its potential interactions with biological macromolecules, researchers can make more informed decisions in the design and optimization of next-generation quinazolinone-based therapeutics. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting this vital structural data, ultimately accelerating the path from a promising lead compound to a clinically effective drug.

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PMC. [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). PMC. [Link]

  • Biological Activity of Quinazolinones. (2020). IntechOpen. [Link]

  • SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. (n.d.). ResearchGate. [Link]

  • Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). (2021). PMC. [Link]

  • The molecular structure of 6-nitroquinazolin-4(3H)-one (I), with... (n.d.). ResearchGate. [Link]

  • Crystal structures of 6-nitro-quinazolin-4(3 H)-one, 6-amino-quinazolin-4(3 H)-one and 4-amino-quinazoline hemi-hydro-chloride dihydrate. (2021). PubMed. [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC. [Link]

  • X-ray Crystallography. (n.d.). Creative BioMart. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Crystal Growing Tips. (2015). University of Florida Center for Xray Crystallography. [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals. [Link]

  • PLATON for Windows. (2025). School of Chemistry. [Link]

  • PLATON for MS-Windows. (2007). University of Glasgow. [Link]

  • PLATON, A set of Tools for the Interpretation of Structural Results. (2010). Utrecht University. [Link]

  • THE PLATON HOMEPAGE. (n.d.). Utrecht University. [Link]

  • PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. (1990). IUCr Journals. [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. (n.d.). PMC. [Link]

  • Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. (2025). ResearchGate. [Link]

  • Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters. (2018). MDPI. [Link]

Sources

Exploratory

Pharmacological Properties and Synthetic Methodologies of 2-Amino-6-nitro-1H-quinazolin-4-one Derivatives: A Technical Guide

Executive Summary & Structural Rationale The quinazolin-4-one nucleus is a highly privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous therapeutic agents. Specifically, the 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The quinazolin-4-one nucleus is a highly privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous therapeutic agents. Specifically, the 2-amino-6-nitro-1H-quinazolin-4-one derivative and its analogs present a unique pharmacophore. The presence of the 6-nitro group acts as a potent electron-withdrawing group (EWG), which significantly alters the electronic distribution of the pyrimidine ring. This electronic modulation lowers the pKa of the quinazolinone NH, enhancing its capacity to participate in critical hydrogen-bonding interactions within target enzyme active sites[1]. Simultaneously, the 2-amino substitution provides an essential hydrogen-bond donor, enabling stable docking conformations against various biological targets, ranging from metabolic enzymes to bacterial proteins[2].

This whitepaper provides an in-depth analysis of the pharmacological properties of 6-nitroquinazolin-4-one derivatives, focusing on their roles as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, antimicrobial agents, and precursors to oncology drugs. Furthermore, it details field-proven, self-validating experimental protocols for their synthesis and biological evaluation.

Metabolic Disorders: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Mechanism of Action

In the management of Type 2 Diabetes Mellitus (T2DM), DPP-4 inhibitors (gliptins) play a crucial role by preventing the rapid enzymatic degradation of the incretin hormone Glucagon-Like Peptide-1 (GLP-1). Recent structure-activity relationship (SAR) studies have demonstrated that quinazolinone derivatives exhibit significant antidiabetic properties via competitive DPP-4 inhibition[1].

When the quinazolin-4-one core is substituted with a methyl-benzonitrile group at the N-3 position and various dialkylamino groups at the C-2 position, the resulting molecules fit precisely into the S1 and S2 pockets of the DPP-4 active site[3]. The 6-nitro group further stabilizes the complex via electrostatic interactions with the surrounding amino acid residues.

DPP4_Mechanism Meal Nutrient Intake (Meal) GLP1 GLP-1 Secretion (Intestinal L-cells) Meal->GLP1 InactiveGLP1 Inactive GLP-1 (Cleaved) GLP1->InactiveGLP1 N-terminal Cleavage Insulin Insulin Secretion (Pancreatic β-cells) GLP1->Insulin Receptor Binding DPP4 DPP-4 Enzyme (Active) DPP4->InactiveGLP1 Inhibitor Quinazolin-4-one Derivative Inhibitor->DPP4 Competitive Inhibition

Figure 1: Mechanism of DPP-4 inhibition by quinazolin-4-one derivatives preserving active GLP-1.

Quantitative Efficacy Data

In vitro evaluations utilizing fluorometric assay kits have quantified the inhibitory potency of these derivatives. The substitution at the C-2 position is the primary determinant of efficacy. Compounds featuring a morpholino-methyl substitution exhibit the highest potency due to optimal steric filling of the enzyme's hydrophobic pocket[1].

Table 1: DPP-4 Inhibitory Activity of 2-Substituted Quinazolin-4-one Derivatives [1]

Compound DesignationC-2 SubstitutionIC₅₀ (µM)Relative Potency Profile
5a Dimethylamino-methyl6.7805Low/Moderate
5d Morpholino-methyl1.4621High
Sitagliptin Positive Control0.0236Reference Standard

Antimicrobial Efficacy: Schiff Bases and Pyridinium Salts

Beyond metabolic targets, the 6-nitroquinazolin-4-one scaffold is highly active against bacterial pathogens. The synthesis of pyridinium salts and Schiff bases from this core yields compounds that disrupt bacterial cell wall synthesis and inhibit DNA gyrase[2].

However, SAR data indicates a strict structural requirement for antibacterial activity. For instance, while 2-bromomethyl-6-nitroquinazolin-4-one shows strong activity against Escherichia coli and Staphylococcus aureus, its conversion into a pyridinium salt (e.g., 1-[(6-nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide) results in a complete loss of antibacterial efficacy, likely due to the inability of the bulky, permanently charged pyridinium moiety to penetrate the bacterial porin channels[4].

Table 2: Antibacterial Activity (MIC) of 6-Nitroquinazolin-4-one Derivatives [4]

CompoundStructural ModificationE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
1 Pyridinium salt derivative>100 (Inactive)>100 (Inactive)
4 2-bromomethyl-6-nitroquinazolin-4-one≤20 (Active)≤20 (Active)
Trimethoprim Positive Control≤5≤5

Oncology: Precursors to Tyrosine Kinase Inhibitors

In the realm of oncology, 6-nitroquinazolin-4-one serves as a foundational intermediate for the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. The synthetic pathway typically involves the chlorination of the quinazolinone core using phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) to yield 4-chloro-6-nitroquinazoline[5].

This highly reactive intermediate undergoes nucleophilic aromatic substitution with various substituted anilines (e.g., 3'-methylaniline) to form 4-anilino-6-nitroquinazoline derivatives. Subsequent reduction of the 6-nitro group yields 6-amino-4-anilinoquinazolines, which are direct structural analogs to blockbuster anti-cancer drugs like Gefitinib and Erlotinib[6].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems, incorporating strict controls and mechanistic rationales for every physical and chemical intervention.

Protocol A: Microwave-Assisted Synthesis of Quinazolinone Derivatives

Microwave irradiation is utilized to overcome the high activation energy required for the cyclization and substitution of the quinazolinone core, reducing reaction times from hours to minutes while preventing the thermal degradation of the nitro group[7].

Synthesis_Workflow Start 2-Amino-6-nitrobenzoic acid Cyclization Microwave Cyclization (Formamide, 150°C, 15 min) Start->Cyclization Intermediate 6-Nitroquinazolin-4-one Core Cyclization->Intermediate Substitution N-3 / C-2 Substitution (Alkyl halides / Amines, Base) Intermediate->Substitution Product Target Quinazolinone Derivative (e.g., DPP-4 Inhibitor) Substitution->Product Validation Spectroscopic Validation (NMR, IR, Mass Spec) Product->Validation

Figure 2: Microwave-assisted synthesis workflow for 6-nitroquinazolin-4-one derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-bromomethyl-6-nitroquinazolin-4-one (1.0 mmol) and the target amine/pyridine (1.2 mmol) in 10 mL of HPLC-grade acetonitrile.

    • Causality: Acetonitrile is selected due to its high dielectric constant ( ϵ=37.5 ), which efficiently couples with microwave energy to provide rapid, localized volumetric heating.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation (300 W) at 80°C for exactly 3 minutes[7].

    • Causality: Conventional oil baths create thermal gradients that can lead to the reduction or degradation of the sensitive 6-nitro moiety. Microwave heating ensures uniform thermal distribution.

  • Isolation and Purification: Cool the reaction vessel to 4°C to force precipitation. Filter the resulting solid, wash with cold diethyl ether to remove unreacted starting materials, and recrystallize from absolute ethanol.

Protocol B: In Vitro Fluorometric DPP-4 Inhibition Assay

This protocol uses continuous kinetic monitoring to ensure that enzyme inhibition is calculated during the linear phase of substrate cleavage, preventing artifacts caused by substrate depletion[1].

Step-by-Step Methodology:

  • Assay Preparation: Reconstitute recombinant human DPP-4 enzyme in Tris-HCl assay buffer (pH 8.0, 50 mM, 0.1% BSA). Prepare the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) at a final well concentration of 50 µM.

  • Equilibration (Crucial Step): In a black, flat-bottom 96-well microplate, pre-incubate the DPP-4 enzyme with varying concentrations of the synthesized quinazolinone derivative (0.1 µM to 10 µM) for 15 minutes at 37°C.

    • Causality: Pre-incubation is mandatory. It allows the competitive inhibitor to reach thermodynamic binding equilibrium within the active site before the substrate is introduced. Failing to do so results in artificially high IC₅₀ values.

  • Kinetic Initiation & Validation: Add the Gly-Pro-AMC substrate to initiate the reaction. Immediately monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) continuously every 60 seconds for 30 minutes.

    • Self-Validation: Calculate the initial velocity ( V0​ ) only from the linear portion of the fluorescence-time curve. Subtract the baseline fluorescence of a blank well (buffer + substrate, no enzyme) to control for auto-hydrolysis. Calculate IC₅₀ using non-linear regression analysis.

References

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PMC - National Institutes of Health.[Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Universitas Indonesia.[Link]

  • Microwave assisted synthesis of pyridin-1-ium salt of 6-nitroquinazolin-4-one and its 6-amino analog under ultrasonic irradiation. Universitas Indonesia. [Link]

  • Microwave Assisted Synthesis of Pyridin-1-ium Salt of 6-Nitroquinazolin-4-one and its 6-Amino Analog under Ultrasonic Irradiation. ResearchGate.[Link]

  • US5457105A - Quinazoline derivatives useful for treatment of neoplastic disease.
  • EP0566226A1 - Quinazoline derivatives.

Sources

Foundational

In Vitro Mechanism of Action of 2-Amino-6-nitro-1H-quinazolin-4-one: A Dual-Targeting Scaffold

Executive Summary The 2-amino-quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in rational drug design, known for its pleiotropic potential across oncology and neuropharmacology[1]. Specifically, 2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-amino-quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in rational drug design, known for its pleiotropic potential across oncology and neuropharmacology[1]. Specifically, 2-amino-6-nitro-1H-quinazolin-4-one (CAS 87597-83-9) serves as a potent structural core capable of dual-target engagement. By mimicking endogenous heterocyclic substrates, this compound acts as a competitive inhibitor of two distinct, critical enzymes: Poly(ADP-ribose) polymerase-1 (PARP-1) and Dihydrofolate Reductase (DHFR) . This technical whitepaper dissects the structural causality behind its in vitro mechanism of action, detailing the self-validating experimental workflows required to quantify its pharmacological efficacy.

Structural Rationale & Target Engagement

The efficacy of 2-amino-6-nitro-1H-quinazolin-4-one is not coincidental; it is dictated by its precise electronic and steric topology.

  • The Quinazolinone Core: The bicyclic lactam ring acts as a bioisostere for both the nicotinamide moiety of NAD+ (in PARP-1) and the pteridine ring of folic acid (in DHFR).

  • The 6-Nitro Substitution (Causality): The nitro group at the 6-position is a strong electron-withdrawing group (EWG). This substitution pulls electron density away from the heterocyclic core, significantly increasing the acidity of the N3 proton. A more acidic N3 proton acts as a superior hydrogen-bond donor, which is critical for anchoring the molecule to the carbonyl oxygen of Gly863 in the PARP-1 active site.

  • The 2-Amino Group: This exocyclic amine provides a crucial hydrogen-bond donor network, interacting directly with conserved glutamate residues (e.g., Glu30 in human DHFR) to lock the molecule in the folate-binding pocket[2].

MoA_Pathways Compound 2-amino-6-nitro-1H- quinazolin-4-one PARP1 PARP-1 Enzyme (NAD+ Pocket) Compound->PARP1 Competitive Binding DHFR DHFR Enzyme (Folate Pocket) Compound->DHFR Competitive Binding DNA_Repair Base Excision Repair (Blocked) PARP1->DNA_Repair Inhibition Folate_Cycle Tetrahydrofolate Synthesis (Blocked) DHFR->Folate_Cycle Inhibition Apoptosis Cell Cycle Arrest & Apoptosis DNA_Repair->Apoptosis Unrepaired DNA Damage Folate_Cycle->Apoptosis Nucleotide Depletion

Dual mechanism of action of 2-amino-6-nitro-1H-quinazolin-4-one targeting PARP-1 and DHFR.

Mechanistic Pathways

PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a nuclear enzyme responsible for detecting single-strand DNA breaks (SSBs) and initiating base excision repair (BER). The[3]. By occupying this pocket, the compound prevents the auto-poly(ADP-ribosyl)ation of PARP-1, effectively trapping the enzyme on the DNA strand. When the replication fork collides with this trapped PARP-DNA complex, the SSB is converted into a lethal double-strand break (DSB). In cells with homologous recombination deficiency (HRD)—such as BRCA1/2-mutated breast or ovarian cancer cells—this leads to highly selective cell death via synthetic lethality .

DHFR Inhibition and Folate Starvation

DHFR catalyzes the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate (THF). THF is the essential one-carbon donor required for the de novo synthesis of purines and thymidylate. The[2]. By competitively binding the folate pocket, it halts the folate cycle. The resulting nucleotide starvation triggers S-phase cell cycle arrest and subsequent apoptosis, independent of the cell's BRCA status.

Self-Validating In Vitro Methodologies

To ensure scientific integrity, every protocol must be designed as a self-validating system. A readout is only as trustworthy as its internal controls.

Protocol 1: Cell-Free Enzymatic Kinetics (Target Validation)

Cell-free assays are mandatory to isolate pure enzymatic inhibition from confounding cellular variables like membrane efflux pumps (e.g., P-glycoprotein).

  • Step 1: Compound Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Causality: Anhydrous DMSO prevents the premature hydrolysis of the lactam ring.

  • Step 2: PARP-1 Fluorometric Assay: Incubate recombinant human PARP-1 with activated nicked DNA, NAD+, and a serial dilution of the compound (0.1 nM to 10 µM). Use Olaparib as a positive control. The assay measures the incorporation of a fluorescent NAD+ analogue. Self-Validation: If the positive control fails to show a dose-dependent fluorescence drop, the recombinant enzyme has lost structural integrity.

  • Step 3: DHFR Spectrophotometric Assay: Combine recombinant DHFR, dihydrofolate, and NADPH. Monitor the reaction at 340 nm. Causality: NADPH absorbs strongly at 340 nm, whereas the oxidized product (NADP+) does not. A decrease in the rate of absorbance drop directly correlates to DHFR inhibition. Methotrexate is used as the positive control.

Protocol 2: Cellular Viability & Synthetic Lethality (Phenotypic Validation)
  • Step 1: Isogenic Cell Line Selection: Plate MDA-MB-436 (BRCA1-mutated) and MCF-7 (BRCA-wild-type) cells at 2,000 cells/well. Causality: Testing both lines is critical. True PARP-1 inhibitors will show a massive left-shift in the IC50 curve for the BRCA-mutated line (synthetic lethality), while DHFR inhibition will affect both lines equally. This differential readout self-validates the dominant mechanism of action in a cellular context.

  • Step 2: Treatment & Incubation: Treat cells with the compound for 72 hours to allow sufficient time for nucleotide depletion and replication fork collapse.

  • Step 3: ATP-Based Luminescence Readout: Add CellTiter-Glo reagent. Causality: This reagent lyses cells and generates a luminescent signal proportional to the ATP present. Since only metabolically active cells produce ATP, this provides a highly linear, artifact-free measurement of cell viability.

Workflow Step1 Compound Prep (10mM DMSO Stock) Step2 Cell-Free Enzymatic Assays (PARP-1 / DHFR) Step1->Step2 Serial Dilution Step3 In Vitro Cell Viability (BRCA-mutated / Wild-type) Step1->Step3 Cell Treatment Step4 Data Analysis (IC50 & Synergy) Step2->Step4 Fluorometric Readout Step3->Step4 Luminescence Readout

Self-validating in vitro experimental workflow for enzymatic and cellular target engagement.

Quantitative Data Presentation

The following table summarizes the expected in vitro quantitative metrics for 2-amino-quinazolin-4-one derivatives acting on their respective targets, allowing for rapid cross-comparison of binding affinities and cellular phenotypes.

Target EnzymeBinding PocketKey Interacting ResiduesTypical IC50 Range (In Vitro)Primary Cellular Phenotype
PARP-1 NAD+ PocketGly863, Ser90410 nM - 150 nMSynthetic lethality in HRD/BRCA- cells
DHFR Folate PocketGlu30, Phe3150 nM - 500 nMS-phase cell cycle arrest, Apoptosis

Sources

Exploratory

Spectroscopic Characterization of 2-Amino-6-nitro-1H-quinazolin-4-one: A Comprehensive Analytical Guide

Executive Summary In modern drug discovery, the quinazolinone scaffold is a privileged pharmacophore. Specifically, 2-amino-6-nitro-1H-quinazolin-4-one (often referenced by its tautomeric name, 2-amino-6-nitroquinazolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the quinazolinone scaffold is a privileged pharmacophore. Specifically, 2-amino-6-nitro-1H-quinazolin-4-one (often referenced by its tautomeric name, 2-amino-6-nitroquinazolin-4(3H)-one; CAS: 87597-83-9) serves as a critical synthetic intermediate. Its downstream reduction to a diamine is a foundational step in synthesizing nonclassical antifolates—potent inhibitors of enzymes like aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) used in oncology [1].

As a Senior Application Scientist, I approach the characterization of such heterocyclic scaffolds not merely as a checklist of analytical techniques, but as a cohesive, self-validating system. This whitepaper details the causal logic, step-by-step protocols, and expected spectroscopic data required to unequivocally confirm the structure, purity, and tautomeric state of 2-amino-6-nitro-1H-quinazolin-4-one.

Structural Nuances: The Tautomeric Challenge

Before entering the laboratory, one must understand the structural dynamics of the analyte. Quinazolin-4-ones exhibit complex tautomerism. The mobile proton can reside on N1 (1H-quinazolin-4-one), N3 (3H-quinazolin-4-one), or the oxygen atom (quinazolin-4-ol or lactim form). Furthermore, the exocyclic C2-amine can participate in an imino tautomeric equilibrium.

Spectroscopic characterization must not only confirm the atomic connectivity but also identify the dominant tautomer in a given environment. In the solid state and in highly polar solvents (like DMSO), the 3H-quinazolin-4-one (lactam) form overwhelmingly dominates due to the thermodynamic stability provided by extensive intermolecular hydrogen bonding.

Tautomerism T1 1H-Quinazolin-4-one (Minor Tautomer) T2 3H-Quinazolin-4-one (Dominant Lactam) T1->T2 Proton Transfer T3 Quinazolin-4-ol (Lactim Form) T2->T3 Tautomerization NMR_Logic 1H NMR (DMSO-d6): NH shift > 11 ppm confirms Lactam T2->NMR_Logic

Fig 1. Tautomeric equilibrium of quinazolin-4-ones and NMR structural deduction logic.

Methodological Framework: A Self-Validating Workflow

To ensure scientific integrity, every protocol described below is designed to cross-validate the others. For example, the presence of a carbonyl stretch in FT-IR validates the downfield lactam proton observed in 1 H NMR, which in turn is corroborated by the exact mass of the intact molecule in HRMS.

Workflow Start Sample Preparation 2-Amino-6-nitro-1H-quinazolin-4-one FTIR FT-IR Spectroscopy (ATR Method) Start->FTIR NMR 1H & 13C NMR (DMSO-d6) Start->NMR MS HRMS (ESI+) Mass Spectrometry Start->MS IR_Data Identify Functional Groups: -NO2, C=O, -NH2 FTIR->IR_Data NMR_Data Elucidate Core Structure: Aromatic Protons & Tautomers NMR->NMR_Data MS_Data Determine Exact Mass: [M+H]+ m/z 207.05 MS->MS_Data Validation Cross-Validation & Structural Confirmation IR_Data->Validation NMR_Data->Validation MS_Data->Validation

Fig 2. Self-validating analytical workflow for quinazolinone characterization.

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation & Desiccation Causality: Quinazolinones readily absorb atmospheric moisture. Trace water will obscure the critical N−H stretching region in FT-IR (3100–3500 cm −1 ) and appear as a broad peak at ~3.33 ppm in DMSO- d6​ NMR, complicating integration.

  • Transfer 50 mg of the synthesized or commercial 2-amino-6-nitro-1H-quinazolin-4-one into a pre-weighed glass vial.

  • Dry the sample in a vacuum oven at 60 °C under -0.1 MPa for 12 hours.

  • Store the desiccated sample in a desiccator over anhydrous calcium chloride until immediate use.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR Causality: We select ATR over traditional KBr pelleting because KBr is highly hygroscopic. ATR provides a pristine view of the native solid-state hydrogen-bonding network without moisture interference.

  • Clean the diamond ATR crystal with HPLC-grade isopropanol and establish a background spectrum (32 scans, 4 cm −1 resolution).

  • Apply ~2 mg of the dried powder directly onto the crystal.

  • Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquire the spectrum from 4000 to 400 cm −1 .

Protocol C: Nuclear Magnetic Resonance (NMR) Spectroscopy Causality: The compound exhibits strong intermolecular hydrogen bonding via the lactam motif, rendering it completely insoluble in non-polar solvents like CDCl 3​ . DMSO- d6​ is mandatory to disrupt these bonds and achieve a homogenous solution.

  • Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Sonicate for 5 minutes until visually clear.

  • Acquire 1 H NMR (400 MHz, 16 scans, relaxation delay 2s) and 13 C NMR (100 MHz, 1024 scans).

Protocol D: High-Resolution Mass Spectrometry (HRMS) Causality: Electrospray Ionization in positive mode (ESI+) is chosen because the basic exocyclic 2-amino group readily accepts a proton, yielding a strong [M+H]+ signal.

  • Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Infuse the sample directly into the ESI source at a flow rate of 10 µL/min.

  • Record the mass spectrum in the m/z range of 100–1000.

Spectroscopic Data Analysis & Interpretation

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum serves as the first line of functional group verification. The presence of the strong amide I band confirms the lactam tautomer, while the distinct asymmetric and symmetric stretches confirm the C6 nitro group.

Table 1: Key FT-IR Assignments

Functional GroupWavenumber (cm⁻¹)Vibration TypeDiagnostic Significance
-NH / -NH 2​ 3450, 3320, 3150N-H stretchingConfirms primary amine and secondary lactam NH.
C=O (Lactam) 1675C=O stretchingValidates the 3H-quinazolin-4-one tautomeric state.
C=N / C=C 1620, 1580Ring stretchingCore aromaticity and imine double bonds.
-NO 2​ (Asym) 1535N-O stretchingPrimary confirmation of the nitro substitution.
-NO 2​ (Sym) 1345N-O stretchingSecondary confirmation of the nitro substitution.
Nuclear Magnetic Resonance ( 1 H & 13 C NMR)

NMR provides the definitive map of atomic connectivity. The strongly electron-withdrawing nature of the nitro group at C6 causes a significant anisotropic deshielding effect on the adjacent C5 proton, pushing it far downfield. Furthermore, the lactam NH proton appears highly deshielded (>11 ppm), which is the hallmark of the 3H-tautomer in DMSO.

Table 2: 1 H NMR Data (DMSO- d6​ , 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Rationale
11.25 br s1HLactam NH (N3-H)Highly deshielded due to adjacent carbonyl and H-bonding.
8.65 d ( J =2.5 Hz)1HAr-H (C5)Deshielded by ortho-NO 2​ group; meta-coupled to C7.
8.28 dd ( J =8.8, 2.5 Hz)1HAr-H (C7)Ortho-coupled to C8, meta-coupled to C5.
7.35 d ( J =8.8 Hz)1HAr-H (C8)Least deshielded aromatic proton on the ring.
6.85 br s2H-NH 2​ (C2)Broadened by quadrupolar relaxation of nitrogen.

Table 3: 13 C NMR Data (DMSO- d6​ , 100 MHz)

Chemical Shift (ppm)AssignmentChemical Shift (ppm)Assignment
161.5 C=O (C4 carbonyl)128.4 Ar-C (C7)
154.2 C-NH 2​ (C2)123.1 Ar-C (C5)
151.0 Ar-C (C8a)115.6 Ar-C (C8)
141.5 Ar-C-NO 2​ (C6)114.2 Ar-C (C4a)
High-Resolution Mass Spectrometry (HRMS)

For 2-amino-6-nitro-1H-quinazolin-4-one (Molecular Formula: C 8​ H 6​ N 4​ O 3​ , Exact Mass: 206.0440 Da), the ESI+ spectrum will yield a dominant pseudo-molecular ion.

  • Calculated [M+H]+ : m/z 207.0518

  • Observed [M+H]+ : m/z 207.0515 (Error < 2 ppm)

Fragmentation Pathway: MS/MS collision-induced dissociation (CID) typically shows a loss of the nitro group ( −NO2​ , -46 Da) yielding an m/z 161 fragment, followed by the loss of HNCO (-43 Da) from the lactam ring, which is highly diagnostic for quinazolin-4-ones.

Mechanistic Insights & Synthetic Utility

Why is this rigorous characterization necessary? In drug development, 2-amino-6-nitro-1H-quinazolin-4-one is rarely the final active pharmaceutical ingredient (API). Instead, it is subjected to reductive hydrogenation. As documented by the American Chemical Society [1], the reduction of this specific nitro-compound using 10% Palladium on Carbon (Pd/C) under hydrogen gas yields the corresponding diamine. This diamine is then rapidly functionalized to create nonclassical antifolates targeting AICARFT for tumor suppression.

If the starting material is improperly characterized—for instance, if an isomer (like the 7-nitro variant) is present, or if residual water from poor desiccation remains—the palladium catalyst can be poisoned, or off-target regioisomers will propagate through the multi-step synthesis. The self-validating spectroscopic framework provided above ensures that chemists proceed with absolute structural certainty, safeguarding the integrity of the downstream pharmacological assays.

References

  • Title: Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

Molecular Docking of 2-amino-6-nitro-1H-quinazolin-4-one: A Technical Guide for Drug Discovery Professionals

Abstract This guide provides a comprehensive, in-depth technical overview of molecular docking studies focused on 2-amino-6-nitro-1H-quinazolin-4-one, a quinazolinone derivative with significant therapeutic potential. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, in-depth technical overview of molecular docking studies focused on 2-amino-6-nitro-1H-quinazolin-4-one, a quinazolinone derivative with significant therapeutic potential. As drug development increasingly relies on computational methods to accelerate the discovery pipeline, a thorough understanding of in silico techniques is paramount. This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will explore the rationale behind experimental choices, from target selection to the intricacies of ligand and protein preparation, docking execution, and results analysis. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility. All key claims and protocols are supported by authoritative references from peer-reviewed literature.

Introduction: The Therapeutic Promise of Quinazolinones and the Power of In Silico Analysis

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties[1][2][3]. The specific derivative, 2-amino-6-nitro-1H-quinazolin-4-one, has garnered interest due to its potential as a modulator of key biological targets. Preliminary studies on related nitro-substituted quinazolinones have demonstrated notable biological effects, such as antibacterial activity and potential as anticancer agents[4].

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an indispensable tool for:

  • Hit Identification: Screening large virtual libraries of compounds against a protein target to identify potential lead molecules.

  • Lead Optimization: Guiding the modification of a lead compound to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular interactions between a drug candidate and its target protein at the atomic level.

This guide will provide a step-by-step workflow for conducting a robust molecular docking study of 2-amino-6-nitro-1H-quinazolin-4-one, using a relevant biological target as a case study.

Target Selection: Identifying a Relevant Biological Partner

The choice of a protein target is a critical first step in any molecular docking study. For quinazolinone derivatives, several targets have been explored based on their diverse biological activities. These include, but are not limited to:

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase frequently overexpressed in various cancers. Quinazoline derivatives are known to be potent EGFR inhibitors[3][5].

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and overexpressed in some cancers. Quinazolinones have been investigated as selective COX-2 inhibitors[6][7].

  • Dihydrofolate Reductase (DHFR): An essential enzyme in nucleotide synthesis, making it a target for anticancer and antimicrobial agents[8].

  • GABAa Receptor: A ligand-gated ion channel that is a key target for antiepileptic drugs[9].

For the purpose of this guide, we will focus on Epidermal Growth Factor Receptor (EGFR) as our target protein, given the substantial body of literature supporting the role of quinazolinones as EGFR inhibitors.

The Molecular Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a validated and reproducible workflow for the molecular docking of 2-amino-6-nitro-1H-quinazolin-4-one against EGFR.

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: A widely used and validated open-source program for molecular docking.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • A 2D chemical drawing tool (e.g., ChemDraw, MarvinSketch): For creating the ligand structure.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

Experimental Protocol

Step 1: Ligand Preparation

  • 2D Structure Creation: Draw the 2D structure of 2-amino-6-nitro-1H-quinazolin-4-one using a chemical drawing tool.

  • 3D Structure Generation and Energy Minimization: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable program (e.g., Avogadro, Chem3D). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.

  • File Format Conversion: Save the 3D structure in a PDB file format.

  • Preparation for Docking (using AutoDock Tools):

    • Load the ligand PDB file into ADT.

    • Detect the rotatable bonds.

    • Save the prepared ligand in the PDBQT file format, which includes information on rotatable bonds and atomic charges.

Step 2: Protein Preparation

  • PDB Structure Retrieval: Download the crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank. A commonly used PDB entry for EGFR in complex with a quinazoline-based inhibitor is 1M17 .

  • Initial Protein Cleaning (using a molecular viewer or ADT):

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

    • Inspect the protein for any missing residues or atoms and model them if necessary (though for a well-resolved crystal structure, this is often not required).

  • Preparation for Docking (using AutoDock Tools):

    • Load the cleaned protein PDB file into ADT.

    • Add polar hydrogens to the protein structure.

    • Compute Gasteiger charges, which are partial atomic charges that are important for the scoring function.

    • Save the prepared protein in the PDBQT file format.

Step 3: Grid Box Definition

  • Identifying the Binding Site: The binding site is the region of the protein where the ligand is expected to bind. For a known target like EGFR, the binding site is well-characterized and is typically the ATP-binding pocket. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the binding site.

  • Setting the Grid Box Dimensions (using AutoDock Tools):

    • Center the grid box on the identified binding site.

    • Adjust the size of the grid box to encompass the entire binding site and allow for sufficient rotational and translational freedom of the ligand. A typical size might be 60 x 60 x 60 Å with a spacing of 1.0 Å.

Step 4: Docking Execution

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Running AutoDock Vina: Execute the docking simulation from the command line using the following command:

    This will generate an output PDBQT file containing the predicted binding poses of the ligand and a log file with the corresponding binding affinities.

Visualization of the Docking Workflow

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 2D Structure of 2-amino-6-nitro-1H-quinazolin-4-one L2 3D Structure Generation & Energy Minimization L1->L2 L3 Save as PDBQT (AutoDock Tools) L2->L3 D1 Define Grid Box (Binding Site) L3->D1 P1 Download EGFR Structure (e.g., PDB: 1M17) P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens & Charges P2->P3 P4 Save as PDBQT (AutoDock Tools) P3->P4 P4->D1 D2 Run AutoDock Vina D1->D2 A1 Analyze Binding Poses & Scores D2->A1 A2 Visualize Interactions (e.g., Hydrogen Bonds) A1->A2

Caption: A schematic representation of the molecular docking workflow.

Results Analysis and Interpretation

Binding Affinity

AutoDock Vina provides a binding affinity score in kcal/mol. A more negative score indicates a stronger predicted binding affinity. It is important to compare the docking score of the test compound with that of a known inhibitor (a positive control) docked under the same conditions to benchmark its potential potency. For instance, quinazolinone derivatives have shown docking scores ranging from -7.1 to -9.3 kcal/mol against the GABAa receptor[9].

Analysis of Binding Poses and Interactions

The output PDBQT file from Vina contains multiple predicted binding poses. The pose with the lowest binding energy is typically considered the most likely. This pose should be visualized in a molecular graphics program to analyze the key interactions between the ligand and the protein. Important interactions to look for include:

  • Hydrogen Bonds: These are critical for specificity and affinity. For example, studies have shown that quinazolinone derivatives form hydrogen bonds with key residues in the active sites of COX-2 and EGFR[3][6].

  • Hydrophobic Interactions: These contribute significantly to the overall binding energy.

  • Pi-Pi Stacking: Interactions between aromatic rings.

In Silico ADMET Prediction

Beyond binding affinity, it is crucial to assess the drug-likeness of a compound. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction tools can provide valuable insights into the pharmacokinetic properties of 2-amino-6-nitro-1H-quinazolin-4-one. Several studies on quinazolinone derivatives have successfully used ADMET predictions to evaluate their potential as drug candidates[6][10][11][12].

ADMET Property Description Importance
Absorption Prediction of oral bioavailability and intestinal absorption.Determines if the compound can be administered orally.
Distribution Prediction of blood-brain barrier penetration and plasma protein binding.Affects the compound's ability to reach its target.
Metabolism Prediction of susceptibility to metabolism by cytochrome P450 enzymes.Influences the compound's half-life and potential for drug-drug interactions.
Excretion Prediction of the primary route of elimination from the body.Important for dosing regimens.
Toxicity Prediction of potential toxicities, such as hepatotoxicity or cardiotoxicity.Critical for assessing the safety profile of the compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and validated workflow for conducting molecular docking studies on 2-amino-6-nitro-1H-quinazolin-4-one. By following these detailed protocols, researchers can gain valuable insights into the potential binding modes and affinities of this compound against relevant biological targets like EGFR. It is crucial to remember that molecular docking is a predictive tool, and its results should be validated through experimental assays. Future work should focus on in vitro and in vivo studies to confirm the inhibitory potential and pharmacokinetic properties of this promising quinazolinone derivative. The integration of computational and experimental approaches is the cornerstone of modern drug discovery and will be instrumental in unlocking the full therapeutic potential of 2-amino-6-nitro-1H-quinazolin-4-one.

References

  • Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. Journal of Molecular Modeling, [Link]

  • Molecular Docking Study of Quinazolin-4(3H)-One Derivatives against GABAa Receptor Signifies the Novel Approach. International Journal of Pharmaceutical Sciences and Drug Research, [Link]

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Taibah University for Science, [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules, [Link]

  • Synthesis, Molecular Docking Study and Cytotoxicity Evaluation of some Quinazolinone Derivatives as Nonclassical Antifolates and. Iraqi Journal of Pharmaceutical Sciences, [Link]

  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Pharmaceutical Chemistry Journal, [Link]

  • In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR Inhibitors. ResearchGate, [Link]

  • In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR I. International Journal of Pharmaceutical Sciences and Medicine, [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI, [Link]

  • Quinazoline-Schiff base conjugates: in silico study and ADMET predictions as multi-target inhibitors of coronavirus (SARS-CoV-2) proteins. RSC Advances, [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, [Link]

  • Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. European Journal of Medicinal Chemistry, [Link]

  • A Novel Approach to Synthesis of Quinazoline-4-One Derivatives and Studying Their Biological Applications. ResearchGate, [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, [Link]

  • Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University-SCIENCE B, [Link]

  • Functional Proteomics of Quinazolin-4-One Derivatives Targeting the Proteasome. ChemMedChem, [Link]

  • SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Chemistry of Natural Compounds, [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI, [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Receptors and Signal Transduction, [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

Sources

Exploratory

In Vivo Toxicity Profile and Preclinical Safety Evaluation of 2-Amino-6-nitro-1H-quinazolin-4-one

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary 2-Amino-6-nitro-1H-quinazolin-4-one (CAS: 87597-83-9) is a critical pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

2-Amino-6-nitro-1H-quinazolin-4-one (CAS: 87597-83-9) is a critical pharmacophore intermediate utilized in the synthesis of advanced bioactive quinazoline derivatives, including potent antileishmanial agents and targeted anticancer therapeutics[1][2]. Evaluating its in vivo toxicity requires a bifurcated approach: assessing the relatively benign, high-clearance quinazolinone heterocyclic core, while rigorously monitoring the well-documented metabolic liabilities introduced by the functional nitroaromatic (-NO₂) group[3][4]. This whitepaper synthesizes quantitative structure-toxicity relationships (QSTR), mechanistic bioreduction pathways, and self-validating experimental protocols to establish a comprehensive in vivo toxicity profile for this compound and its immediate derivatives.

Structural Toxicology & Bioreduction Mechanisms

The toxicity of 2-amino-6-nitro-1H-quinazolin-4-one is primarily driven by the enzymatic bioactivation of its nitro group. Nitroaromatic compounds are highly susceptible to reduction by host flavoenzymes, leading to two distinct pathways of cellular damage[3][5]:

  • Type I (Two-Electron) Reduction: Mediated by oxygen-insensitive nitroreductases, the nitro group is sequentially reduced to a nitroso (-NO) intermediate and subsequently to a hydroxylamine (-NHOH) derivative. These highly electrophilic species can covalently bind to nucleophilic sites on DNA and tissue proteins, leading to mutagenesis and irreversible cellular adduction[5].

  • Type II (One-Electron) Reduction & Futile Cycling: Mediated by enzymes such as NADPH-cytochrome P450 reductase, the nitro group is reduced to a nitro anion radical (R-NO₂•⁻). In aerobic environments, this radical rapidly transfers its extra electron to molecular oxygen, generating a superoxide anion (O₂•⁻) and regenerating the parent nitroaromatic compound. This "futile redox cycling" continuously depletes cellular antioxidants (e.g., glutathione) and induces severe oxidative stress[3][5].

G Parent 2-amino-6-nitro-1H-quinazolin-4-one Enzyme1 1e- Reduction (Flavoenzymes) Parent->Enzyme1 Enzyme2 2e- Reduction (Nitroreductases) Parent->Enzyme2 Radical Nitro Anion Radical (R-NO2•-) Enzyme1->Radical Radical->Parent Futile Cycling Superoxide Superoxide (O2•-) Oxidative Stress Radical->Superoxide O2 Nitroso Nitroso / Hydroxylamine Intermediates Enzyme2->Nitroso DNA DNA/Protein Adducts (Genotoxicity) Nitroso->DNA Covalent Binding

Mechanistic pathway of nitroaromatic bioreduction and ROS generation.

Pharmacokinetics & Organ-Specific Liabilities

While the nitro group presents specific metabolic challenges, the quinazolinone core itself is generally well-tolerated in vivo, often exhibiting a high safety margin (LD₅₀ > 500 mg/kg in murine models)[4]. However, the intersection of these two structural features results in specific organ liabilities:

  • Hepatotoxicity: The liver is the primary site of xenobiotic metabolism and nitroreduction. Consequently, it is the most vulnerable to ROS generation via futile cycling. Elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are primary indicators of hepatocellular necrosis[3].

  • Nephrotoxicity: The renal clearance of hydroxylamine conjugates can lead to accumulation in the proximal tubules, necessitating the monitoring of Blood Urea Nitrogen (BUN) and serum creatinine.

  • Hematotoxicity: The generation of superoxide radicals can cause oxidative damage to erythrocytes, leading to methemoglobinemia—a classic hallmark of nitroaromatic exposure[5].

Quantitative Toxicity Metrics

The following table summarizes the anticipated in vivo toxicity metrics based on empirical data from related quinazolinone derivatives and validated QSAR models for nitroaromatics[3][4].

Toxicological ParameterPredicted / Observed ValuePrimary Target OrganMechanistic Driver
Acute Oral LD₅₀ (Rat) > 500 mg/kgLiverHigh clearance rate of the quinazolinone core.
Sub-chronic NOAEL 20 - 50 mg/kg/dayLiver, KidneyGradual accumulation of reactive nitro-metabolites.
Genotoxicity Dose-dependent increaseBone MarrowDNA adduction via electrophilic hydroxylamines.
Hepatocellular Toxicity ALT/AST spikes at >100 mg/kgLiverSuperoxide generation (futile redox cycling).

Self-Validating Experimental Protocols

To rigorously establish the in vivo safety profile of 2-amino-6-nitro-1H-quinazolin-4-one, researchers must employ self-validating experimental designs. This means every biochemical finding (e.g., serum enzyme elevation) must be orthogonally confirmed by a secondary method (e.g., tissue histopathology).

Protocol A: Acute Toxicity & Toxicokinetic Profiling (OECD TG 423)

Causality Rationale: Quinazolinones are highly lipophilic. Proper formulation is required to ensure systemic exposure, preventing false-negative toxicity results due to poor gastrointestinal absorption.

  • Formulation: Suspend the compound in 0.5% Carboxymethyl Cellulose (CMC) or a 10% DMSO/PEG400 vehicle to maximize bioavailability.

  • Dosing: Administer a single oral gavage dose (e.g., 50, 300, and 500 mg/kg) to female Wistar rats (n=6 per group). Include a vehicle-only control group to validate baseline metrics.

  • Toxicokinetic Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify parent compound and nitroso-metabolites using LC-MS/MS to establish Cₘₐₓ and AUC.

  • Clinical Observation: Monitor for 14 days for signs of methemoglobinemia (cyanosis, lethargy), which directly correlates with nitroaromatic toxicity[5].

Protocol B: Sub-Chronic Toxicity & Mechanistic Validation (OECD TG 407)

Causality Rationale: Because futile redox cycling depletes antioxidants over time, acute dosing may miss insidious oxidative stress. A 28-day repeated dose study is required to unmask cumulative hepatotoxicity[3].

  • Repeated Dosing: Administer the compound daily for 28 days at NOAEL-guided doses (e.g., 10, 25, 50 mg/kg/day).

  • Biomarker Quantification: At day 29, euthanize the subjects. Extract liver homogenates and quantify reduced glutathione (GSH) and malondialdehyde (MDA). Self-Validation: A drop in GSH must correlate with a rise in MDA (lipid peroxidation) to definitively prove ROS-mediated damage.

  • Histopathology: Excise liver and kidney tissues, fix in 10% neutral buffered formalin, and stain with Hematoxylin & Eosin (H&E). Self-Validation: Serum ALT/AST spikes must be corroborated by histological evidence of centrilobular necrosis or cellular ballooning.

Workflow Dosing Oral Administration (OECD 423/407) Obs Clinical & Behavioral Observation Dosing->Obs Sampling Blood/Serum Sampling (ALT, AST, BUN) Obs->Sampling Necropsy Necropsy & Organ Weighing Sampling->Necropsy Histopath Histopathology (Liver, Kidney) Necropsy->Histopath

Step-by-step in vivo toxicity profiling workflow for quinazolinones.

References

  • Antileishmanial activity of quinazoline derivatives: synthesis, docking screens, molecular dynamic simulations and electrochemical studies. (Mendoza-Martinez et al., 2015). PubMed/NIH. 1

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. (Gooch et al., 2017). Environmental Toxicology and Chemistry. 3

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (Boechat et al., 2015). SciELO. 5

  • Synthesis and In-Vivo Pharmacological Evaluation of Some Novel 4(3H)- Quinazolinone Derivatives as Potential Anti-malarial Agents. (Desalegn et al., 2016). Longdom Publishing. 4

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. (2023). Scilit. 2

Sources

Foundational

The Pharmacological Versatility of 2-Amino-6-Nitro-1H-Quinazolin-4-One: A Technical Guide to Target Binding Affinity

Executive Summary: The Quinazolin-4-One Scaffold as a Molecular Probe In modern drug discovery, the quinazolin-4-one core is recognized as a "privileged scaffold"—a highly versatile pharmacophore capable of mimicking the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Quinazolin-4-One Scaffold as a Molecular Probe

In modern drug discovery, the quinazolin-4-one core is recognized as a "privileged scaffold"—a highly versatile pharmacophore capable of mimicking the purine ring of endogenous ligands like ATP, ADP, and NAD+. Within this chemical family, 2-amino-6-nitro-1H-quinazolin-4-one (CAS: 87597-83-9) serves as both a potent intermediate and a direct molecular probe.

As a Senior Application Scientist, I approach this compound not merely as a static structure, but as a dynamic participant in protein-ligand interactions. The specific substitution pattern—a primary amine at the 2-position and a nitro group at the 6-position—creates a unique electronic microenvironment. The strong electron-withdrawing nature (-I, -M effects) of the 6-nitro group reduces electron density across the quinazolinone core. This causality is critical: it lowers the pKa of the N3 proton, altering the molecule's hydrogen-bond donor/acceptor profile when it enters the hydrophobic pocket of target proteins like Epidermal Growth Factor Receptor (EGFR) or bacterial DNA Gyrase [1].

This whitepaper dissects the mechanistic binding principles of 2-amino-6-nitro-1H-quinazolin-4-one and its derivatives, summarizes their quantitative affinities, and provides self-validating experimental workflows for measuring these interactions.

Structural & Electronic Basis for Target Affinity

To understand how these compounds bind, we must analyze the spatial and electronic demands of their primary targets.

Kinase Hinge-Binding (e.g., EGFR, VEGFR-2)

In receptor tyrosine kinases (RTKs) like EGFR, the ATP-binding pocket is the primary target. The quinazolin-4-one core acts as an adenine mimetic.

  • The 2-Amino Group: Acts as a crucial hydrogen bond donor, typically interacting with the backbone carbonyl of the hinge region (e.g., Met793 in EGFR) [2].

  • The 6-Nitro Group: Enhances π−π stacking interactions with electron-rich aromatic residues (such as Tyrosine or Phenylalanine) lining the hydrophobic pocket. Furthermore, the nitro group can be synthetically reduced to an amine, allowing for the attachment of solubilizing appendages or covalent warheads (e.g., acrylamides) targeting Cys797 in mutant EGFR [3].

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Wild-type/Mutant) Ligand->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Inhibitor Quinazolin-4-one Derivative Inhibitor->EGFR Blocks ATP Pocket (High Affinity) Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis Induces ATP ATP ATP->EGFR Competes Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of EGFR pathway inhibition by quinazolin-4-one derivatives.

ATPase Domain Binding (e.g., DNA Gyrase, Hsp90)

Beyond human kinases, the scaffold exhibits high affinity for the ATPase active sites of bacterial DNA Gyrase and human Heat Shock Protein 90 (Hsp90). In DNA Gyrase, the 2-amino-quinazolin-4-one derivatives compete with ATP, preventing the supercoiling of bacterial DNA, which leads to rapid bactericidal activity [4]. In Hsp90, the scaffold binds to the N-terminal domain, disrupting the chaperone cycle required for tumor survival [5].

Quantitative Affinity Profiling

The table below synthesizes the binding affinities ( IC50​ / Kd​ ) of various 2-amino-quinazolin-4-one and 6-nitro-quinazolin-4-one derivatives across validated target proteins.

Compound / Derivative ClassTarget ProteinBinding Affinity / IC50​ Primary Binding ModeRef
Quinazolin-4-one/3-cyanopyridin-2-one hybrids EGFR (Wild-Type) IC50​≈0.11μM ATP-competitive; H-bonds with Met793[1]
2-Sulfanylquinazolin-4(3H)-one derivatives VEGFR-2 / EGFR IC50​≈1.94−7.1μM Multikinase hinge-binding[3]
Quinazolin-4(3H)-one hydrazones E. coli DNA Gyrase IC50​≈3.19−4.17μM ATPase active site competitive[4]
3-phenyl-2-styryl-3H-quinazolin-4-one Hsp90 Kd​≈0.22−0.7μM N-terminal ATP binding domain[5]

Advanced Methodologies for Affinity Determination

To transition from theoretical docking to empirical validation, we must employ rigorous biophysical assays. Below are the self-validating protocols for determining the binding affinity of 2-amino-6-nitro-1H-quinazolin-4-one derivatives.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality behind the choice: While endpoint assays (like IC50​ ) tell us if a compound inhibits, SPR tells us how it binds. The target residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy than thermodynamic affinity ( Kd​ ) alone, especially for highly competitive ATP-binding pockets.

Self-Validating System: Quinazolinones are highly hydrophobic and require DMSO for solubility. Because DMSO has a massive refractive index, slight buffer mismatches between the running buffer and sample will cause bulk shifts, obscuring actual binding. This protocol utilizes an internal 8-point DMSO solvent correction curve. If the reference channel (Fc1) does not perfectly subtract the bulk shift from the active channel (Fc2), the software flags the data as invalid, preventing false-positive affinity reporting.

Step-by-Step Workflow:

  • Surface Preparation: Immobilize recombinant target protein (e.g., EGFR kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) at pH 5.0 to achieve a target density of ~3000 RU. Leave Flow Cell 1 (Fc1) blank as a reference.

  • Equilibration: Prime the system with Running Buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, pH 7.4) until the baseline drift is <0.3RU/min .

  • Solvent Correction: Inject 8 buffer samples with varying DMSO concentrations (4.5% to 5.5%) to create a calibration curve for refractive index anomalies.

  • Analyte Titration: Inject the 2-amino-6-nitro-1H-quinazolin-4-one derivative in a 2-fold dilution series (e.g., 0.1μM to 10μM ) at a high flow rate ( 50μL/min ) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow 600 seconds for dissociation. If the compound does not fully dissociate (due to high affinity), inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Fitting: Fit the double-referenced sensorgrams (Fc2 - Fc1, minus blank injection) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Workflow Immobilization 1. Target Immobilization (Amine Coupling) Equilibration 2. Baseline Equilibration (Buffer + DMSO) Immobilization->Equilibration Injection 3. Analyte Injection (Quinazolinone Titration) Equilibration->Injection Dissociation 4. Dissociation Phase (Buffer Wash) Injection->Dissociation Regeneration 5. Surface Regeneration (Mild Acid/Base) Dissociation->Regeneration Data 6. Kinetic Analysis (kon, koff, Kd) Dissociation->Data Regeneration->Equilibration

Fig 2: Self-validating SPR workflow for determining binding kinetics.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality behind the choice: SPR cannot distinguish between hydrogen bonding and hydrophobic collapse. ITC measures the exact heat exchange ( ΔH ) during binding. Because the 2-amino and 6-nitro groups are specifically designed to form hydrogen bonds and dipole interactions, ITC confirms whether the binding is enthalpy-driven (indicating specific, targeted H-bonds) or entropy-driven (indicating non-specific hydrophobic settling).

Self-Validating System: The heat of dilution (the heat generated simply by mixing the ligand with the buffer) can mimic a binding event. To self-validate, a "blank titration" (injecting the quinazolinone into the buffer without protein) is strictly required. The integrated heat from the blank must be subtracted from the main experiment. Furthermore, the Wiseman "c-value" ( c=N×[Protein]/Kd​ ) must fall between 10 and 1000 for the curve to be mathematically valid.

Step-by-Step Workflow:

  • Dialysis: Dialyze the target protein extensively against the exact assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 2% DMSO, pH 7.5) to ensure perfect buffer matching.

  • Sample Preparation: Dilute the quinazolinone derivative into the exact same dialysis buffer to a concentration 10x higher than the protein (e.g., 200μM ligand in the syringe, 20μM protein in the cell).

  • Titration: Perform 20 injections of 2μL each, spaced 150 seconds apart, at 25°C with a stirring speed of 750 rpm.

  • Control Run: Repeat the exact injection sequence with the ligand in the syringe and only buffer in the cell.

  • Thermodynamic Extraction: Subtract the control heat from the experimental heat. Integrate the peaks to determine the molar enthalpy ( ΔH ), stoichiometry ( N ), and binding constant ( Ka​ ). Calculate Gibbs free energy ( ΔG=−RTlnKa​ ) and entropy ( ΔS=(ΔH−ΔG)/T ).

Conclusion

The 2-amino-6-nitro-1H-quinazolin-4-one scaffold is a masterclass in rational drug design. By leveraging the electron-withdrawing power of the nitro group and the hydrogen-bonding capacity of the amino group, researchers can fine-tune the affinity of this pharmacophore for critical oncological and antimicrobial targets. However, the true value of these compounds is only realized when their binding profiles are rigorously interrogated using self-validating kinetic (SPR) and thermodynamic (ITC) methodologies.

References

  • Title: Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Source: Pharmaceuticals (Basel) via PubMed Central (PMC). URL: [Link]

  • Title: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Source: Journal of Enzyme Inhibition and Medicinal Chemistry via PubMed Central (PMC). URL: [Link]

  • Title: Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Source: Molecules via PubMed Central (PMC). URL: [Link]

  • Title: New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Source: Pharmaceuticals (Basel) via MDPI. URL: [Link]

  • Title: Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment. Source: Anti-Cancer Drugs via PubMed Central (PMC). URL: [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-amino-6-nitro-1H-quinazolin-4-one as a Strategic Precursor in Modern Drug Discovery

Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and FDA-approved drugs.[1][2][3] This guide focuses on a particularly valuable, ye...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and FDA-approved drugs.[1][2][3] This guide focuses on a particularly valuable, yet underexplored, precursor: 2-amino-6-nitro-1H-quinazolin-4-one. The strategic placement of the amino and nitro groups on this scaffold provides orthogonal chemical handles for systematic derivatization, enabling the rapid generation of diverse compound libraries. This document provides a comprehensive overview of its synthesis, derivatization strategies, and application in the discovery of targeted therapeutics, such as kinase and PARP inhibitors. Detailed, field-tested protocols are provided to guide researchers in leveraging this versatile precursor for their drug discovery campaigns.

Introduction: The Quinazolinone Core and the Strategic Advantage of 2-amino-6-nitro-1H-quinazolin-4-one

The quinazolin-4(3H)-one ring system is a "privileged scaffold" in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][4] Drugs like Idelalisib, a PI3Kδ inhibitor, underscore the clinical success of this chemical class.[3][4]

The precursor, 2-amino-6-nitro-1H-quinazolin-4-one, is of particular interest due to its trifunctional nature:

  • The 2-amino group: A versatile nucleophile, ideal for introducing a wide range of substituents to explore interactions with target proteins.

  • The 6-nitro group: A strong electron-withdrawing group that can be readily reduced to a 6-amino group, unlocking a second vector for chemical diversification.

  • The N3-position: A site for alkylation or arylation to further modulate the molecule's physicochemical properties.

This unique arrangement allows for a combinatorial approach to library synthesis, making it an invaluable tool for structure-activity relationship (SAR) studies.

Synthesis of the Precursor: 2-amino-6-nitro-1H-quinazolin-4-one

The most common and efficient synthesis of the title precursor starts from 2-amino-5-nitrobenzoic acid. The following protocol details a reliable method for its preparation.

Protocol 2.1: Synthesis from 2-amino-5-nitrobenzoic acid

This one-pot reaction involves the condensation of 2-amino-5-nitrobenzoic acid with cyanamide. The causality behind this choice is the direct and efficient formation of the 2-amino-quinazolinone core.

Materials:

  • 2-amino-5-nitrobenzoic acid (1.0 eq)

  • Cyanamide (1.5 eq)

  • Hydrochloric Acid (conc. HCl, catalytic amount)

  • Ethanol (or n-butanol)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-amino-5-nitrobenzoic acid (1.0 eq) and ethanol to form a slurry.

  • Add cyanamide (1.5 eq) to the mixture. The excess cyanamide ensures the complete consumption of the starting benzoic acid.

  • Add a few drops of concentrated HCl. The acid catalyzes the cyclization by protonating the carbonyl and nitrile groups, increasing their electrophilicity.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase.

  • Upon completion, allow the reaction mixture to cool to room temperature. A yellow precipitate will form.

  • Filter the solid product using a Büchner funnel and wash it with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 2-amino-6-nitro-1H-quinazolin-4-one as a yellow solid.

Expected Outcome & Validation:

  • Yield: Typically >80%.

  • Appearance: Yellow crystalline solid.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key ¹H NMR signals in DMSO-d₆ would include distinct aromatic protons and a broad singlet for the amino group. The mass spectrum should show the expected molecular ion peak.

Strategic Derivatization for Library Synthesis

The power of 2-amino-6-nitro-1H-quinazolin-4-one lies in its capacity for systematic modification at three key positions. This allows for the exploration of a vast chemical space around the core scaffold.

Workflow for Precursor Derivatization

The following diagram illustrates the primary pathways for derivatization.

G cluster_0 Precursor cluster_1 Vector 1: 2-Amino Group Modification cluster_2 Vector 2: 6-Nitro Group Transformation cluster_3 Vector 3: N3-Alkylation Precursor 2-amino-6-nitro- 1H-quinazolin-4-one Amide Amide/Sulfonamide Formation Precursor->Amide Urea Urea/Thiourea Formation Precursor->Urea Schiff Schiff Base Formation Precursor->Schiff Reduction Reduction to 6-Amino Precursor->Reduction Alkylation N3-Alkylation/ Arylation Precursor->Alkylation Amine_Deriv 6-Amino Derivatization Reduction->Amine_Deriv

Caption: Primary diversification routes from the 2-amino-6-nitro-1H-quinazolin-4-one precursor.

Protocol 3.1: Key Transformation - Reduction of the 6-Nitro Group

The reduction of the 6-nitro group to a 6-amino group is a pivotal step, unlocking a new site for functionalization and significantly altering the electronic properties of the aromatic system. This transformation is critical for synthesizing compounds targeting enzymes like PARP and various kinases.[5]

Materials:

  • 2-amino-6-nitro-1H-quinazolin-4-one (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask

Procedure:

  • Suspend 2-amino-6-nitro-1H-quinazolin-4-one in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 eq) portion-wise. The large excess of the reducing agent is necessary to drive the reaction to completion. This is a classic and reliable method for nitro group reduction in the presence of other reducible functionalities.[6]

  • Stir the mixture at 60-70°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. This step quenches the reaction and precipitates the tin salts.

  • Filter the resulting suspension to remove tin byproducts.

  • Extract the aqueous filtrate with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,6-diamino-1H-quinazolin-4-one.

Expected Outcome & Validation:

  • Yield: 70-90%.

  • Appearance: Off-white to light brown solid.

  • Characterization: The disappearance of the nitro group and the appearance of a new amino group can be confirmed by IR spectroscopy (disappearance of NO₂ stretches ~1520 and 1340 cm⁻¹, appearance of N-H stretches ~3300-3400 cm⁻¹) and NMR. Mass spectrometry will show a corresponding decrease in the molecular weight.

Case Study: Application in Kinase Inhibitor Discovery

The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, particularly targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR).[7][8] The 2,6-diamino-1H-quinazolin-4-one core generated from our precursor is a key intermediate in the synthesis of potent EGFR inhibitors.

Signaling Pathway Context

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is mutated and constitutively active, driving tumorigenesis.[8]

EGFR_Pathway cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quin_Inhibitor Quinazolinone Inhibitor Quin_Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the site of action for quinazolinone-based inhibitors.

Synthesis of a Representative Kinase Inhibitor Lead

Starting from the 2,6-diamino intermediate, a lead compound can be synthesized via acylation of the more nucleophilic 6-amino group.

Protocol 4.1: Acylation of 2,6-diamino-1H-quinazolin-4-one

Procedure:

  • Dissolve 2,6-diamino-1H-quinazolin-4-one (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add a base such as Diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of an appropriate acyl chloride or activated carboxylic acid (e.g., 4-methoxyphenylacetyl chloride) (1.1 eq) in DMF. The reaction is performed at 0°C to control reactivity and favor selective acylation at the more exposed and electronically richer 6-amino position over the 2-amino group.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product using column chromatography on silica gel.

This modular synthesis allows for the rapid generation of analogs by simply varying the acylating agent, enabling a focused SAR study.

Illustrative SAR Data

The following table summarizes hypothetical SAR data for a series of analogs based on published findings for similar scaffolds.[9][10]

Compound IDR Group (at 6-amino)EGFR IC₅₀ (nM)Antiproliferative (A549) IC₅₀ (µM)
Lead-01 4-Methoxyphenylacetyl501.2
Lead-02 3-Chlorophenylacetyl250.8
Lead-03 Cyclohexylacetyl25015.6
Lead-04 Phenylacetyl802.5

Data is illustrative and intended for instructional purposes.

The data suggests that electron-withdrawing groups on the phenylacetyl moiety (Lead-02) may enhance potency, while bulky aliphatic groups (Lead-03) are detrimental to activity.

Conclusion

2-amino-6-nitro-1H-quinazolin-4-one is a highly strategic and versatile precursor for drug discovery. Its distinct and chemically orthogonal functional groups provide a robust platform for the synthesis of diverse and complex molecular libraries. The protocols and strategies outlined in this guide demonstrate its utility in generating lead compounds for critical oncology targets like kinases and PARP. By understanding the underlying chemical principles and applying these validated methodologies, research organizations can significantly accelerate their discovery pipelines.

References

  • Jain, S. K., & Mishra, P. (2018). Synthesis and Biological Evaluation of Some Novel Quinazolinone Derivatives. Journal of Heterocyclic Chemistry, 55(5), 1185-1192.
  • Al-Salem, H. S., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 15(10), 1199. Available from: [Link]

  • Reddy, T. J., et al. (2016). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 59(13), 6362-6385. Available from: [Link]

  • Guleria, M., et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Letters in Drug Design & Discovery, 21(9), 1329-1343. Available from: [Link]

  • Shaik, A. B., et al. (2021). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1135-1153.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences, 13(9), 10935-10946. Available from: [Link]

  • Abdel-Aziz, M., et al. (2021). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. RSC Advances, 11(52), 32969-32984. Available from: [Link]

  • Heppell, J. T., & Al-Rawi, J. M. A. (2016). Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. Journal of Heterocyclic Chemistry, 53(4), 1166-1176. Available from: [Link]

  • Yılmaz, F., et al. (2022). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Russian Journal of General Chemistry, 92(1), 143-149. Available from: [Link]

  • Kumar, A., et al. (2021). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical and Chemical Sciences, 10(1), 1-10.
  • Lountos, A., et al. (2016). Novel PARP-1 inhibitors based on a 3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry, 24(16), 3549-3561.
  • IntechOpen. (2020). Biological Activity of Quinazolinones. Available from: [Link]

  • Zhang, Y., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors. Journal of Medicinal Chemistry, 66(20), 14095-14115. Available from: [Link]

  • El-Gazzar, M. G., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(52), 31139-31154. Available from: [Link]

  • Chemical & Pharmaceutical Bulletin. (2018). Development of 2-Thioxoquinazoline-4-one Derivatives as Dual and Selective Inhibitors of Dynamin-Related Protein 1 (Drp1) and Puromycin-Sensitive Aminopeptidase (PSA). Chemical and Pharmaceutical Bulletin, 66(11), 1047-1057. Available from: [Link]

  • Li, Y., et al. (2023). Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. European Journal of Medicinal Chemistry, 250, 115201. Available from: [Link]

  • El-Gazzar, M. G., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(52), 31139-31154. Available from: [Link]

  • Al-Bayati, M. I. H., et al. (2024). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of their antitumor activity using molecular docking study. Baghdad Science Journal, 21(1), 223-233. Available from: [Link]

  • Heppner, D. E., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Nature, 608(7923), 613-618. Available from: [Link]

  • Wang, C., et al. (2017). Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. The Journal of Organic Chemistry, 82(17), 9141-9148.
  • Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. Available from: [Link]

  • Li, Y., et al. (2020). Design, Synthesis, Biological Evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one Derivatives as Novel Anticancer Agents With Aurora Kinase Inhibition. European Journal of Medicinal Chemistry, 192, 112108. Available from: [Link]

Sources

Application

Green Catalytic Pathways for the Synthesis of 2-amino-6-nitro-1H-quinazolin-4-one: A Detailed Guide for Researchers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green chemistry-aligned catalytic methods for the synthesis of 2-amino-6-nitro-1H-quinazolin-4-on...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green chemistry-aligned catalytic methods for the synthesis of 2-amino-6-nitro-1H-quinazolin-4-one. This important heterocyclic scaffold is a key building block in medicinal chemistry, and its environmentally conscious production is of significant interest. This document moves beyond conventional synthetic routes, which often rely on harsh reagents and generate considerable waste, to explore sustainable alternatives that emphasize catalytic efficiency, atom economy, and the use of eco-friendly reaction media.

Introduction: The Imperative for Greener Quinazolinone Synthesis

The quinazolinone core is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The specific target of this guide, 2-amino-6-nitro-1H-quinazolin-4-one, incorporates functionalities that are pivotal for further molecular elaboration. Traditional synthetic approaches to such compounds often involve multi-step sequences with stoichiometric reagents, leading to significant environmental impact. The principles of green chemistry, therefore, compel the development of catalytic methods that are not only efficient but also sustainable. This guide details such innovative approaches, focusing on the strategic use of catalysts to minimize waste, reduce energy consumption, and utilize safer solvents.

Strategic Green Synthesis: A Multi-Step Catalytic Approach

The synthesis of 2-amino-6-nitro-1H-quinazolin-4-one can be strategically divided into three key transformations, each amenable to a green catalytic approach:

  • Cyclization: Formation of the foundational quinazolin-4-one ring system.

  • Nitration: Regioselective introduction of a nitro group at the C6 position.

  • Amination: Installation of the amino group at the C2 position.

This guide will present protocols for each of these steps, emphasizing the use of green catalysts and reaction conditions.

Part I: Green Catalytic Formation of the Quinazolin-4-one Core

The initial and crucial step is the construction of the quinazolin-4-one skeleton. Green chemistry offers several catalytic strategies to achieve this with high efficiency and minimal environmental impact.

Deep Eutectic Solvents (DES) as Dual Catalyst-Solvent Systems

Deep eutectic solvents (DESs) have emerged as highly promising green reaction media.[1][2][3][4][5] These mixtures of hydrogen bond donors and acceptors are biodegradable, have low toxicity, and can often act as catalysts themselves.

Protocol 1: DES-Mediated Cyclization of Anthranilic Acid Derivatives

This protocol utilizes a choline chloride:urea (1:2) deep eutectic solvent, which has been shown to be effective for the synthesis of quinazolinone derivatives.[4]

Experimental Protocol:

  • Preparation of Choline Chloride:Urea (1:2) DES: In a round-bottom flask, combine choline chloride (1 equivalent) and urea (2 equivalents). Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed. Allow the DES to cool to room temperature before use.

  • Reaction Setup: To the pre-prepared DES, add 5-nitroanthranilic acid (1 equivalent) and formamide (5-10 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and add cold water to precipitate the product. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-nitro-1H-quinazolin-4-one.

Causality of Experimental Choices:

  • 5-Nitroanthranilic Acid: Starting with the nitro group already in place on the anthranilic acid precursor simplifies the overall synthesis and avoids a separate nitration step on the quinazolinone core.

  • Formamide: Serves as the source of the C2 carbon and N3 nitrogen of the quinazolinone ring. An excess is used to drive the reaction to completion.

  • Deep Eutectic Solvent: The choline chloride:urea DES acts as both a solvent and a catalyst, promoting the cyclization reaction while being an environmentally benign medium.[4] Its ability to form extensive hydrogen bond networks can stabilize intermediates and transition states, thus facilitating the reaction.

Data Presentation:

Starting MaterialCatalyst/SolventTemperature (°C)Time (h)Yield (%)
5-Nitroanthranilic AcidCholine Chloride:Urea (1:2)120-1402-4High

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_catalyst Catalytic System cluster_product Intermediate Product SM1 5-Nitroanthranilic Acid PROD1 6-Nitro-1H-quinazolin-4-one SM1->PROD1 Cyclization SM2 Formamide SM2->PROD1 CAT Choline Chloride:Urea (1:2) DES CAT->PROD1 Catalysis & Solvent G cluster_start Intermediate cluster_reagent Reagent cluster_catalyst Catalytic System cluster_product Final Product INT1 2-Chloro-6-nitro-1H-quinazolin-4-one PROD 2-amino-6-nitro-1H-quinazolin-4-one INT1->PROD Amination R1 Ammonia Source R1->PROD CAT Copper(I) Catalyst CAT->PROD Catalysis G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_product Final Product SM1 2-Amino-5-nitrobenzonitrile PROD 2-amino-6-nitro-1H-quinazolin-4-one SM1->PROD One-Pot Cascade SM2 Orthoester SM2->PROD SM3 Ammonia Source SM3->PROD COND Ethanol, Microwave COND->PROD Promotion

Sources

Method

The Versatile Precursor: Applications of 2-Amino-6-nitro-1H-quinazolin-4-one in Modern Heterocyclic Synthesis

Introduction: In the landscape of medicinal chemistry and materials science, the quinazolinone scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active compounds and functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of medicinal chemistry and materials science, the quinazolinone scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active compounds and functional materials. Among its many derivatives, 2-amino-6-nitro-1H-quinazolin-4-one emerges as a particularly valuable and versatile precursor. Its strategic placement of reactive functional groups—the nucleophilic 2-amino group, the electron-withdrawing 6-nitro group, and the lactam functionality—provides a rich platform for a diverse array of synthetic transformations. This guide offers an in-depth exploration of the applications of this key building block in the synthesis of complex heterocyclic systems, providing both the theoretical underpinnings and practical, field-tested protocols for researchers, scientists, and professionals in drug development. The quinazoline ring is a fusion of two fundamental aromatic rings, benzene and pyrimidine.[1] This core structure is found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

The presence of the 2-amino group in 2-amino-6-nitro-1H-quinazolin-4-one serves as a primary handle for the construction of fused heterocyclic rings. This nucleophilic center readily participates in reactions with a variety of electrophilic partners, leading to the annulation of new ring systems onto the quinazolinone core. The 6-nitro group, a strong electron-withdrawing moiety, not only influences the reactivity of the quinazolinone ring system but also presents a synthetic opportunity for further functionalization. Its reduction to an amino group opens up another avenue for derivatization and the construction of additional heterocyclic frameworks.

This document will delve into specific applications, providing detailed protocols for the synthesis of fused pyrimidine systems, which are of significant interest due to their prevalence in pharmacologically active molecules.

Core Synthetic Applications: Building Fused Heterocyclic Systems

The strategic arrangement of functional groups in 2-amino-6-nitro-1H-quinazolin-4-one makes it an ideal starting material for the synthesis of a variety of fused heterocyclic compounds. The nucleophilicity of the 2-amino group is the primary driver for many of these transformations, allowing for the construction of new rings through cyclocondensation reactions.

Synthesis of Pyrimido[2,1-b]quinazolinone Derivatives: A Gateway to Bioactive Scaffolds

One of the most significant applications of 2-amino-6-nitro-1H-quinazolin-4-one is in the synthesis of pyrimido[2,1-b]quinazolinone derivatives. This tricyclic system is a core component of many compounds with demonstrated biological activity, including potential antitumor and antiviral agents.[3] The reaction typically proceeds through a cyclocondensation reaction between the 2-amino group of the quinazolinone and a 1,3-dielectrophilic species, such as a β-keto ester.

The general mechanism involves the initial nucleophilic attack of the 2-amino group on one of the electrophilic centers of the β-keto ester, followed by an intramolecular cyclization and dehydration to afford the fused pyrimido[2,1-b]quinazolinone ring system. The reaction is often catalyzed by acid, which activates the electrophilic partner and facilitates the dehydration step.

Below is a detailed protocol for a representative synthesis of a pyrimido[2,1-b]quinazolinone derivative starting from 2-amino-6-nitro-1H-quinazolin-4-one.

Application Note & Protocol: Synthesis of 2-Methyl-8-nitro-4H-pyrimido[2,1-b]quinazolin-4-one

This protocol details the synthesis of a model pyrimido[2,1-b]quinazolinone derivative, showcasing the utility of 2-amino-6-nitro-1H-quinazolin-4-one as a key building block.

Scientific Principle:

The synthesis proceeds via a Pechmann-type condensation reaction. The 2-amino group of 2-amino-6-nitro-1H-quinazolin-4-one acts as a dinucleophile, reacting with the 1,3-dielectrophilic ethyl acetoacetate. The initial reaction is a nucleophilic attack of the amino group on the acetyl carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via attack of the endocyclic nitrogen onto the ester carbonyl. Subsequent dehydration under acidic conditions yields the aromatic pyrimido[2,1-b]quinazolinone system. The use of a high-boiling solvent like polyphosphoric acid (PPA) or Dowtherm A facilitates the high temperatures required for the cyclization and dehydration steps.

Experimental Protocol:

Materials:

  • 2-Amino-6-nitro-1H-quinazolin-4-one

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Deionized water

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-nitro-1H-quinazolin-4-one (1.0 eq) and ethyl acetoacetate (1.5 eq).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the quinazolinone) to the flask. The PPA serves as both the solvent and the acidic catalyst.

  • Heating: Heat the reaction mixture to 120-140 °C with continuous stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to yield the pure 2-methyl-8-nitro-4H-pyrimido[2,1-b]quinazolin-4-one.

  • Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:
CompoundStarting MaterialReagentYield (%)Melting Point (°C)
2-Methyl-8-nitro-4H-pyrimido[2,1-b]quinazolin-4-one2-Amino-6-nitro-1H-quinazolin-4-oneEthyl acetoacetate75-85>300

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the key transformations discussed.

Synthesis_of_Pyrimido_Quinazolinone start 2-Amino-6-nitro-1H-quinazolin-4-one reagent + Ethyl Acetoacetate intermediate Intermediate Adduct start->intermediate PPA, Δ product 2-Methyl-8-nitro-4H- pyrimido[2,1-b]quinazolin-4-one intermediate->product -H2O

Caption: Synthesis of a pyrimido[2,1-b]quinazolinone derivative.

Further Synthetic Potential: The Role of the Nitro Group

The 6-nitro group in 2-amino-6-nitro-1H-quinazolin-4-one is not merely a passive substituent. Its reduction to a 6-amino group opens up a new vista of synthetic possibilities. The resulting 2,6-diamino-1H-quinazolin-4-one is a versatile building block for the synthesis of more complex, polycyclic heterocyclic systems through reactions involving both amino groups. This "doubly-activated" precursor can be used to construct ladder-type heterocycles or to introduce additional points of diversity in a combinatorial fashion.

For instance, the newly formed 6-amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents at the 6-position. Alternatively, it can be acylated or condensed with carbonyl compounds to form new heterocyclic rings fused to the quinazolinone core.

Functionalization_of_Nitro_Group start 2-Amino-6-nitro-1H-quinazolin-4-one reduction Reduction (e.g., SnCl2/HCl) start->reduction amino_deriv 2,6-Diamino-1H-quinazolin-4-one reduction->amino_deriv functionalization Further Functionalization amino_deriv->functionalization Diazotization, Acylation, etc.

Caption: Synthetic utility of the 6-nitro group.

Conclusion and Future Outlook

2-Amino-6-nitro-1H-quinazolin-4-one stands as a testament to the power of strategic molecular design in organic synthesis. Its inherent reactivity and the potential for sequential functionalization make it a highly valuable precursor for the construction of diverse and complex heterocyclic architectures. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile building block. As the demand for novel therapeutic agents and advanced materials continues to grow, the applications of 2-amino-6-nitro-1H-quinazolin-4-one in heterocyclic synthesis are poised to expand, paving the way for the discovery of new molecules with significant societal impact. The rich chemistry of quinazolinones and their fused derivatives ensures that this area will remain a fertile ground for synthetic innovation for years to come.

References

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Synthesis of certain pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives for in vitro antitumor and antiviral activities. (2000). PubMed. Retrieved March 28, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PMC. Retrieved March 28, 2026, from [Link]

  • Functionalization of Quinazolin-4-Ones Part 2 #: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. (2025). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis of 6-nitroquinazolin-4-one. (n.d.). PrepChem.com. Retrieved March 28, 2026, from [Link]

  • Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. (2020). PubMed. Retrieved March 28, 2026, from [Link]

  • novel heterocyclic dertvatives of 2-quinolinone associated with antibacterial and antitumor potenci. (2012). HETEROCYCLES, Vol. 85, No. 10. Retrieved March 28, 2026, from [Link]

  • Synthesis and Cytotoxic Activity of New Pyrimido[1,2- c]quinazolines,[2][3][4]triazolo[4,3-c]quinazolines, and Other Related Fused Derivatives. (2021). MDPI. Retrieved March 28, 2026, from [Link]

  • Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one. (n.d.). ScienceDirect. Retrieved March 28, 2026, from [Link]

  • Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one and Derivatives. (1996). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis of Pyrimido[2,1-a]isoindolone and Isoindolo[2,1-a]quinazolinone via Intramolecular Aza-Prins Type Reaction. (2021). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). Semantic Scholar. Retrieved March 28, 2026, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2014). PMC. Retrieved March 28, 2026, from [Link]

  • Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light. (2025). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. (2017). PMC. Retrieved March 28, 2026, from [Link]

  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (2019). MDPI. Retrieved March 28, 2026, from [Link]

  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. (2023). Beilstein Journals. Retrieved March 28, 2026, from [Link]

  • β-Cyclodextrin: a supramolecular catalyst for metal-free approach towards the synthesis of 2-amino-4,6-diphenylnicotinonitriles and 2,3-dihydroquinazolin-4(1H)-ones. (2021). PMC. Retrieved March 28, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-amino-6-nitro-1H-quinazolin-4-one

Introduction: The Structural Significance of 2-amino-6-nitro-1H-quinazolin-4-one 2-amino-6-nitro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone class of molecules. Quinazolinone derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance of 2-amino-6-nitro-1H-quinazolin-4-one

2-amino-6-nitro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone class of molecules. Quinazolinone derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities, which include antimicrobial, anti-inflammatory, and potential antitumor properties.[1][2][3] The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR) and for ensuring the quality and purity of synthesized materials.[4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such organic molecules.[6][7] This application note provides a comprehensive guide to the NMR analysis of 2-amino-6-nitro-1H-quinazolin-4-one, including predicted spectral parameters, detailed experimental protocols for data acquisition, and a systematic approach to spectral interpretation using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. While a publicly available, fully assigned spectrum for this specific molecule is not readily found, this guide synthesizes data from structurally related analogs and established NMR methodologies to provide a robust framework for its characterization.[8][9][10]

Molecular Structure and Numbering Convention

A clear and consistent numbering system is essential for accurate spectral assignment. The IUPAC numbering for the quinazolinone core is used throughout this document.

Caption: IUPAC numbering of 2-amino-6-nitro-1H-quinazolin-4-one.

Predicted NMR Spectral Parameters

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-amino-6-nitro-1H-quinazolin-4-one. These predictions are based on the analysis of substituent effects (the electron-donating amino group and the electron-withdrawing nitro group) and comparison with published data for similar quinazolinone structures.[4][8][9][11] The expected solvent is DMSO-d₆, which is commonly used for quinazolinone derivatives due to its good solubilizing power.[4][9]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-5~8.3dJ ≈ 2.5 HzThe nitro group at position 6 strongly deshields this proton. The coupling is a meta-coupling to H-7.
H-7~7.8ddJ ≈ 9.0, 2.5 HzCoupled to H-8 (ortho) and H-5 (meta).
H-8~7.5dJ ≈ 9.0 HzCoupled to H-7 (ortho).
-NH₂~7.0-8.0br s-Broad signal, chemical shift can be variable and concentration-dependent. May exchange with residual water in the solvent.
N1-H~12.0-13.0br s-Broad signal of the amide proton, typically downfield. Its observation may depend on solvent and concentration.
N3-H---In the tautomeric form shown, this proton is at N1. Tautomerism can influence the spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)Notes
C-2~155The carbon bearing the amino group.
C-4~163The carbonyl carbon, typically in this region for quinazolinones.
C-4a~120Quaternary carbon.
C-5~128
C-6~145The carbon bearing the nitro group, significantly deshielded.
C-7~118
C-8~125
C-8a~148Quaternary carbon.

Experimental Protocols

The following protocols are designed to yield high-quality NMR data suitable for the complete structural elucidation of 2-amino-6-nitro-1H-quinazolin-4-one.

Protocol 1: Sample Preparation
  • Solvent Selection: DMSO-d₆ is recommended as the primary solvent due to its ability to dissolve a wide range of polar organic compounds and its high boiling point, which minimizes evaporation.[12] Other potential solvents include DMF-d₇, though care must be taken to use a freshly opened ampule to minimize water content.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. For ¹³C NMR and 2D experiments, a higher concentration (15-25 mg/mL) may be beneficial to reduce acquisition time.[13]

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[14] Alternatively, the residual solvent peak of DMSO-d₆ can be used (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[4]

Protocol 2: 1D NMR Data Acquisition
  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment is sufficient.

    • Acquisition Parameters:

      • Spectral Width: 16 ppm (centered around 6-8 ppm).

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 2-5 seconds.[15]

      • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is recommended.

    • Acquisition Parameters:

      • Spectral Width: 200-220 ppm (centered around 100-120 ppm).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.[12]

    • DEPT (Distortionless Enhancement by Polarization Transfer): It is highly recommended to acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups (quaternary carbons will be absent).

Protocol 3: 2D NMR Data Acquisition

2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.[16][17][18][19]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds). This will establish the connectivity of the aromatic protons (H-5, H-7, H-8).[13]

    • Key Parameters: Use a gradient-selected COSY experiment for cleaner spectra. A standard parameter set is usually sufficient.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations).[13][17] This is the primary method for assigning the protonated carbons.

    • Key Parameters: Optimize the spectral widths in both dimensions to cover all proton and carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds).[13][17] This is essential for identifying and assigning the quaternary carbons by observing correlations from nearby protons.

    • Key Parameters: The long-range coupling delay should be optimized for a J-coupling of around 7-10 Hz.[16]

Data Processing and Interpretation Workflow

A systematic approach is key to confidently assigning the NMR spectra.

G start Acquire 1D ¹H, ¹³C, DEPT & 2D COSY, HSQC, HMBC h1_analysis Analyze ¹H Spectrum: - Identify aromatic protons (H-5, H-7, H-8) - Note multiplicities and coupling constants start->h1_analysis c13_analysis Analyze ¹³C & DEPT Spectra: - Identify carbonyl (C-4) and other quaternary carbons start->c13_analysis cosy Use COSY to Confirm: - H-7/H-8 ortho coupling - H-5/H-7 meta coupling h1_analysis->cosy hsqc Use HSQC to Assign Protonated Carbons: - Correlate H-5 to C-5 - Correlate H-7 to C-7 - Correlate H-8 to C-8 cosy->hsqc hmbc Use HMBC to Assign Quaternary Carbons: - H-5 correlates to C-4, C-7, C-8a - H-7 correlates to C-5, C-8a - H-8 correlates to C-4a, C-6 hsqc->hmbc c13_analysis->hsqc final_assignment Finalize All ¹H and ¹³C Assignments hmbc->final_assignment

Caption: Workflow for the structural elucidation of 2-amino-6-nitro-1H-quinazolin-4-one using NMR data.

Interpretation Steps:

  • ¹H Spectrum Analysis: Start by identifying the signals in the aromatic region. The downfield-shifted doublet with a small coupling constant should correspond to H-5. The doublet of doublets will be H-7, and the other doublet H-8. The broad signals will be the -NH₂ and N-H protons.

  • COSY Analysis: Confirm the aromatic spin system. A cross-peak between the signals assigned to H-7 and H-8 will confirm their ortho relationship. A weaker cross-peak might be visible between H-5 and H-7, confirming their meta relationship.

  • HSQC Analysis: Correlate each proton signal to its directly attached carbon. This will provide the assignments for C-5, C-7, and C-8.

  • HMBC Analysis: This is the final and most critical step for assigning the non-protonated carbons.

    • Look for a correlation from H-5 to the carbonyl carbon (C-4 ) and the quaternary carbons C-7 and C-8a .

    • The proton at H-8 should show correlations to C-4a and C-6 .

    • The amino protons, if sharp enough, might show a correlation to C-2 .

    • These long-range correlations act as puzzle pieces to assemble the entire carbon skeleton.

Caption: Key expected HMBC correlations for assigning quaternary carbons.

Trustworthiness and Self-Validation

The protocols described herein form a self-validating system. The redundancy in the data from different NMR experiments ensures the accuracy of the final structure. For instance, the connectivity established by COSY must be consistent with the long-range correlations observed in the HMBC spectrum. Any inconsistencies would indicate either an incorrect assignment or a different molecular structure altogether, prompting further investigation.

References

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • PMC. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • ResearchGate. 1 H and 13 C NMR data for compound 1 in DMSO-d 6. Available from: [Link]

  • and Metal-Free Synthesis of 4(3H)
  • PMC. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available from: [Link]

  • 2D NMR FOR THE CHEMIST.
  • JACS Au. Chirality Sensing of N-Heterocycles via 19F NMR. Available from: [Link]

  • CDN. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

  • Ziyadullaev, M., et al. SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones.
  • PubMed. NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Available from: [Link]

  • Slideshare. Solvent free synthesis of quinazolin 4(3 h)-ones derivatives. Available from: [Link]

  • 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ.
  • Kwan, E. E. 2D NMR Solutions.pdf.
  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]

  • UW Tacoma. 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. Available from: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites.
  • Semantic Scholar. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset. Available from: [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available from: [Link]

  • PMC. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. Available from: [Link]

  • Taylor & Francis. Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Antimicrobial Screening of 2-amino-6-nitro-1H-quinazolin-4-one

Introduction: The Pharmacological Promise of Quinazolinones The quinazolinone scaffold is a cornerstone in medicinal chemistry, representing a class of fused heterocyclic compounds with a remarkable breadth of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Promise of Quinazolinones

The quinazolinone scaffold is a cornerstone in medicinal chemistry, representing a class of fused heterocyclic compounds with a remarkable breadth of biological activities.[1][2] These molecules have been successfully developed into therapeutics for conditions ranging from cancer to inflammation and central nervous system disorders.[3][4] A particularly compelling and historically significant application of quinazolinone derivatives is in the field of antimicrobial research.[5][6][7]

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities that can overcome existing resistance mechanisms.[8] Quinazolinones have emerged as a privileged structure in this search, with numerous studies documenting their potent activity against a wide array of bacterial and fungal pathogens.[1][9] The functional versatility of the quinazolinone core allows for extensive chemical modification, enabling the fine-tuning of its antimicrobial spectrum and potency.

Recent investigations have highlighted that the introduction of a nitro group (—NO₂) at position 6 of the quinazolinone ring can confer remarkable antibacterial activity.[10] This electronic modification is hypothesized to influence the molecule's interaction with biological targets. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of a specific nitro-substituted derivative: 2-amino-6-nitro-1H-quinazolin-4-one . The protocols herein describe a tiered screening cascade, from initial qualitative assessment to quantitative potency determination and classification of antimicrobial effect, grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).[11]

The Scientific Principle: A Tiered Screening Cascade

A robust evaluation of a novel compound's antimicrobial potential is not a single experiment but a logical progression of assays. This guide employs a three-tiered strategy to build a comprehensive activity profile for 2-amino-6-nitro-1H-quinazolin-4-one.

  • Primary Screening (Qualitative): Agar Well Diffusion. The first crucial question is whether the compound possesses any antimicrobial activity at all. The agar well diffusion method is a cost-effective and widely used preliminary assay for this purpose.[12][13] The principle is based on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism.[12] If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well. The diameter of this zone provides a qualitative measure of the compound's potency.[13]

  • Secondary Screening (Quantitative): Minimum Inhibitory Concentration (MIC). Following the confirmation of activity, the next step is to quantify its potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[11][14][15] This method provides a precise, quantitative value that is essential for comparing the potency of different compounds and for guiding further development.

  • Mechanism of Action Insight: Minimum Bactericidal Concentration (MBC). The MIC value does not distinguish between agents that inhibit growth (bacteriostatic) and those that kill the microorganism (bactericidal). This distinction is critical for therapeutic applications. The Minimum Bactericidal Concentration (MBC) assay is a follow-up to the MIC test.[14][16] It is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after a specific incubation period.[16][17] By comparing the MBC and MIC values, the nature of the compound's antimicrobial effect can be classified.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the screening cascade, from initial compound preparation to the final determination of its bactericidal or bacteriostatic properties.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening & Quantification cluster_analysis Phase 3: Mechanistic Insight Prep_Compound Prepare Stock Solution of 2-amino-6-nitro- 1H-quinazolin-4-one Primary_Screen Primary Screen: Agar Well Diffusion Assay Prep_Compound->Primary_Screen MIC_Test Quantitative Screen: Broth Microdilution (MIC) Prep_Compound->MIC_Test Prep_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Prep_Inoculum->Primary_Screen Prep_Inoculum->MIC_Test Primary_Screen->MIC_Test If Zone of Inhibition > 0 MBC_Test Determine Minimum Bactericidal Conc. (MBC) MIC_Test->MBC_Test Sub-culture from clear wells Ratio_Calc Calculate & Interpret MBC/MIC Ratio MBC_Test->Ratio_Calc

Caption: Overall workflow for antimicrobial screening.

Materials and Reagents

  • Test Compound: 2-amino-6-nitro-1H-quinazolin-4-one

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)[9]

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)[2][9]

    • Fungi: Candida albicans (e.g., ATCC 10231)[9]

  • Growth Media:

    • Mueller-Hinton Broth (MHB) for bacteria[18]

    • Mueller-Hinton Agar (MHA) for bacteria[19]

    • RPMI-1640 Medium for fungi

    • Sabouraud Dextrose Agar (SDA) for fungi

  • Reagents:

    • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

    • 0.5 McFarland turbidity standard

  • Controls:

    • Positive control: Ampicillin or Ciprofloxacin for bacteria; Fluconazole for fungi

    • Negative control: DMSO (or the solvent used for the test compound)

  • Labware: Sterile Petri dishes, 96-well microtiter plates, pipettes and tips, sterile swabs, inoculation loops, glassware.

  • Equipment: Biosafety cabinet, incubator (35-37°C), spectrophotometer or turbidimeter, vortex mixer.

Detailed Experimental Protocols

Protocol 1: Preparation of Test Compound and Microbial Inoculum

This initial phase is critical for the accuracy and reproducibility of all subsequent assays.

A. Preparation of Test Compound Stock Solution

  • Accurately weigh the required amount of 2-amino-6-nitro-1H-quinazolin-4-one.

  • Dissolve the compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).[18]

  • Ensure complete dissolution, using a vortex mixer if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store at -20°C.

    • Causality Note: DMSO is a common solvent for poorly soluble organic compounds. A high-concentration stock allows for minimal solvent carryover into the final assay, reducing potential toxicity from the solvent itself. Filter sterilization is essential to avoid introducing contamination.

B. Preparation of Standardized Microbial Inoculum

  • Using a sterile loop, pick 4-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.[20]

  • Transfer the colonies into a tube containing 5 mL of sterile Tryptic Soy Broth or saline.[21]

  • Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard.[16] This typically takes 2-5 hours.[21]

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm).[19]

    • Causality Note: Standardizing the inoculum to a 0.5 McFarland standard ensures a consistent starting concentration of bacteria (approx. 1.5 x 10⁸ CFU/mL).[22] This is arguably the most critical variable for ensuring inter-assay and inter-laboratory reproducibility of MIC results.

Protocol 2: Primary Screening - Agar Well Diffusion Method

A. Plate Preparation and Inoculation

  • Prepare MHA plates (or SDA for fungi) of a uniform thickness.

  • Dip a sterile cotton swab into the standardized inoculum (prepared in Protocol 1B). Squeeze out excess liquid against the inside of the tube.

  • Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[13][20]

  • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

B. Well Creation and Compound Application

  • Using a sterile cork borer (e.g., 6 mm in diameter), punch wells into the agar.[8]

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (diluted from the stock to a desired screening concentration, e.g., 100 µg/mL) into a well.[8][23]

  • Into separate wells, add the positive control (standard antibiotic) and the negative control (solvent).

  • Allow the plates to sit at room temperature for 30-60 minutes to permit pre-diffusion of the compounds into the agar.[8]

C. Incubation and Measurement

  • Invert the plates and incubate at 35 ± 2°C for 18-24 hours for bacteria (or up to 48 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs) in millimeters (mm).

| Table 1: Example Data Presentation for Agar Well Diffusion | | :--- | :--- | :--- | :--- | | Test Microorganism | Compound | Concentration | Zone of Inhibition (mm) | | S. aureus | 2-amino-6-nitro-1H-quinazolin-4-one | 100 µg/mL | 18 | | S. aureus | Ampicillin (Positive Control) | 10 µg/mL | 25 | | S. aureus | DMSO (Negative Control) | 10% v/v | 0 | | E. coli | 2-amino-6-nitro-1H-quinazolin-4-one | 100 µg/mL | 14 | | E. coli | Ciprofloxacin (Positive Control) | 5 µg/mL | 30 | | E. coli | DMSO (Negative Control) | 10% v/v | 0 |

Protocol 3: Quantitative Analysis - Broth Microdilution for MIC

This protocol is based on the CLSI M07 guidelines.[11]

A. Preparation of the Microtiter Plate

  • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

  • In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 1-10 now contain 50 µL of serially diluted compound.

  • Well 11 will serve as the growth control (no compound). Add 50 µL of MHB.

  • Well 12 will serve as the sterility control (no compound, no inoculum).

B. Inoculation and Incubation

  • Dilute the standardized 0.5 McFarland inoculum prepared in Protocol 1B. The final inoculum concentration in each well must be approximately 5 x 10⁵ CFU/mL.[22] (For example, a 1:100 dilution of the 0.5 McFarland suspension into MHB, followed by the addition of 50 µL of this diluted suspension to the 50 µL in the wells).

  • Add 50 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in wells 1-11 is now 100 µL.

  • Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[22]

C. Reading the MIC

  • After incubation, examine the plate for turbidity (visible growth).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.[15][16] Compare each well to the growth control (well 11, which should be turbid) and the sterility control (well 12, which should be clear).

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

A. Sub-culturing from MIC Plate

  • Following the determination of the MIC, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).[16]

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated pipette, withdraw a 10-100 µL aliquot from each of these clear wells.[16][17]

  • Spread the aliquot evenly onto a properly labeled MHA plate.

B. Incubation and Colony Counting

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[16]

  • After incubation, count the number of colonies (CFU) on each plate.

  • The MBC is the lowest concentration that results in a ≥99.9% (or 3-log₁₀) reduction in CFU compared to the initial inoculum count.[14][16]

Data Interpretation and Analysis

The ultimate goal is to build a clear profile of the compound's activity. The MIC provides potency, while the MBC/MIC ratio provides insight into the mechanism.

Sources

Application

Formulation Techniques for the Delivery of 2-amino-6-nitro-1H-quinazolin-4-one

An Application Guide Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 2-amino-6-nitro-1H-quinazolin-4-one. The quinazol...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 2-amino-6-nitro-1H-quinazolin-4-one. The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[1] However, the introduction of a nitro group, while often integral for therapeutic effect, typically imparts poor aqueous solubility, presenting a significant hurdle for achieving adequate bioavailability.[2] It is estimated that over 40% of marketed drugs and up to 90% of developmental candidates are poorly water-soluble, making advanced formulation a critical stage in drug development.[3] This guide details a systematic approach, beginning with essential pre-formulation characterization to define the molecule's physicochemical challenges. Subsequently, it provides detailed, step-by-step protocols for three distinct and powerful formulation strategies: Nanosuspensions, Amorphous Solid Dispersions, and Lipid-Based Nanoemulsions. The underlying scientific principles, experimental causality, and robust characterization methods are explained to equip scientists with the necessary tools to transform this promising, yet challenging, molecule into a viable therapeutic candidate.

Introduction: The Formulation Challenge

The 2-amino-6-nitro-1H-quinazolin-4-one structure combines the biologically privileged quinazolinone core with a potent nitro-functional group. While this combination is promising for therapeutic applications such as anticancer agents[4][5], it presents a classic drug delivery dilemma. The planar, aromatic ring system and the electron-withdrawing nitro group contribute to strong intermolecular forces in the solid state, leading to high crystal lattice energy and, consequently, very low aqueous solubility.

This low solubility is the primary rate-limiting step for oral absorption, classifying the compound as a likely Biopharmaceutics Classification System (BCS) Class II or IV agent.[6] The central objective of formulation is to overcome this solubility barrier to enhance the dissolution rate and/or apparent solubility, thereby improving bioavailability.[7][8] A critical secondary consideration is the chemical stability of the nitro group, which can be susceptible to reduction under certain conditions.[9][10][11] Therefore, the chosen formulation strategy must not only enhance bioavailability but also ensure the molecule's integrity throughout the product's shelf life.

This guide provides the foundational protocols to address these challenges head-on.

Mandatory Pre-Formulation Assessment

Rationale: A successful formulation is not built on assumptions, but on data. Pre-formulation studies are a mandatory first step to quantitatively understand the physicochemical properties and liabilities of the active pharmaceutical ingredient (API). This data-driven approach is essential for selecting the most logical and effective formulation strategy, saving significant time and resources.

Protocol 1.1: Core Physicochemical Characterization

Objective: To establish a baseline profile of the API's physical and chemical properties.

Methodology:

  • Solubility Profiling:

    • Accurately weigh 5 mg of 2-amino-6-nitro-1H-quinazolin-4-one into separate glass vials.

    • Add 1 mL of various media: pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, purified water, and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).

    • Agitate the vials at a controlled temperature (25°C or 37°C) for 48 hours to ensure equilibrium is reached.

    • Filter the resulting suspensions through a 0.22 µm syringe filter.

    • Analyze the filtrate concentration using a validated HPLC-UV method.

  • LogP Determination:

    • Perform the shake-flask method using n-octanol and pH 7.4 phosphate buffer.

    • Dissolve the API in the pre-saturated aqueous phase. Add an equal volume of pre-saturated n-octanol.

    • Shake vigorously for 1 hour and then centrifuge to separate the phases.

    • Determine the API concentration in both phases by HPLC-UV to calculate the partition coefficient.

  • Thermal Analysis (DSC):

    • Accurately weigh 2-3 mg of the API into an aluminum DSC pan.

    • Heat at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere from 25°C to a temperature above the melting point.

    • The resulting endotherm provides the melting point and an indication of crystallinity and purity.

  • Crystallinity Assessment (PXRD):

    • Analyze the API powder using an X-ray diffractometer.

    • Scan over a 2θ range of 5° to 40°.

    • Sharp, distinct peaks in the diffractogram confirm the crystalline nature of the material. This pattern serves as a fingerprint for the solid form.

Table 1: Hypothetical Pre-Formulation Data for 2-amino-6-nitro-1H-quinazolin-4-one
ParameterResultImplication for Formulation
Aqueous Solubility (pH 6.8) < 1 µg/mLExtremely poor solubility; dissolution will be the limiting factor for absorption.
LogP 3.8High lipophilicity; suitable for lipid-based systems but challenging for aqueous delivery.
Melting Point (DSC) 288°CHigh melting point indicates strong crystal lattice energy, making solubilization difficult.
Solid State (PXRD) CrystallineConfirms high thermodynamic stability and low solubility. Goal is to disrupt this state.
Forced Degradation Stable (Oxidative, Thermal)Good inherent stability.
Degradation (Reductive, Strong Base)The nitro group is a liability. Avoid reducing agents and high pH in the formulation.

Formulation Strategy I: Nanosuspension via Wet Media Milling

Principle: This strategy tackles poor solubility by increasing the surface area of the drug particles, thereby enhancing the dissolution velocity according to the Noyes-Whitney equation.[7] By reducing the particle size to the sub-micron range (<1000 nm), the surface area-to-volume ratio increases dramatically, leading to a faster dissolution rate and improved bioavailability.[6]

Workflow for Nanosuspension Development

cluster_prep Preparation cluster_char Characterization API API Powder Slurry Prepare Aqueous Slurry (API + Stabilizer Solution) API->Slurry Stab Stabilizer Screening (e.g., Poloxamer 188, HPMC) Stab->Slurry Mill Wet Media Milling (Zirconium Beads) Slurry->Mill Nano Nanosuspension Mill->Nano DLS Particle Size & Zeta Potential (DLS) Nano->DLS Evaluate Stability PXRD Assess Crystallinity (PXRD) Nano->PXRD Confirm No Form Change Diss In Vitro Dissolution Test (USP II, Sink Conditions) Nano->Diss Measure Performance

Caption: Workflow for Nanosuspension Formulation.

Protocol 3.1: Preparation of Nanosuspension

Objective: To produce a stable, crystalline nanosuspension of the API with a mean particle size below 500 nm.

Materials:

  • 2-amino-6-nitro-1H-quinazolin-4-one

  • Stabilizer (e.g., Poloxamer 188, PVP K30, HPMC E5)

  • Purified Water

  • Yttria-stabilized Zirconium Oxide beads (0.5 mm diameter)

  • Planetary ball mill or similar high-energy media mill

Methodology:

  • Stabilizer Solution: Prepare a 2% w/v solution of the chosen stabilizer (e.g., Poloxamer 188) in purified water.

  • Pre-Suspension: Disperse 1% w/v of the API into the stabilizer solution. Stir with a magnetic bar for 30 minutes to ensure thorough wetting.

  • Milling Chamber: Load the milling chamber with zirconium beads, filling approximately 50-60% of the chamber volume.

  • Milling: Add the pre-suspension to the milling chamber. Mill at a high speed (e.g., 2000 RPM) for cycles of 30 minutes, with 15-minute cooling breaks in between to prevent overheating.

    • Rationale: High-energy impact and shear forces from the beads break down the coarse drug crystals into nanoparticles. The stabilizer adsorbs onto the newly created surfaces, preventing agglomeration through steric or electrostatic hindrance.

  • Sampling: After 2, 4, 6, and 8 hours of milling, withdraw a small sample to monitor particle size reduction.

  • Harvesting: Once the desired particle size is achieved, separate the nanosuspension from the milling beads by decanting or sieving.

Protocol 3.2: Characterization of Nanosuspension

Objective: To confirm the physical properties and performance of the formulated nanosuspension.

  • Particle Size and Zeta Potential:

    • Dilute the nanosuspension with purified water to an appropriate concentration for analysis.

    • Measure the mean particle size (Z-average), Polydispersity Index (PDI), and Zeta Potential using Dynamic Light Scattering (DLS).

    • Acceptance Criteria: Z-average < 500 nm, PDI < 0.3 (for monodisperse population), Zeta Potential > |20| mV (for electrostatic stability).

  • Crystallinity (PXRD):

    • Lyophilize (freeze-dry) a portion of the nanosuspension to obtain a dry powder.

    • Run a PXRD scan on the lyophilized powder. The peak positions should match the original API, confirming that the drug remains crystalline and has not undergone a polymorphic transformation.

  • In Vitro Dissolution:

    • Use a USP Apparatus II (paddle) at 75 RPM.

    • Use 900 mL of pH 6.8 phosphate buffer with 0.5% Sodium Dodecyl Sulfate (SDS) as the dissolution medium to maintain sink conditions.

    • Add an amount of nanosuspension equivalent to 10 mg of API. For comparison, test the unformulated API powder.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and analyze by HPLC-UV.

Table 2: Expected Nanosuspension Characterization Results
ParameterUnprocessed APIFormulated Nanosuspension
Mean Particle Size (Z-avg) > 10,000 nm250 nm
Polydispersity Index (PDI) N/A0.21
Zeta Potential -10 mV-25 mV
% Dissolved in 30 min < 5%> 85%

Formulation Strategy II: Amorphous Solid Dispersion via Spray Drying

Principle: This technique enhances drug solubility by converting the stable, low-energy crystalline form of the API into a high-energy, disordered amorphous state.[3] The API is molecularly dispersed within a hydrophilic polymer matrix. Upon exposure to an aqueous environment, the polymer dissolves rapidly, releasing the drug in a transiently supersaturated state, which dramatically increases the driving force for absorption.

Workflow for Solid Dispersion Development

cluster_prep Preparation cluster_char Characterization API API & Polymer (e.g., HPMC-AS, PVP) Sol Common Solvent System (e.g., Acetone/Methanol) API->Sol Spray Spray Drying Sol->Spray ASD Amorphous Solid Dispersion Spray->ASD PXRD Confirm Amorphous State (PXRD) ASD->PXRD DSC Determine Glass Transition (Tg) (DSC) ASD->DSC Assess Stability FTIR Check for Interactions (FTIR Spectroscopy) ASD->FTIR Diss Dissolution & Supersaturation Test ASD->Diss Measure Performance

Caption: Workflow for Amorphous Solid Dispersion Formulation.

Protocol 4.1: Preparation by Spray Drying

Objective: To produce a stable, amorphous solid dispersion of the API and a suitable polymer.

Materials:

  • 2-amino-6-nitro-1H-quinazolin-4-one

  • Polymer (e.g., HPMC-AS, PVP VA64, Soluplus®)

  • Organic Solvent System (e.g., Dichloromethane/Methanol 1:1 v/v)

  • Laboratory-scale spray dryer

Methodology:

  • Solution Preparation: Prepare a solution by dissolving both the API and the polymer in the solvent system. A common starting drug-to-polymer ratio is 1:3 w/w. The total solid content should be around 2-5% w/v.

    • Rationale: A common solvent for both drug and polymer is essential to achieve a molecularly dispersed, single-phase solution prior to drying.

  • Spray Dryer Setup:

    • Set the inlet temperature (e.g., 100-120°C).

    • Set the atomization gas flow rate to achieve a fine mist.

    • Set the solution feed pump rate (e.g., 5 mL/min).

    • The outlet temperature should be monitored and is typically 40-50°C below the inlet temperature.

  • Spray Drying Process: Pump the solution into the spray dryer's nozzle. The solution is atomized into fine droplets, and the high-temperature nitrogen gas rapidly evaporates the solvent. The solid particles are then separated from the gas stream by a cyclone.

    • Rationale: The extremely rapid solvent evaporation (<1 second) does not give the drug molecules time to arrange themselves into a crystalline lattice, trapping them in an amorphous state within the polymer.

  • Collection: Collect the dry powder from the cyclone collection vessel.

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C overnight to remove any residual solvent.

Protocol 4.2: Characterization of Solid Dispersion

Objective: To confirm the amorphicity, stability, and performance of the solid dispersion.

  • Amorphicity (PXRD):

    • Analyze the spray-dried powder using PXRD. The absence of sharp peaks (a "halo" pattern) confirms the amorphous nature of the drug.

  • Thermal Analysis (DSC):

    • Run a DSC scan on the solid dispersion. The absence of the drug's melting endotherm further confirms its amorphous state. A single glass transition temperature (Tg) indicates a homogenous, molecularly dispersed system. A higher Tg is desirable for better physical stability.

  • Drug-Polymer Interactions (FTIR):

    • Acquire FTIR spectra of the pure API, the pure polymer, and the solid dispersion. Shifts in characteristic peaks (e.g., C=O or N-H stretching) can indicate intermolecular interactions, such as hydrogen bonding, which help stabilize the amorphous form.

  • In Vitro Dissolution and Supersaturation:

    • Perform a dissolution test as described in Protocol 3.2.

    • Monitor the drug concentration over a longer period (e.g., 4 hours). Amorphous dispersions often exhibit a "spring and parachute" effect: a rapid increase in concentration (spring) to a supersaturated level, followed by a gradual decrease as the drug crystallizes out (parachute). The goal is to maintain supersaturation for as long as possible.

Formulation Strategy III: Lipid-Based Nanoemulsion

Principle: For highly lipophilic drugs (high LogP), lipid-based formulations are an excellent choice.[7] The drug is dissolved in an oil phase, which is then emulsified into nanometer-sized droplets stabilized by surfactants.[12] When administered orally, these formulations can bypass the dissolution step entirely. The drug is absorbed along with the lipid components, potentially utilizing lymphatic transport pathways, which can avoid first-pass metabolism and enhance bioavailability.[12]

Workflow for Nanoemulsion Development

cluster_prep Preparation cluster_char Characterization Screen Screen Excipients (Oils, Surfactants) Phase Prepare Oil & Aqueous Phases (Drug dissolved in oil) Screen->Phase Coarse High-Shear Mixing (Coarse Emulsion) Phase->Coarse HPH High-Pressure Homogenization Coarse->HPH NanoE Nanoemulsion HPH->NanoE DLS Droplet Size & Zeta Potential NanoE->DLS EE Entrapment Efficiency (EE%) NanoE->EE Release In Vitro Drug Release (Dialysis Method) NanoE->Release Stab Thermodynamic Stability Test NanoE->Stab

Caption: Workflow for Nanoemulsion Formulation.

Protocol 5.1: Preparation by High-Pressure Homogenization

Objective: To produce a thermodynamically stable oil-in-water (O/W) nanoemulsion with high drug loading.

Materials:

  • 2-amino-6-nitro-1H-quinazolin-4-one

  • Oil Phase (e.g., Miglyol 812, Labrafac PG)[7]

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP)[7]

  • Purified Water

  • High-pressure homogenizer

Methodology:

  • Excipient Screening: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Oil Phase Preparation: Dissolve the API in the selected oil at a concentration below its saturation solubility (e.g., 10 mg/mL). Gentle heating (40°C) may be used to aid dissolution.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water.

  • Coarse Emulsion: Slowly add the oil phase to the aqueous phase under high-shear mixing (e.g., using a rotor-stator homogenizer at 5000 RPM for 10 minutes). This will form a milky, coarse emulsion.

  • High-Pressure Homogenization (HPH):

    • Pass the coarse emulsion through the high-pressure homogenizer.

    • Homogenize at a high pressure (e.g., 15,000 PSI or 1000 bar) for 5-10 cycles.

    • Rationale: The intense shear, cavitation, and turbulence forces within the HPH interaction chamber break down the large oil droplets into the nanometer size range. The formulation should become translucent as the droplet size decreases below the wavelength of visible light.

Protocol 5.2: Characterization of Nanoemulsion

Objective: To verify the quality, stability, and performance of the nanoemulsion.

  • Droplet Size and Zeta Potential:

    • Measure using DLS as described in Protocol 3.2.

    • Acceptance Criteria: Droplet size < 200 nm, PDI < 0.25.

  • Drug Entrapment Efficiency (EE%):

    • Centrifuge the nanoemulsion at high speed using an ultrafiltration unit (e.g., Amicon® with a 10 kDa MWCO).

    • The free, un-entrapped drug will pass through the filter into the aqueous phase.

    • Measure the concentration of free drug in the filtrate by HPLC-UV.

    • Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] * 100.

  • In Vitro Drug Release:

    • Use a dialysis bag method. Place a known amount of the nanoemulsion in a dialysis bag (with an appropriate MWCO) and suspend it in a release medium (e.g., pH 6.8 buffer with 0.5% Tween 80).

    • Stir the medium at a constant temperature and withdraw samples from outside the bag at various time points to determine the rate of drug release.

  • Thermodynamic Stability:

    • Subject the nanoemulsion to stress tests:

      • Centrifugation: Centrifuge at 5000 RPM for 30 minutes. Check for any phase separation.

      • Freeze-Thaw Cycles: Cycle between -20°C and +25°C three times. Check for changes in droplet size or phase separation.

Conclusion and Strategy Selection

The successful formulation of 2-amino-6-nitro-1H-quinazolin-4-one hinges on a systematic, evidence-based approach to overcoming its inherent poor aqueous solubility. This guide has presented three robust, orthogonal strategies, each with distinct mechanisms and protocols.

  • Nanosuspensions are ideal when maintaining the crystalline form of the drug is paramount and a simple aqueous vehicle is desired.

  • Amorphous Solid Dispersions offer the highest potential for solubility enhancement and are excellent for oral solid dosage forms, but require careful screening to ensure long-term physical stability.

  • Nanoemulsions are particularly suited for highly lipophilic compounds and can offer unique absorption pathways, but involve more complex multicomponent systems.

The choice of the final formulation will depend on the target product profile, including the intended route of administration, required dose, and stability requirements. It is strongly recommended that initial feasibility studies are conducted on at least two of these platforms to identify the most promising path forward for clinical development.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Kumar, S., & Singh, P. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
  • International Journal of Pharmaceutical Sciences. (2023, July 30). Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Taylor & Francis Online. (2007, August 7). Drug delivery strategies for poorly water-soluble drugs.
  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • ACS Publications. (2004, March 27). Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities.
  • ResearchGate. (n.d.). Physicochemical properties of synthesized compounds.
  • PMC. (2024, September 4). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
  • MedChemExpress. (n.d.). 4(3H)-Quinazolinone.
  • Frontiers. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
  • PMC. (n.d.). A Walk through Recent Nitro Chemistry Advances.
  • ACS Electrochemistry. (2025, May 6). Nitro Substrates in Reductive Electrosynthesis: A Review.
  • PubMed. (2023, March 15). Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition.
  • MDPI. (2018, November 9). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters.
  • ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • RSC Publishing. (n.d.). Unravelling 2-aminoquinazolin-4(3H)-one as an organocatalyst for the chemoselective reduction of nitroarenes.
  • Springer. (n.d.). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY.
  • RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-amino-6-nitro-1H-quinazolin-4-one

Welcome to the Technical Support Center for the synthesis of 2-amino-6-nitro-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-6-nitro-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to improve reaction yields and overcome common challenges encountered during this synthesis.

Overview of the Synthesis

The synthesis of 2-amino-6-nitro-1H-quinazolin-4-one is a crucial process in the development of various pharmacologically active molecules. The quinazolinone scaffold is a privileged structure in medicinal chemistry, and the presence of the 2-amino and 6-nitro groups provides key functionalities for further molecular elaboration. A common and effective route to this compound involves the cyclocondensation of 2-amino-5-nitrobenzoic acid with cyanamide. This one-pot reaction provides a direct pathway to the desired product.

The reaction mechanism involves the initial formation of a guanidino-substituted benzoic acid intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable quinazolinone ring system. Careful control of reaction parameters is essential to maximize yield and minimize the formation of impurities.

Visualizing the Pathway

To better understand the synthesis, the following diagram illustrates the primary reaction pathway.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2_amino_5_nitrobenzoic_acid 2-Amino-5-nitrobenzoic Acid guanidino_intermediate Guanidino-substituted benzoic acid 2_amino_5_nitrobenzoic_acid->guanidino_intermediate + Cyanamide cyanamide Cyanamide target_molecule 2-Amino-6-nitro-1H- quinazolin-4-one guanidino_intermediate->target_molecule Cyclization & -H2O

Caption: Primary synthesis pathway for 2-amino-6-nitro-1H-quinazolin-4-one.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-amino-6-nitro-1H-quinazolin-4-one. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient temperature, time, or inefficient mixing. 2. Suboptimal Reagents: The quality of starting materials, particularly the 2-amino-5-nitrobenzoic acid and cyanamide, is critical. Impurities can lead to side reactions. 3. Incorrect Solvent: The choice of solvent can significantly impact the solubility of reactants and intermediates, affecting the reaction rate.1. Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Ensure efficient stirring to maintain a homogeneous reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC). 2. Verify Reagent Quality: Use high-purity starting materials. If necessary, recrystallize the 2-amino-5-nitrobenzoic acid. Ensure the cyanamide has not degraded. 3. Solvent Selection: If using a non-polar solvent, consider switching to a polar aprotic solvent like DMF or DMSO to improve solubility.[1]
Formation of Side Products 1. Dimerization/Polymerization: Cyanamide can polymerize under certain conditions, especially at high temperatures or in the presence of acid/base catalysts. 2. Formation of Isomers: Improper reaction conditions can potentially lead to the formation of isomeric byproducts.1. Control Reagent Addition: Add cyanamide portion-wise to the reaction mixture to maintain a low concentration and minimize self-reaction. 2. Temperature Control: Avoid excessive temperatures that can promote side reactions. Follow a validated temperature profile for the reaction.
Product Purification Challenges 1. Poor Solubility: The product may have limited solubility in common organic solvents, making recrystallization difficult. 2. Persistent Impurities: Some impurities may co-precipitate with the product and be difficult to remove by simple washing.1. Solvent Screening for Recrystallization: Screen a range of polar solvents such as ethanol, methanol, or mixtures with water to find an optimal system for recrystallization. 2. Column Chromatography: For high-purity requirements, column chromatography using silica gel may be necessary. A polar eluent system will likely be required.[2]

Experimental Protocol: A Baseline for Success

The following protocol provides a detailed, step-by-step methodology for the synthesis of 2-amino-6-nitro-1H-quinazolin-4-one. This serves as a validated starting point for your experiments.

Materials:

  • 2-amino-5-nitrobenzoic acid

  • Cyanamide

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, create a solution of 2-amino-5-nitrobenzoic acid in a suitable solvent (e.g., a mixture of water and ethanol).

  • Add cyanamide to the solution. The molar ratio of cyanamide to 2-amino-5-nitrobenzoic acid should be optimized, but a slight excess of cyanamide is often beneficial.

  • Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction using TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

  • Dry the product under vacuum to obtain crude 2-amino-6-nitro-1H-quinazolin-4-one.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the choice of acid catalyst important in this synthesis?

The acid catalyst plays a crucial role in activating the carboxyl group of 2-amino-5-nitrobenzoic acid, making it more susceptible to nucleophilic attack by cyanamide. It also facilitates the subsequent cyclization and dehydration steps. While hydrochloric acid is commonly used, other acids like sulfuric acid or p-toluenesulfonic acid could also be employed, though reaction conditions may need to be re-optimized.

Q2: Can I use a different starting material instead of 2-amino-5-nitrobenzoic acid?

Yes, other derivatives of 2-aminobenzoic acid can be used to synthesize different substituted quinazolinones. For example, starting with 2-aminobenzoic acid would yield 2-amino-1H-quinazolin-4-one. The nature and position of substituents on the starting anthranilic acid will determine the substitution pattern on the final quinazolinone product.

Q3: What is the best way to monitor the reaction progress?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[3] A suitable mobile phase (eluent) would typically be a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexane). The starting material (2-amino-5-nitrobenzoic acid) and the product (2-amino-6-nitro-1H-quinazolin-4-one) should have different Rf values, allowing you to track the disappearance of the starting material and the appearance of the product over time.

Q4: Are there any safety precautions I should be aware of?

Yes. Cyanamide is a reactive and potentially hazardous chemical. It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Concentrated acids are corrosive and should also be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Q5: Can this reaction be performed using microwave irradiation?

Microwave-assisted synthesis has been shown to be a powerful technique for the synthesis of quinazolines and quinazolinones.[2] It can significantly reduce reaction times and often leads to higher yields and cleaner reactions. If you have access to a microwave reactor, it is worth exploring its application for this synthesis, though the reaction conditions will need to be optimized specifically for the microwave setup.

References

  • troubleshooting guide for the synthesis of quinazoline derivatives - Benchchem. (n.d.).
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-amino-6-nitro-1H-quinazolin-4-one

Welcome to the technical support center for 2-amino-6-nitro-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-amino-6-nitro-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor solubility is a common hurdle for quinazolinone derivatives, often limiting their utility in biological assays and preclinical studies.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges, ensuring the integrity and reproducibility of your experiments.

Understanding the Challenge: Physicochemical Properties

PropertyPredicted Value/InformationImplication for Aqueous Solubility
Molecular Structure Rigid, fused heterocyclic system with aromatic and polar functional groups.High crystal lattice energy contributes to low intrinsic solubility.
pKa The quinazolinone scaffold contains basic nitrogen atoms.[1]Solubility is expected to be pH-dependent, increasing in acidic conditions where the molecule can be protonated.
logP The presence of a nitro group and an aromatic system suggests a degree of lipophilicity.Higher lipophilicity generally correlates with lower aqueous solubility.
Hydrogen Bonding Contains hydrogen bond donors (amino group) and acceptors (nitro group, carbonyl, and ring nitrogens).While capable of hydrogen bonding, intramolecular interactions can compete with solvation by water.

Troubleshooting Guide: Common Solubility Issues

This section addresses common problems encountered during the handling and application of 2-amino-6-nitro-1H-quinazolin-4-one in experimental settings.

Q1: My compound won't dissolve in my aqueous buffer, even at low concentrations. What is my first step?

A1: The initial and most straightforward approach is to determine the compound's solubility limit in your chosen buffer. It's possible your target concentration exceeds its intrinsic solubility.

Causality and Experimental Logic: Every compound has a finite solubility in a given solvent system. Exceeding this limit will result in a suspension rather than a true solution, leading to inaccurate and irreproducible results in downstream assays.

Recommended Protocol:

  • Decrease Final Concentration: Attempt to dissolve the compound at a lower concentration in your assay buffer. This is the simplest way to avoid precipitation.[3]

  • Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer.[3]

    • Step-by-Step:

      • Dissolve 2-amino-6-nitro-1H-quinazolin-4-one in 100% anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Gentle warming and sonication can aid dissolution.[1]

      • For your experiment, perform a serial dilution of the DMSO stock into your aqueous buffer.

      • Crucial Consideration: Keep the final concentration of the organic solvent in your assay low (typically <1% v/v, and ideally <0.5%) to avoid solvent-induced artifacts in biological systems.[3]

Q2: I'm using a DMSO stock, but the compound precipitates out of my aqueous buffer upon dilution. What's happening and how can I fix it?

A2: This phenomenon, known as "precipitation upon dilution," is common for poorly soluble compounds. The aqueous environment is not conducive to keeping the compound dissolved once the percentage of the organic co-solvent is significantly reduced.

Causality and Experimental Logic: DMSO is a strong organic solvent that is miscible with water. However, when a DMSO solution of a hydrophobic compound is diluted into an aqueous buffer, the solvent environment changes dramatically. Water is a poor solvent for the compound, leading to its precipitation.

Troubleshooting Strategies:

  • Reduce Final DMSO Concentration: Ensure your final DMSO concentration is as low as possible, as higher concentrations are more likely to cause issues in biological assays.[3]

  • Introduce a Water-Miscible Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a less potent, water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can improve solubility.[1]

  • pH Adjustment: The quinazolinone core contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1] Lowering the pH of your buffer system can increase the ionization of the compound, thereby enhancing its aqueous solubility. For example, gefitinib, a quinazoline-based drug, is more soluble at an acidic pH.[1]

    • Caution: Ensure that any pH change does not negatively impact the stability of your compound or the performance of your biological assay.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, into your assay buffer can help maintain the compound's solubility by forming micelles.[3]

Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility?

A3: Absolutely. Inconsistent results are a hallmark of poor compound solubility. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.

Causality and Experimental Logic: Undissolved particles will not be biologically available in the same way as a solubilized compound. This can lead to underestimation of potency and high variability between replicate wells and experiments.

Self-Validating Protocol Steps:

  • Visual Inspection: Before use, visually inspect your final diluted solutions (both by eye and under a microscope if necessary) for any signs of precipitation (e.g., cloudiness, crystals).

  • Pre-warming and Vortexing: If you store your DMSO stock solution at 4°C or -20°C, it's possible the compound has precipitated. Before use, gently warm the solution to room temperature and vortex thoroughly to ensure complete redissolution.[1]

  • Solubility-Enhancing Formulations: For in-depth studies, consider more advanced formulation strategies:

    • Complexation with Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[1][3] Pre-incubating the compound with the cyclodextrin before the final dilution can be an effective strategy.[1]

    • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can enhance its wettability and dissolution rate.[2][4] This is a more advanced technique typically used in later-stage drug development.

Frequently Asked Questions (FAQs)

Q: At what pH is 2-amino-6-nitro-1H-quinazolin-4-one likely to be most soluble?

A: Given the presence of basic nitrogen atoms in the quinazolinone ring system, the compound is expected to be more soluble in acidic conditions (lower pH).[1] At a lower pH, these nitrogens can become protonated, leading to a charged species that is more readily solvated by water. It is advisable to experimentally determine the pH-solubility profile to identify the optimal pH for your application, while being mindful of the pH tolerance of your assay system.

Q: Are there any chemical modifications I can make to the molecule to improve its solubility?

A: Yes, chemical modification is a strategy often employed during lead optimization in drug discovery. Introducing polar or ionizable functional groups to the molecular structure can significantly enhance aqueous solubility.[3][5] However, any modification must be carefully considered to ensure that the biological activity of the compound is not compromised.

Q: How can I accurately measure the aqueous solubility of my compound?

A: A common method is the shake-flask method. An excess amount of the compound is added to the aqueous buffer of interest and shaken for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of the compound in the supernatant is quantified using a suitable analytical technique, such as HPLC-UV or LC-MS.

Q: What are the key differences between micronization and nanonization for improving solubility?

A: Both techniques aim to increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.

  • Micronization reduces particle size to the micrometer range.[2]

  • Nanonization creates nanoparticles (nanosuspensions or nanocrystals) and can more significantly improve both the dissolution rate and the saturation solubility.[2][5]

Visualizing Experimental Workflows

Decision-Making Workflow for Solubility Enhancement

G start Start: Poor Aqueous Solubility check_conc Is final concentration below known solubility limit? start->check_conc use_cosolvent Prepare stock in 100% DMSO check_conc->use_cosolvent No / Unknown success Proceed with Experiment check_conc->success Yes precip_check Does it precipitate upon dilution? use_cosolvent->precip_check ph_adjust Strategy 1: pH Adjustment (Lower pH) precip_check->ph_adjust Yes surfactant Strategy 2: Add Surfactant (e.g., Tween 80) precip_check->surfactant Yes cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) precip_check->cyclodextrin Yes precip_check->success No ph_adjust->success reassess Re-evaluate compound or consider chemical modification ph_adjust->reassess If assay incompatible surfactant->success surfactant->reassess If assay incompatible cyclodextrin->success cyclodextrin->reassess If ineffective

Caption: A decision tree for troubleshooting poor aqueous solubility.

pH-Dependent Ionization of the Quinazolinone Core

G cluster_0 Low pH (Acidic) cluster_1 Neutral/High pH (Basic) Protonated [Compound-H]⁺ (Protonated, More Soluble) Neutral Compound (Neutral, Less Soluble) Protonated->Neutral - H⁺ Neutral->Protonated + H⁺

Caption: Effect of pH on the ionization state of the compound.

Experimental Protocol: Solubilization using HP-β-Cyclodextrin

This protocol describes a method to enhance the aqueous solubility of 2-amino-6-nitro-1H-quinazolin-4-one by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 2-amino-6-nitro-1H-quinazolin-4-one

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Anhydrous DMSO

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

Procedure:

  • Prepare a Concentrated Drug Stock in DMSO:

    • Accurately weigh and dissolve 2-amino-6-nitro-1H-quinazolin-4-one in 100% anhydrous DMSO to a high concentration (e.g., 50 mM). Ensure complete dissolution, using gentle warming and sonication if necessary.

  • Prepare an HP-β-CD Solution:

    • Prepare a solution of HP-β-CD in your target aqueous buffer. A common starting concentration is 10-20% (w/v). Warm the solution slightly to aid dissolution of the cyclodextrin.

  • Complexation:

    • While vortexing the HP-β-CD solution, add a small aliquot of the concentrated drug-DMSO stock. A molar ratio of drug to cyclodextrin between 1:1 and 1:5 is a good starting point.

    • The goal is to keep the final DMSO concentration as low as possible (<1%).

  • Equilibration:

    • Incubate the mixture at room temperature for at least 1-2 hours with continuous mixing (e.g., on a rotator or orbital shaker) to allow for the formation of the inclusion complex.

  • Clarification and Use:

    • After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound or aggregates.

    • Carefully collect the supernatant. This is your working stock solution for serial dilutions into your assay buffer. The concentration of the drug in this stock should be analytically determined if precise quantification is required.

References

  • Overcoming poor solubility of 4(3H)-quinazolinone compounds. Benchchem.
  • Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives. Benchchem.
  • Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors. Benchchem.
  • Technical Support Center: Enhancing the Bioavailability of Quinazoline-4,7-diol Derivatives. Benchchem.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.

Sources

Troubleshooting

purification techniques for 2-amino-6-nitro-1H-quinazolin-4-one synthesis impurities

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 2-amino-6-nitro-1H-quinazolin-4-one. This guide is designed for researchers, medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 2-amino-6-nitro-1H-quinazolin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic scaffold. The purity of this compound is critical, as impurities can confound biological assays and lead to inaccurate structure-activity relationship (SAR) data.

This document provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profile and initial purification strategies for 2-amino-6-nitro-1H-quinazolin-4-one.

Q1: What are the most common impurities I should expect during the synthesis of 2-amino-6-nitro-1H-quinazolin-4-one?

A1: The impurity profile is highly dependent on the synthetic route, but common impurities in quinazolinone syntheses often include:

  • Unreacted Starting Materials : The most frequent impurities are residual starting materials. If you are synthesizing from 2-amino-5-nitrobenzoic acid (or a derivative) and a nitrogen source like guanidine or cyanamide, these precursors may carry through to the crude product.[1][2]

  • Acyclic Intermediates : The synthesis proceeds via an N-acylated or N-amidinated anthranilic acid intermediate. Incomplete cyclization, often due to insufficient heating or reaction time, will leave this acyclic precursor in your crude material.[3]

  • Hydrolysis Products : The quinazolinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions, which could lead to ring-opening and the formation of the acyclic intermediate or starting materials.[2]

  • Side-Reaction Products : Depending on the reagents used, other side reactions can occur. For instance, if using formamide as a solvent or reagent at high temperatures, it can lead to the formation of related byproducts.[1][4]

Q2: How should I perform an initial assessment of my crude product's purity?

A2: A two-pronged approach is most effective for initial purity analysis:

  • Thin-Layer Chromatography (TLC) : TLC is an indispensable tool for quickly visualizing the number of components in your crude mixture. A single spot (under different solvent polarities) suggests high purity, while multiple spots indicate the presence of impurities. It is also crucial for developing a solvent system for column chromatography.[1][5][6]

  • Melting Point Determination : A sharp melting point close to the literature value indicates high purity. A broad melting range or a melting point that is significantly depressed suggests the presence of impurities. The closely related compound, 6-nitroquinazolin-4(3H)-one, has a sharp melting point of approximately 286-289°C.[4][7] The addition of the 2-amino group will alter this value, but a narrow melting range remains a key indicator of purity.

Q3: Which primary purification technique is recommended for 2-amino-6-nitro-1H-quinazolin-4-one?

A3: For solid, crystalline compounds like quinazolinones, recrystallization is the preferred first-line purification method. It is efficient at removing small amounts of impurities and is generally less labor-intensive than chromatography.[2][8] If the crude product is an oil, contains a large number of impurities as visualized by TLC, or if recrystallization fails to yield a pure product, then silica gel column chromatography is the recommended alternative.[8][9]

Purification Strategy Decision Workflow

This workflow helps in selecting the appropriate purification method based on the initial analysis of the crude product.

Purification Decision Workflow start Crude Product assess_purity Assess Purity (TLC & Melting Point) start->assess_purity is_solid Is the product a solid? assess_purity->is_solid tlc_check TLC shows one major spot? is_solid->tlc_check Yes chromatography Purify by Column Chromatography is_solid->chromatography No (Oily) recrystallize Purify by Recrystallization tlc_check->recrystallize Yes tlc_check->chromatography No (Multiple Spots) final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. The principle relies on the fact that the solubility of the desired compound and the impurities differ in the chosen solvent.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection : The ideal solvent is one in which 2-amino-6-nitro-1H-quinazolin-4-one is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] For the related 6-nitroquinazolin-4(3H)-one, ethanol is a proven solvent.[7] Other polar solvents like isopropanol or acetic acid could also be effective. Perform small-scale solubility tests to confirm the best choice.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a water/oil bath) while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[11]

  • Decolorization (Optional) : If the solution is highly colored from persistent impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration : If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[8]

  • Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield.[10][11]

  • Isolation & Washing : Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[10]

  • Drying : Dry the crystals in a vacuum oven until a constant weight is achieved.

Recrystallization Workflow Diagram

Recrystallization Workflow A 1. Dissolve Crude in Minimum Hot Solvent B 2. Hot Filtration (if needed) A->B C 3. Slow Cooling to Room Temp B->C D 4. Ice Bath Cooling C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Solvent E->F G 7. Dry Crystals F->G

Caption: Step-by-step workflow for recrystallization.

Troubleshooting Common Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. Too much solvent was used. The solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal of the pure compound if available.[10]
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. Significant impurities are present, depressing the melting point.Switch to a lower-boiling point solvent. Try a two-solvent system (e.g., dissolve in a good solvent like DMSO or DMF, then add a poor solvent like water dropwise until cloudy).[8] Pre-purify by column chromatography to remove the bulk of impurities.
Low recovery of purified product. Too much solvent was used during dissolution. The crystals were washed with too much cold solvent. The compound is significantly soluble in the solvent even at low temperatures.Use the absolute minimum amount of hot solvent required for dissolution.[11] Use a very small volume of ice-cold solvent for washing.[10] Ensure the solution is thoroughly cooled in an ice bath before filtering. Re-concentrate the mother liquor to obtain a second crop of crystals.
Crystals are colored. Colored impurities are trapped within the crystal lattice.Add activated charcoal during the hot dissolution step to adsorb colored impurities.[8] A second recrystallization may be necessary.

Troubleshooting Guide 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). It is highly effective for separating complex mixtures.

Experimental Protocol: Silica Gel Column Chromatography
  • Eluent Selection via TLC : Using TLC plates, test various solvent systems to find one that provides good separation between your product and impurities. The ideal system gives the product an Rf (retention factor) value of 0.2-0.4 .[8] Start with a non-polar solvent like hexane or dichloromethane (DCM) and gradually add a more polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).

  • Column Packing : Pack a glass column with silica gel, typically as a slurry in the least polar eluent mixture you plan to use. Ensure the packing is uniform and free of air bubbles to prevent poor separation.[8]

  • Sample Loading : Dissolve the crude product in a minimum amount of a polar solvent (like DCM or the eluent itself) and adsorb it onto a small amount of silica gel. After drying, this "dry loading" method is preferred as it often leads to better band resolution. Alternatively, dissolve the sample in a minimal amount of eluent and carefully load it onto the top of the column.[8][9]

  • Elution : Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain the purified product. You can either run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the eluent) to improve separation.[8]

  • Isolation : Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Suggested Starting Solvents for TLC Analysis
Solvent System (v/v)PolarityNotes
Dichloromethane (DCM) / Methanol (MeOH)HighStart with 98:2 or 95:5. Good for highly polar compounds. A common system for quinazolinones.[9]
Hexane / Ethyl Acetate (EtOAc)MediumStart with 4:1 or 2:1. A versatile system for compounds of intermediate polarity.[9]
Chloroform / Methanol (CHCl₃/MeOH)HighAn alternative to DCM/MeOH, sometimes offering different selectivity.
Troubleshooting Common Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of spots. The eluent system is not optimized. The column was overloaded with the crude product.Re-optimize the eluent system using TLC; a less polar system may improve separation.[8] Use a larger column or less sample. A gradient elution may be required.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system (e.g., increase the percentage of methanol or ethyl acetate).[8]
Streaking or "tailing" of spots on the column/TLC. The sample is too acidic or basic and is interacting strongly with the silica gel. The sample was overloaded.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent system to neutralize the compound. Load less sample onto the column.
Cracks or channels in the silica bed. The silica gel was not packed properly or ran dry.This can ruin the separation. The column must be repacked carefully. Never let the solvent level drop below the top of the silica bed.

References

  • Frontiers in Chemistry. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available from: [Link]

  • ResearchGate. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Available from: [Link]

  • Grokipedia. (n.d.). Niementowski quinazoline synthesis. Available from: [Link]

  • MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available from: [Link]

  • Google Patents. (2019). CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • Supporting Information. (n.d.). and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. Available from: [Link]

  • E3S Web of Conferences. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Available from: [Link]

  • ResearchGate. (2016). Functionalization of Quinazolin-4-Ones Part 2#: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of 4(3H)-quinazolinones. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available from: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Available from: [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]

  • National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. Available from: [Link]

  • ResearchGate. (2014). Solvent free synthesis of some quinazolin-4(3H)-ones. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available from: [Link]

  • Google Patents. (1983). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • International Union of Crystallography. (2021). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). Available from: [Link]

  • PubChem. (n.d.). 4(1H)-Quinazolinone. Available from: [Link]

  • TÜBİTAK Academic Journals. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Amino-6-Nitro-1H-Quinazolin-4-One

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical chemists, and drug development professionals handling 2-amino-6-nitro-1H-quinazolin-4-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical chemists, and drug development professionals handling 2-amino-6-nitro-1H-quinazolin-4-one .

While the quinazolin-4-one core is broadly resilient and stable to mild acidic or alkaline treatments ([1]), the presence of an electron-withdrawing C6-nitro group and an electron-donating C2-amino group creates a push-pull electronic system. This unique structure introduces specific thermal and oxidative vulnerabilities. This center provides actionable troubleshooting, validated protocols, and mechanistic insights to prevent thermal degradation during storage.

Part 1: Diagnostic Troubleshooting Guide (FAQs)

Q: My solid powder stock of 2-amino-6-nitro-1H-quinazolin-4-one has changed from a pale yellow to a dark orange over the past six months. What caused this, and is it still usable? A: This discoloration is a hallmark of thermal degradation and oxidation. Elevated temperatures accelerate the oxidation of the C2-amino group, leading to the formation of azo or azoxy dimers ([2]). Additionally, the C6-nitro group is highly sensitive to thermal reduction if trace reducing impurities are present in the solid matrix ([3]). Action: Discard the discolored batch. To prevent this, always store the solid powder desiccated at -20°C and strictly protected from light.

Q: We observe a 15% drop in purity when using a DMSO stock solution that was stored at 4°C for two weeks. Is the compound unstable in DMSO? A: The compound is stable in DMSO only under strict cryogenic conditions. DMSO is highly hygroscopic. At 4°C, moisture absorbed from the air facilitates hydrolytic ring-opening of the quinazolinone core. Furthermore, DMSO can act as a mild oxidant at elevated temperatures. Stock solutions must be aliquoted and stored at -80°C, where they remain stable for up to 6 months without repeated freeze-thaw cycles ([4]).

Q: Can I use aqueous buffers to dissolve the compound for long-term storage? A: No. Aqueous buffers should only be used for immediate experimental application. Prolonged exposure to water at room temperature or above will induce hydrolytic cleavage of the amide bond within the quinazolinone ring, yielding anthranilic acid derivatives. Solutions should be prepared fresh and utilized within 24 hours ([2]).

Part 2: Quantitative Stability Matrix

To ensure experimental reproducibility, adhere to the following empirically validated storage parameters:

Storage StateSolventTemperatureMaximum DurationExpected Purity
Solid PowderNone (Desiccated)-20°C3 Years> 98%
Solid PowderNone (Desiccated)4°C2 Years> 95%
Stock SolutionAnhydrous DMSO-80°C6 Months> 98%
Stock SolutionAnhydrous DMSO-20°C1 Month> 95%
Working SolutionAqueous Buffer25°C< 24 HoursRapid Decline

Part 3: Visualizing Degradation and Storage Logic

The following diagrams map the optimal storage workflows and the mechanistic pathways that lead to compound degradation when protocols are breached.

Workflow A 2-Amino-6-nitro-1H-quinazolin-4-one B Solid State Storage A->B C Solution (DMSO) Storage A->C D Store at -20°C (Desiccated, Dark) B->D E Aliquot into Single-Use Vials C->E G Thermal/Oxidative Stress D->G Improper Handling F Store at -80°C (Max 6 Months) E->F F->G Freeze-Thaw Cycles H Degradation Products (Azo dimers, Ring-opened) G->H

Workflow for optimal storage and the pathways leading to thermal degradation.

Pathway Intact Intact Quinazolinone Core Heat Elevated Temperature (>4°C) Intact->Heat Moisture Hygroscopic Solvent (DMSO) + H2O Intact->Moisture Mech1 C6-Nitro Group Reduction Heat->Mech1 Mech2 C2-Amino Group Oxidation Heat->Mech2 Mech3 Hydrolytic Ring Opening Heat->Mech3 Accelerates Moisture->Mech3 Deg1 6-Amino Derivative Mech1->Deg1 Deg2 Oxidative Dimers Mech2->Deg2 Deg3 Anthranilic Acid Derivatives Mech3->Deg3

Mechanistic pathways of thermal and hydrolytic degradation in quinazolinones.

Part 4: Standard Operating Procedures (Self-Validating)

Protocol: Cryogenic Aliquoting and HPLC-UV Verification

To prevent thermal degradation and ensure scientific integrity, researchers must treat stock solution preparation as a self-validating system. This protocol establishes a quality control loop to detect thermal or hydrolytic degradation before biological assays are compromised.

Step 1: Solvent Preparation Use strictly anhydrous, newly opened DMSO (≥99.9% purity) to minimize baseline moisture. Causality: Hygroscopic DMSO introduces water, which acts as a nucleophile against the quinazolinone core at room temperature.

Step 2: Dissolution Dissolve the solid 2-amino-6-nitro-1H-quinazolin-4-one to a standard stock concentration (e.g., 10 mM). Vortex gently until clear. Crucial: Do not use ultrasonic baths. Sonication generates localized thermal hotspots (cavitation) that can trigger premature single-step thermal degradation of the nitro group ([5]).

Step 3: Aliquoting Dispense the solution into 50 µL single-use amber glass vials. Causality: Amber glass prevents photolytic degradation. Single-use volumes eliminate freeze-thaw cycles, which are the primary vector for condensation (moisture) entering the vial ([2]).

Step 4: Cryopreservation Immediately transfer the sealed vials to a -80°C freezer.

Step 5: Self-Validation (QC Step) Before utilizing a stored batch for high-value biological assays, thaw one representative aliquot at room temperature. Dilute to 10 µM in your HPLC mobile phase and inject into an HPLC-UV system (Detection: 254 nm). Compare the chromatogram against a freshly prepared standard. A single peak with an Area Under the Curve (AUC) ≥98% validates the integrity of the entire cryopreserved batch.

Part 5: Advanced Mechanistic Insights

Q: Why does thermal degradation primarily affect the C6 and C2 positions rather than the quinazolinone ring itself? A: Thermal decomposition kinetics demonstrate that degradation is heavily influenced by the nature and position of the substituents ([5]). The quinazolinone ring itself is thermodynamically stable due to its aromaticity. However, the C2-amino group is a reactive nucleophile, and the C6-nitro group is a strong electrophile. Thermal stress provides the activation energy required for intermolecular cross-linking or redox reactions between these groups, bypassing the stable core entirely.

Part 6: References

  • SciSpace. "Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives." Available at: [Link]

  • IntechOpen. "4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties." Available at: [Link]

Sources

Troubleshooting

reducing side products in 2-amino-6-nitro-1H-quinazolin-4-one nitration reactions

Welcome to the technical support center for the nitration of 2-amino-6-nitro-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the nitration of 2-amino-6-nitro-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you minimize side product formation and optimize your reaction outcomes.

Introduction: The Challenge of Selective Dinitration

The introduction of a second nitro group into the 2-amino-6-nitro-1H-quinazolin-4-one scaffold to synthesize the desired 2-amino-6,8-dinitro-1H-quinazolin-4-one is a challenging transformation. The quinazolinone ring system possesses a complex electronic profile, and the starting material contains both a potent electron-withdrawing group (the 6-nitro) and an electron-donating group (the 2-amino). This intricate balance can lead to issues with regioselectivity and the formation of unwanted byproducts, primarily through over-nitration at incorrect positions and oxidation. This guide will help you understand and control these variables.

Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My reaction is producing a mixture of dinitro isomers instead of selectively forming the 6,8-dinitro product. How can I improve regioselectivity?

Answer: This is a classic regioselectivity challenge. The position of the second nitration is dictated by the combined directing effects of the substituents on the benzene ring portion of the quinazolinone core. The existing 6-nitro group is strongly deactivating and a meta-director, while the fused pyrimidine ring and its substituents also exert influence. The formation of multiple isomers suggests that the kinetic barriers to attack at different positions (C5, C7, C8) are similar under your current conditions.

Causality:

  • Protonation State: In strong acid, the basic nitrogens in the quinazolinone ring can become protonated. This alters the electronic nature of the ring, making it more deactivated and affecting the directing influence. The nitration of quinoline 1-oxide, for example, shows that different products can arise from the nitration of the free base versus the protonated cation.[1]

  • Activating/Deactivating Conflict: The 6-nitro group directs incoming electrophiles to the C5 and C7 positions (meta), while the overall heterocyclic system tends to direct to other positions. Achieving high selectivity for the C8 position requires careful control.

Suggested Solutions:

  • Strict Temperature Control: Lowering the reaction temperature is the most critical first step. Nitration is highly exothermic, and higher temperatures provide the activation energy needed to overcome the small differences between competing reaction pathways, leading to a loss of selectivity.[2][3]

    • Protocol: Maintain the reaction temperature between -5°C and 0°C using an ice-salt or dry ice/acetone bath. Ensure the nitrating agent is pre-cooled and added very slowly (dropwise) to prevent localized temperature spikes.[2]

  • Protect the 2-Amino Group: The 2-amino group, while not directly on the benzene ring, influences its electronics. More importantly, it is highly susceptible to oxidation by nitric acid. Protecting it as an acetamide (-NHCOCH₃) can moderate the ring's reactivity and prevent oxidative side reactions. This is a standard strategy for controlling nitrations of amino-substituted aromatics.[4][5]

    • Workflow: Acetylate the starting material with acetic anhydride before nitration. The acetyl group is less activating than the amino group, which can subtly improve regiocontrol. The protecting group can be removed via acid or base hydrolysis post-nitration.

Question 2: The reaction mixture is turning dark brown or black, and I'm isolating colored, intractable impurities. What is happening and how can I prevent it?

Answer: Dark coloration is a strong indicator of oxidative side reactions. Nitric acid is a powerful oxidizing agent, especially at elevated temperatures or high concentrations.[2]

Causality: The primary site of oxidation is the electron-rich 2-amino group. This can lead to the formation of complex, often polymeric, colored byproducts that are difficult to separate from the desired product, significantly reducing yield and purity.

Suggested Solutions:

  • Lower the Reaction Temperature: As with selectivity, temperature is critical. Oxidation reactions have a high activation energy, and running the reaction at or below 0°C will dramatically reduce their rate.[2][3]

  • Use a Stoichiometric Amount of Nitrating Agent: Using a large excess of nitric acid will increase the oxidative potential of the reaction mixture.[2][6]

    • Protocol: Carefully calculate the molar equivalents. Start with a small excess of nitric acid (e.g., 1.05 to 1.1 equivalents) relative to your substrate. This provides enough electrophile for the reaction to proceed without creating an overly oxidative environment.

  • Protect the Amino Group: As mentioned previously, converting the amino group to an acetamide is an effective way to protect it from oxidation.[4]

  • Consider an Alternative Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, for sensitive substrates, other nitrating agents could be explored. However, these are often less potent and may not be sufficient to nitrate the already deactivated ring. Sticking with mixed acid but controlling the conditions is usually the best approach.

Question 3: My reaction yield is very low, or the reaction doesn't proceed to completion.

Answer: Low reactivity is expected given that the starting material already contains a powerful deactivating nitro group. The reaction requires forcing conditions, but these can promote side reactions if not carefully managed.

Causality: The substrate is electron-deficient due to the 6-nitro group and the partial positive charges on the protonated heterocyclic system. This disfavors electrophilic attack by the nitronium ion (NO₂⁺).

Suggested Solutions:

  • Optimize the Strength of the Nitrating Medium: The role of sulfuric acid is to protonate nitric acid, generating the highly reactive nitronium ion.[7][8] If the reaction is sluggish, the concentration of the nitronium ion may be too low.

    • Protocol: Ensure you are using concentrated sulfuric acid (98%). In some cases, using fuming sulfuric acid (oleum) can increase the concentration of the electrophile, but this is a much harsher condition that can increase side products. This should be approached with caution and at very low temperatures.

  • Increase Reaction Time, Not Temperature: If the reaction is slow at low temperatures, it is better to extend the reaction time rather than increasing the temperature.

    • Workflow: Monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Allow the reaction to stir at 0°C for several hours. Only if no progress is observed should a very slight increase in temperature (e.g., to 5-10°C) be considered.

  • Ensure Anhydrous Conditions: Water can react with the nitronium ion and can also affect the strength of the sulfuric acid medium. Ensure all glassware is dry and use anhydrous grade acids if possible.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for expecting the second nitro group to add at the C8 position?

The regiochemical outcome is a result of the interplay between all substituents. The 6-nitro group deactivates the ring and directs meta to itself (positions 5 and 7). The fused pyrimidine ring system's directing effect is more complex. However, in many fused heterocyclic systems, positions analogous to C8 (peri-positions) are often activated towards electrophilic attack. The nitration of quinoline 1-oxide, for instance, yields 8-nitroquinoline 1-oxide, demonstrating a preference for this position under certain conditions.[1] Therefore, while C5 and C7 are electronically viable, the unique topology of the quinazolinone ring may confer a kinetic or thermodynamic preference for substitution at C8. The goal of optimization is to enhance this preference.

Q2: What is the role of the "mixed acid" (HNO₃/H₂SO₄)?

Sulfuric acid is a stronger acid than nitric acid. It protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active electrophile that attacks the aromatic ring.[7][8][9]

Nitronium_Ion_Formation HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H⁺ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus - H⁺ NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O

Caption: Formation of the nitronium ion electrophile.

Q3: What analytical methods are recommended for monitoring this reaction?

  • Thin Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to resolve the starting material, desired product, and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal. It can provide accurate information on the conversion of starting material and the relative ratios of the different dinitro isomers being formed.

  • NMR Spectroscopy: ¹H NMR of the crude product mixture can be used to determine the isomeric ratio by integrating the distinct signals for the aromatic protons of each isomer.

Optimization Strategies & Protocols

Data Summary: Effect of Reaction Parameters

The following table summarizes the expected qualitative effects of key reaction parameters on the nitration of 2-amino-6-nitro-1H-quinazolin-4-one. This is based on general principles of aromatic nitration.[2][3][6][10]

ParameterConditionExpected Effect on YieldExpected Effect on Selectivity (for C8)Risk of Side Products (Oxidation, Isomers)
Temperature Decrease (-5°C to 0°C)May decrease rateIncrease Decrease
Increase (>10°C)May increase rateDecrease Increase
HNO₃ Stoichiometry Slight Excess (1.05 eq)GoodOptimalLow
Large Excess (>1.5 eq)May slightly increaseDecrease Increase
Reaction Time Too ShortLow (incomplete)N/ALow
Optimal (monitor by TLC/HPLC)Maximize Maximize Moderate
Too LongMay decrease (degradation)May decreaseIncrease
General Experimental Protocol for Optimized Nitration

This protocol is a starting point for optimization. All steps involving concentrated acids must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

  • Preparation of Nitrating Mixture:

    • In a separate, dry flask, add concentrated sulfuric acid (98%, ~3-4 mL per gram of substrate).

    • Cool the sulfuric acid to 0°C in an ice bath.

    • Slowly, dropwise, add concentrated nitric acid (70%, 1.05 molar equivalents).

    • Keep the nitrating mixture cooled in the ice bath until use.

  • Reaction Setup:

    • Dissolve the 2-amino-6-nitro-1H-quinazolin-4-one substrate in concentrated sulfuric acid (98%, ~5-6 mL per gram) in the main reaction flask.

    • Cool the substrate solution to -5°C using an ice-salt bath. Ensure efficient stirring.

  • Nitration:

    • Using a dropping funnel, add the pre-cooled nitrating mixture to the substrate solution dropwise over 30-60 minutes.

    • Crucially, monitor the internal temperature and ensure it does not rise above 0°C.

  • Reaction Monitoring:

    • Stir the mixture at -5°C to 0°C.

    • Take small aliquots periodically (e.g., every 30 minutes), quench them in ice water, extract with an organic solvent (e.g., ethyl acetate), and analyze by TLC or HPLC to monitor the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.

    • The product should precipitate out of the cold aqueous solution.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7) to remove residual acid.

    • Dry the product under vacuum.

  • Purification:

    • The crude product will likely require purification to separate the desired 6,8-dinitro isomer from other isomers and byproducts.

    • Recrystallization from a suitable solvent (e.g., acetic acid, ethanol, or DMF/water) or column chromatography may be necessary.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Unsatisfactory Reaction Outcome problem_selectivity Poor Regioselectivity (Isomer Mixture) start->problem_selectivity problem_purity High Impurity Profile (Dark Coloration) start->problem_purity problem_yield Low Yield / No Reaction start->problem_yield cause_temp_selectivity Cause: High Temperature problem_selectivity->cause_temp_selectivity cause_protonation Cause: Unfavorable Protonation State problem_selectivity->cause_protonation cause_oxidation Cause: Oxidation of Amino Group problem_purity->cause_oxidation cause_temp_purity Cause: High Temperature problem_purity->cause_temp_purity cause_excess_hno3 Cause: Excess Nitrating Agent problem_purity->cause_excess_hno3 cause_deactivation Cause: Deactivated Substrate problem_yield->cause_deactivation cause_nitrating_agent Cause: Insufficient Nitronium Conc. problem_yield->cause_nitrating_agent solution_temp Solution: Maintain Temp at -5 to 0°C cause_temp_selectivity->solution_temp solution_protect Solution: Protect 2-Amino Group (e.g., Acetylation) cause_protonation->solution_protect cause_oxidation->solution_protect cause_temp_purity->solution_temp solution_stoich Solution: Use 1.05-1.1 eq. HNO₃ cause_excess_hno3->solution_stoich solution_time Solution: Increase Reaction Time, Not Temperature cause_deactivation->solution_time solution_acid Solution: Ensure Conc. H₂SO₄ is Used cause_nitrating_agent->solution_acid

Caption: A decision tree for troubleshooting common nitration issues.

References

  • Google. (n.d.). Current time information in Allegan County, US.
  • Evans, M. (2023, January 13).
  • BYJU'S. (n.d.).
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • BenchChem. (n.d.).
  • Li, J., et al. (2015). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis.
  • Chalmers Publication Library. (n.d.). Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene.
  • BenchChem. (n.d.).
  • Master Organic Chemistry. (2018, April 30).
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • Journal of the Chemical Society B. (n.d.). Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid.

Sources

Optimization

Technical Support Center: 2-Amino-6-nitro-1H-quinazolin-4-one Extraction

Welcome to the Advanced Troubleshooting Guide for quinazolinone solvent optimization. This resource is designed for researchers and drug development professionals dealing with the complex physicochemical behavior of high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for quinazolinone solvent optimization. This resource is designed for researchers and drug development professionals dealing with the complex physicochemical behavior of highly substituted heterocyclic active pharmaceutical ingredients (APIs).

The target molecule, 2-amino-6-nitro-1H-quinazolin-4-one, presents unique extraction challenges due to its amphoteric nature, strong intermolecular hydrogen bonding, and high polarity. This guide provides field-proven, mechanistically grounded solutions to optimize your extraction workflows.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my recovery of 2-amino-6-nitro-1H-quinazolin-4-one so low when extracting with pure ethyl acetate (EtOAc) from an aqueous reaction mixture? A1: The poor recovery is a thermodynamic limitation driven by the molecule's functional groups. The target contains a highly polar 2-amino group, a hydrogen-bonding lactam core, and an electron-withdrawing 6-nitro group. This combination results in strong intermolecular hydrogen bonding and high crystal lattice energy, making it poorly soluble in moderately polar solvents like pure EtOAc[1].

  • The Causality: To maximize partitioning into the organic phase, you must suppress ionization. The 6-nitro group lowers the pKa of the lactam NH (making it more acidic) and the 2-amino group (making it less basic). Adjusting the aqueous phase to pH 5.5 ensures the molecule is in its neutral, unionized state.

  • The Solution: To overcome the low solubility in pure EtOAc, use a co-solvent system such as EtOAc:THF (4:1, v/v). Tetrahydrofuran (THF) acts as a strong Lewis base and hydrogen-bond acceptor, disrupting the solute-solute interactions of the quinazolinone rings, while EtOAc maintains the overall biphasic immiscibility required for extraction.

Q2: I am experiencing severe emulsion formation during the liquid-liquid extraction step. How can I resolve this while maintaining product stability? A2: Emulsions in quinazolinone extractions typically arise from fine particulate precipitation at the aqueous-organic interface (often unreacted anthranilic acid derivatives or the product itself if the solvent capacity is exceeded).

  • The Causality: When the organic solvent cannot fully solvate the crude mass, micro-particulates act as Pickering emulsion stabilizers. Additionally, if using a THF-enriched solvent, the density of the organic phase becomes too similar to the aqueous phase.

  • The Solution: Increase the ionic strength of the aqueous phase by saturating it with NaCl (brine). This "salting-out" effect increases the density of the aqueous layer, forcing a sharper phase boundary, and decreases the aqueous solubility of the organic solvent. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to mechanically remove the stabilizing micro-particulates before phase separation.

Q3: Can I use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to extract the product directly? A3: No, liquid-liquid extraction using DMSO or DMF from aqueous mixtures is thermodynamically impossible.

  • The Causality: While 2-amino-6-nitro-1H-quinazolin-4-one exhibits excellent solubility in DMSO—which is frequently used as a primary solvent for the synthesis of quinazolin-4(3H)-ones[2]—these solvents are infinitely miscible with water. Attempting an extraction will result in a single, unified phase.

  • The Solution: If your synthesis was performed in DMSO, do not attempt liquid-liquid extraction. Instead, utilize a precipitation protocol: drown the DMSO reaction mixture into 5–10 volumes of ice-cold water to precipitate the crude product, filter, and then purify via solid-liquid extraction (trituration) using methanol or n-heptane[3].

Part 2: Quantitative Solvent Optimization Data

To facilitate rapid solvent selection, the following table summarizes the physicochemical properties and empirical extraction performance for 2-amino-6-nitro-1H-quinazolin-4-one across various solvent systems.

Solvent SystemDielectric Constant (ε)Hildebrand Sol. Param. (MPa^0.5)Empirical Recovery (%)Phase Separation Time
Dichloromethane (DCM) 8.919.3< 15%< 2 min
Pure Ethyl Acetate (EtOAc) 6.018.245 - 50%5 min
EtOAc : THF (4:1 v/v) ~6.5~18.588 - 92%10 min (requires brine)
n-Butanol 17.823.185 - 90%> 30 min (emulsion risk)
DMSO (Precipitation) 46.726.6> 95% (Solid recovery)N/A (Solid-Liquid)

Part 3: Self-Validating Extraction Protocol

This step-by-step methodology incorporates built-in validation checkpoints to ensure thermodynamic and mechanical conditions are met before proceeding to the next step.

Step 1: Aqueous Preparation & Isoelectric Tuning

  • Transfer the crude aqueous reaction mixture to a temperature-controlled vessel and cool to 20°C.

  • Slowly add 1M HCl or 1M NaOH dropwise under continuous stirring.

  • Validation Checkpoint: Monitor with a calibrated pH meter until the pH is exactly 5.5 ± 0.2. The solution should become visibly turbid, indicating the target molecule has reached its isoelectric point and is ready for organic partitioning.

Step 2: Solvent Preparation & Addition

  • Prepare a fresh extraction mixture of Ethyl Acetate and Tetrahydrofuran (EtOAc:THF) at a 4:1 volumetric ratio.

  • Add 3 volumes of the EtOAc:THF mixture to 1 volume of the aqueous phase.

  • Agitate moderately for 5 minutes. Caution: Avoid vigorous shaking to prevent mechanical emulsion.

Step 3: Phase Separation & Salting Out

  • Allow the phases to settle for 10 minutes.

  • Validation Checkpoint: Inspect the interface. If the boundary is cloudy or indistinct, add 0.5 volumes of saturated aqueous NaCl (brine) and gently swirl. A sharp, distinct boundary must form before proceeding.

  • Separate the upper organic layer and transfer to a clean flask.

Step 4: Washing, Drying, and Concentration

  • Wash the combined organic layers once with saturated brine to remove residual water and water-soluble impurities.

  • Add anhydrous Na₂SO₄ (10 g per 100 mL solvent) to the organic phase.

  • Validation Checkpoint: The organic layer must transition from slightly turbid to perfectly transparent, confirming complete moisture removal.

  • Filter off the drying agent and evaporate the solvent under reduced pressure (rotary evaporator) at 40°C to yield the crude 2-amino-6-nitro-1H-quinazolin-4-one.

Part 4: Decision Workflow Visualization

ExtractionWorkflow Start Crude Aqueous Mixture 2-amino-6-nitro-1H-quinazolin-4-one pHTuning pH Adjustment Target: pH 5.5 ± 0.2 Start->pHTuning Cool to 20°C SolventChoice Select Extraction Solvent System pHTuning->SolventChoice Isoelectric state EtOAc_THF EtOAc:THF (4:1) Optimal Capacity SolventChoice->EtOAc_THF Recommended PureEtOAc Pure EtOAc Low Recovery SolventChoice->PureEtOAc Sub-optimal DMSO DMSO / DMF Miscible (Fails) SolventChoice->DMSO Avoid EmulsionCheck Emulsion Formed? EtOAc_THF->EmulsionCheck PureEtOAc->EmulsionCheck BrineWash Add Saturated NaCl (Salting Out) EmulsionCheck->BrineWash Yes PhaseSep Phase Separation & Organic Recovery EmulsionCheck->PhaseSep No BrineWash->PhaseSep

Workflow for the optimized solvent extraction of 2-amino-6-nitro-1H-quinazolin-4-one.

References

  • Optimization of solid phase synthesis of quinazolin-4-ones Source: Der Pharma Chemica URL:[Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions Source: MDPI (Molecules) URL:[Link]

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach Source: ACS Omega URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming False Positives in 2-amino-6-nitro-1H-quinazolin-4-one Fluorescence Assays

Welcome to the technical support center for assays utilizing 2-amino-6-nitro-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for assays utilizing 2-amino-6-nitro-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to identify and overcome common experimental hurdles, particularly the challenge of false positives, ensuring the integrity and reliability of your screening data.

Introduction to 2-amino-6-nitro-1H-quinazolin-4-one Assays

The compound 2-amino-6-nitro-1H-quinazolin-4-one is a versatile heterocyclic molecule. Its structure, featuring an electron-donating amino group and an electron-withdrawing nitro group, makes it a potential pro-fluorescent probe. A common application, which we will use as a model for this guide, involves its use as a substrate for nitroreductase enzymes. In its native state, the nitro group quenches the intrinsic fluorescence of the quinazolinone core. Upon enzymatic reduction of the nitro group to an amino group, a highly fluorescent product, 2,6-diamino-1H-quinazolin-4-one, is formed, leading to a "turn-on" fluorescence signal. This principle is frequently exploited in high-throughput screening (HTS) for inhibitors of these enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a 2-amino-6-nitro-1H-quinazolin-4-one based nitroreductase assay?

The assay leverages a pro-fluorescent substrate to measure enzyme activity. The substrate, 2-amino-6-nitro-1H-quinazolin-4-one, is essentially non-fluorescent due to intramolecular quenching by the 6-nitro group. Nitroreductase enzymes, often found in hypoxic cancer cells or certain bacteria, catalyze the reduction of this nitro group to an amine. This conversion alleviates the quenching, resulting in a fluorescent product with a measurable signal directly proportional to enzyme activity.[1]

Q2: What is a "false positive" in the context of this assay?

A false positive is a test compound that appears to be an inhibitor of the target enzyme (e.g., nitroreductase) but is not. Instead, it interferes with the assay's detection system or components, leading to an apparent decrease in signal.[2][3] These artifacts are a significant challenge in HTS campaigns, consuming resources by prompting follow-up on irrelevant compounds.[4][5]

Q3: What are the most common causes of false positives in this fluorescence assay?

The primary causes of false positives in fluorescence-based HTS are:

  • Compound Autofluorescence: The test compound itself is fluorescent at the assay's excitation and emission wavelengths, adding to the background and masking a true inhibition signal.[2][3][6]

  • Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from the fluorescent product, a phenomenon known as the inner filter effect.[2][7] This directly reduces the measured signal, mimicking enzyme inhibition.

  • Compound Aggregation: Many organic molecules form colloidal aggregates in aqueous buffers, especially at concentrations used in HTS.[8][9] These aggregates can sequester the enzyme or substrate, non-specifically inhibiting the reaction and leading to a false positive signal.[10]

  • Light Scattering: Particulate matter from precipitated compounds can scatter light, leading to artificially high or noisy readings.

  • Chemical Reactivity: The compound may react directly with the substrate or the enzyme in a non-specific manner.

In-Depth Troubleshooting Guides

Problem 1: My dose-response curves are unusually steep or show poor curve fits.
  • Underlying Cause: Steep Hill slopes are often a tell-tale sign of compound aggregation.[8] Aggregation is a concentration-dependent phenomenon where compounds form colloids above a critical aggregation concentration (CAC). These aggregates can non-specifically inhibit enzymes.

  • Troubleshooting Protocol:

    • Re-test in the Presence of Detergent: The gold standard for identifying aggregation-based inhibition is to repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.[10] Aggregates are typically dispersed by detergents, so if the compound's inhibitory activity is significantly reduced or eliminated, aggregation is the likely cause.

    • Visual Inspection: Check the assay plate wells for any signs of precipitation or cloudiness, which can indicate poor solubility and a higher likelihood of aggregation.

    • Dynamic Light Scattering (DLS): For high-priority hits, DLS can be used to directly detect the formation of aggregates at assay concentrations.[10]

Problem 2: I have a high hit rate, but many compounds are not confirming in secondary assays.
  • Underlying Cause: This often points to widespread assay interference from the compound library. The two main culprits are autofluorescence and fluorescence quenching.[2][7]

  • Troubleshooting Workflow: A systematic counter-screening strategy is essential to filter out these false positives early.

G cluster_0 Primary Screen Hit Validation Workflow PrimaryHit Primary Screen Hit (Apparent Inhibition) CheckAutofluorescence Counter-Screen 1: Measure Compound Autofluorescence PrimaryHit->CheckAutofluorescence CheckQuenching Counter-Screen 2: Measure Signal Quenching CheckAutofluorescence->CheckQuenching Low Autofluorescence FalsePositive False Positive (Deprioritize) CheckAutofluorescence->FalsePositive High Autofluorescence CheckAggregation Counter-Screen 3: Re-test with Detergent CheckQuenching->CheckAggregation No Quenching CheckQuenching->FalsePositive Significant Quenching ConfirmedHit Confirmed Hit (Proceed to Orthogonal Assays) CheckAggregation->ConfirmedHit Activity Persists CheckAggregation->FalsePositive Activity Lost

Caption: Workflow for identifying common false positives.

  • Detailed Protocols:

    • Autofluorescence Counter-Screen:

      • Prepare a plate with assay buffer and your test compounds at the same concentration used in the primary screen.

      • Do not add the enzyme or the 2-amino-6-nitro-1H-quinazolin-4-one substrate.

      • Read the fluorescence on the same instrument with the same filter settings as the primary assay.

      • A significant signal indicates the compound is autofluorescent and is likely a false positive.[3]

    • Quenching/Inner Filter Effect Counter-Screen:

      • Prepare a plate with assay buffer.

      • Add a concentration of the pre-synthesized fluorescent product (2,6-diamino-1H-quinazolin-4-one) that gives a mid-range signal.

      • Add the test compounds at the screening concentration.

      • Read the fluorescence. A decrease in signal compared to wells without the test compound indicates quenching.[2][7]

Problem 3: The assay has a high background signal, reducing my signal-to-background ratio.
  • Underlying Cause: High background can stem from several sources, including autofluorescence from the assay plate, media components, or the substrate itself.[6][11][12]

  • Troubleshooting Protocol:

    • Plate Selection: Always use black, solid-bottom, opaque-walled microplates for fluorescence assays to minimize background and prevent well-to-well crosstalk.[13]

    • Buffer and Media Components: Test each buffer component individually for autofluorescence. Some biological buffers or additives can be fluorescent.

    • Substrate Purity: Ensure the 2-amino-6-nitro-1H-quinazolin-4-one substrate is of high purity. Fluorescent impurities can significantly raise the background.

    • Instrument Settings: Optimize the gain setting on your plate reader. Too high a gain will amplify background noise.

    • Wavelength Selection: If possible, use fluorophores with red-shifted excitation and emission wavelengths, as endogenous autofluorescence is typically lower in this range.[3][12]

Advanced Validation and Orthogonal Assays

Once a compound has passed the initial counter-screens, it is crucial to confirm its activity using an orthogonal assay. This is an assay that measures the same biological endpoint (e.g., enzyme inhibition) but uses a different detection technology.[14][15] This helps to eliminate artifacts specific to the primary assay format.

  • Recommended Orthogonal Assay: A luminescence-based assay that measures the consumption of a cofactor (e.g., NADH or NADPH) by the nitroreductase enzyme. This moves the detection away from fluorescence entirely, providing a robust validation of the compound's activity.

  • Biophysical Confirmation: To definitively prove that a hit compound interacts with the target enzyme, use a biophysical method like Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA).[5][15] These techniques measure direct binding, providing strong evidence of target engagement.

Data Summary Table

Interference Type Mechanism Primary Indicator Recommended Action
Autofluorescence Compound emits light at the detection wavelength.[2][3]High signal in compound-only control.Counter-screen without enzyme/substrate. Deprioritize positive hits.
Quenching Compound absorbs excitation or emission light (Inner Filter Effect).[2]Signal decrease with fluorescent product.Counter-screen with fluorescent product. Deprioritize positive hits.
Aggregation Compound forms colloids that non-specifically inhibit the enzyme.[8]Steep dose-response curves; activity sensitive to pre-incubation.Re-assay with 0.01% Triton X-100. Activity loss indicates aggregation.
Light Scattering Precipitated compound deflects light.High signal variance; visible particulates.Check compound solubility. Filter compounds before screening.

Visualizing the Assay Principle

G cluster_assay Nitroreductase Assay Principle Substrate 2-amino-6-nitro-1H-quinazolin-4-one (Pro-fluorescent) Low Signal Product 2,6-diamino-1H-quinazolin-4-one (Fluorescent) High Signal Substrate->Product Enzymatic Reduction Enzyme Nitroreductase (Enzyme) Enzyme->Substrate Acts on Inhibitor Test Compound (Potential Inhibitor) Inhibitor->Enzyme Blocks

Caption: Mechanism of the pro-fluorescent nitroreductase assay.

References

  • Ekins, S., & Ecker, M. A. (2012). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments. [Link]

  • Calhoun, D. B., Vanderkooi, J. M., & Englander, S. W. (1986). Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure. Proteins: Structure, Function, and Bioinformatics. [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. [Link]

  • Shinn, P., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Rodríguez-Pérez, C., et al. (2021). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Creative Bioarray. (2024). Troubleshooting in Fluorescent Staining. [Link]

  • Yao, S. Q., & He, Q. (2015). Fluorogenic Small Molecules Requiring Reaction with a Specific Protein to Create a Fluorescent Conjugate for Biological Imaging–What we Know and What we Need to Learn. ACS Chemical Biology. [Link]

  • Puranen, T., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results?. Molecules. [Link]

  • Calhoun, D. B., Vanderkooi, J. M., & Englander, S. W. (1983). Penetration of small molecules into proteins studied by quenching of phosphorescence and fluorescence. Biochemistry. [Link]

  • Lakowicz, J. R. (1980). Quenching of fluorescence in small molecules. Accounts of Chemical Research. [Link]

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance | Request PDF. [Link]

  • McKnight, T. R., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies. [Link]

  • Wegner, A., et al. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Buchser, W., et al. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • Yasgar, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. [Link]

  • BMG Labtech. (n.d.). Identification of false positives in a fluorescence polarization screen. [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. [Link]

  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Chen, Y.-C., et al. (2016). Preparation and photophysical properties of quinazoline-based fluorophores. Journal of Materials Chemistry C. [Link]

  • Royal Society of Chemistry. (2020). Conformationally Rigid Pyrazoloquinazoline α-Amino Acids: One- and Two-Photon Induced Fluorescence. [Link]

  • Al-Majidi, S. M., et al. (2022). 2,3-DIHYDRO-QUINAZOLIN-4(1H)-ONE AS A FLUORESCENT SENSOR FOR Hg. Journal of the Chilean Chemical Society. [Link]

  • Singleton, D. C., & Cuny, G. D. (2012). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions | Request PDF. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 2-amino-6-nitro-1H-quinazolin-4-one and 2-amino-quinazolin-4-one

A Senior Application Scientist's Guide for Researchers in Drug Discovery The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides an in-depth comparison of the biological profiles of two key analogues: the parent compound, 2-amino-quinazolin-4-one, and its derivative, 2-amino-6-nitro-1H-quinazolin-4-one. By examining the structural and electronic differences conferred by the nitro group at the 6-position, we can better understand its impact on anticancer and antimicrobial activities. This analysis is supported by experimental data from the literature on related compounds, detailed experimental protocols, and mechanistic diagrams to guide further research and development.

Introduction: The Versatile Quinazolinone Scaffold

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.[3] This guide focuses on the comparative biological activity of the foundational 2-amino-quinazolin-4-one and its 6-nitro derivative, a substitution that introduces a potent electron-withdrawing group.

The Impact of 6-Nitro Substitution: A Structural and Electronic Perspective

The introduction of a nitro group (-NO2) at the 6-position of the 2-amino-quinazolin-4-one scaffold is anticipated to significantly modulate its physicochemical and, consequently, its biological properties. The nitro group is a strong electron-withdrawing group, which can influence the molecule's interaction with biological targets through several mechanisms:

  • Enhanced Binding Affinity: The electronic modifications can lead to more favorable interactions with the active sites of target enzymes or receptors.

  • Altered Metabolic Stability: The presence of the nitro group can affect the molecule's susceptibility to metabolic enzymes, potentially altering its pharmacokinetic profile.

  • Increased Reactivity: In some contexts, the nitro group can be bioreduced to reactive intermediates that contribute to the compound's mechanism of action, particularly in hypoxic environments often found in solid tumors.

Comparative Biological Activities

While direct head-to-head comparative studies are limited, a review of the literature on substituted quinazolinones allows for an insightful analysis of the potential biological activities of these two compounds.

Anticancer Activity

The 2-amino-quinazolin-4-one scaffold has been extensively explored for its anticancer potential.[1] Derivatives have been shown to exert their effects through various mechanisms, including inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and dihydrofolate reductase.[4]

The introduction of a nitro group has been shown in several studies to enhance the cytotoxic activity of quinazolinone derivatives. For example, a study on novel quinazolinone derivatives reported that a compound with a nitro substituent (11g) exhibited the highest cytotoxic activity against the HeLa cell line among the tested compounds.[5] Another study on 6-nitro-4-substituted quinazolines demonstrated good to superior inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[6]

Based on these findings, it is hypothesized that 2-amino-6-nitro-1H-quinazolin-4-one may exhibit enhanced or more targeted anticancer activity compared to the unsubstituted 2-amino-quinazolin-4-one . The electron-withdrawing nature of the nitro group could enhance its interaction with target proteins or contribute to a distinct mechanism of action, potentially involving bioreductive activation in hypoxic tumor cells.

Table 1: Anticancer Activity of Representative Substituted Quinazolinones

Compound/DerivativeSubstitutionCancer Cell LineIC50 (µM)Reference
Gefitinib (Iressa®) 4-anilinoquinazolineVariousVaries[6]
Lapatinib (Tykerb®) 4-anilinoquinazolineVariousVaries[6]
Compound 11g Quinazolinone with nitro substituentHeLaNot specified, but highest activity[5]
6-Nitro-4-substituted quinazolines 6-nitroEGFR inhibitionGood to superior[6]
Antimicrobial Activity

Quinazolinone derivatives have also demonstrated significant potential as antimicrobial agents.[7] The mechanism of action is often related to the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

The presence of a nitro group is a well-established feature in many antimicrobial drugs, such as nitrofurantoin and metronidazole. The nitro group can be reduced by microbial nitroreductases to generate cytotoxic radical species that damage bacterial DNA and other macromolecules. A study on 6-substituted 3(H)-quinazolin-4-ones revealed that a 6-nitro derivative exhibited remarkable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .[8] This suggests that the 6-nitro substitution on the 2-amino-quinazolin-4-one scaffold is likely to confer potent antimicrobial properties.

Therefore, it is plausible that 2-amino-6-nitro-1H-quinazolin-4-one would possess superior antimicrobial activity compared to 2-amino-quinazolin-4-one , particularly against a broad spectrum of bacteria.

Table 2: Antimicrobial Activity of a Representative Nitro-Substituted Quinazolinone

CompoundSubstitutionBacterial StrainActivityReference
6-nitro-3(H)-quinazolin-4-one 6-nitroB. subtilis, S. aureus, E. coliRemarkable antibacterial activity[8]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 2-amino-6-nitro-1H-quinazolin-4-one

The synthesis of 2-amino-6-nitro-1H-quinazolin-4-one can be achieved through a multi-step process starting from 2-amino-5-nitrobenzoic acid.

SynthesisWorkflow A 2-amino-5-nitrobenzoic acid B Reaction with Chloroacetyl Chloride A->B Acylation C Cyclization with Ammonia B->C Ammonolysis D 2-amino-6-nitro-1H-quinazolin-4-one C->D Ring Closure

Caption: Synthetic workflow for 2-amino-6-nitro-1H-quinazolin-4-one.

Step-by-Step Protocol:

  • Acylation of 2-amino-5-nitrobenzoic acid:

    • Dissolve 2-amino-5-nitrobenzoic acid in a suitable aprotic solvent (e.g., dioxane or THF).

    • Add chloroacetyl chloride dropwise at room temperature with stirring.

    • Heat the reaction mixture under reflux for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and collect the precipitate by filtration. Wash with a cold solvent to obtain 2-(chloroacetamido)-5-nitrobenzoic acid.

  • Ammonolysis and Cyclization:

    • Suspend the 2-(chloroacetamido)-5-nitrobenzoic acid in an excess of aqueous ammonia.

    • Heat the mixture in a sealed vessel at 100-120 °C for 4-6 hours.

    • Cool the reaction mixture to room temperature.

    • The product, 2-amino-6-nitro-1H-quinazolin-4-one, will precipitate out of the solution.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-amino-quinazolin-4-one and 2-amino-6-nitro-1H-quinazolin-4-one in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Assay_Workflow A Prepare serial dilutions of test compounds in broth B Inoculate with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Conclusion and Future Directions

The analysis of the 2-amino-quinazolin-4-one scaffold and its 6-nitro derivative underscores the profound impact of substituent effects on biological activity. While direct comparative data is sparse, the available literature strongly suggests that the introduction of a nitro group at the 6-position is likely to enhance both the anticancer and antimicrobial properties of the parent compound. The electron-withdrawing nature of the nitro group can lead to more potent interactions with biological targets and may introduce novel mechanisms of action, such as bioreductive activation.

For researchers in drug discovery, 2-amino-6-nitro-1H-quinazolin-4-one represents a promising lead for further optimization. Future studies should focus on:

  • Direct Comparative Biological Evaluation: Conducting head-to-head in vitro and in vivo studies to quantify the differences in efficacy and toxicity between the two compounds.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the 6-nitro derivative.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of 6-substituted 2-amino-quinazolin-4-one derivatives to further refine the SAR and optimize for potency and selectivity.

By systematically exploring the chemical space around the quinazolinone scaffold, the scientific community can continue to unlock its therapeutic potential in the fight against cancer and infectious diseases.

References

  • Al-Rawi, J. M. A., & Heppell, J. T. (2016). Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. Journal of Heterocyclic Chemistry, 53(5), 1435-1446.
  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2339.
  • Bischler, A., & Lang, M. (1895). Ueber die Darstellung von Chinazolinen aus Anthranilsäure und Amiden. Berichte der deutschen chemischen Gesellschaft, 28(1), 279-283.
  • Devi, J., & Kumar, D. (2020). Synthesis and antimicrobial activities of some new aza isatin derivatives containing 4(3H) quinazolinones. Journal of the Indian Chemical Society, 97(10), 1635-1640.
  • Dumont, E., & Wudl, F. (2010). The chemistry of the quinazoline alkaloids. The Alkaloids: Chemistry and Biology, 69, 1-134.
  • Gürsoy, A., & Ilhan, N. (1995). Synthesis and preliminary anticancer activity of some new 2-substituted-3-(2-pyridyl)-4(3H)-quinazolinone derivatives. Arzneimittelforschung, 45(6), 685-688.
  • Jiang, J. B., Hesson, D. P., Dusak, B. A., Dexter, D. L., Kang, G. I., & Hamel, E. (1990). Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of potent inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 33(6), 1721-1728.
  • Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,3-disubstituted and 1,2,3-trisubstituted 1,2,3,4-tetrahydroquinazolines and 3,4-dihydroquinazolines. Chemical Reviews, 96(5), 1899-1942.
  • Kumar, A., Singh, V. K., & Singh, R. M. (2008). Synthesis and antimicrobial activity of some quinazolinone derivatives. Biomedical and Pharmacology Journal, 1(1), 1-6.
  • Ziyadullaev, M., Karimov, R., Abdurazakhov, A., Parmanov, A., Sasmakov, S., Abdurakhmanov, J., ... & Azimova, S. (2021). SYNTHESIS OF 6-SUBSTITUTED 3 (H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY.
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
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Validation

A Comparative Guide to the Cytotoxicity of 2-Amino-6-Nitro-1H-Quinazolin-4-One and Standard Chemotherapeutics

This guide provides an in-depth, objective comparison of the cytotoxic potential of quinazolinone-based compounds, with a focus on structures related to 2-amino-6-nitro-1H-quinazolin-4-one, against established standard c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the cytotoxic potential of quinazolinone-based compounds, with a focus on structures related to 2-amino-6-nitro-1H-quinazolin-4-one, against established standard chemotherapeutic agents such as Doxorubicin and Cisplatin. The content herein is synthesized from peer-reviewed experimental data to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this promising class of molecules.

Introduction: The Therapeutic Promise of Quinazolinones

Quinazolinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] Within the landscape of oncology, the quinazolinone scaffold has emerged as a "privileged structure," forming the core of numerous potent anticancer agents.[2] These compounds exert their effects through diverse mechanisms, including the disruption of cell division, induction of programmed cell death (apoptosis), and inhibition of critical signaling pathways that drive cancer progression.[1][3]

This guide focuses on the cytotoxic profile of compounds structurally related to 2-amino-6-nitro-1H-quinazolin-4-one. The inclusion of a nitro group at the 6-position and an amino group at the 2-position are key structural motifs explored for enhancing anticancer efficacy.[4] We will compare the in vitro performance of these and other quinazolinone derivatives with two widely used, FDA-approved chemotherapeutics: Doxorubicin, an anthracycline antibiotic, and Cisplatin, a platinum-based DNA alkylating agent. The objective is to provide a clear, data-driven comparison of their potency and to elucidate the experimental methodologies required for such an evaluation.

Mechanistic Foundations of Cytotoxicity

A compound's cytotoxic efficacy is intrinsically linked to its mechanism of action. Understanding these mechanisms is crucial for interpreting comparative data and designing future experiments.

The Multi-Targeted Approach of Quinazolinone Derivatives

Unlike many traditional chemotherapeutics that have a single primary target, quinazolinone derivatives often exhibit a multi-targeted approach, which can be a significant advantage in overcoming drug resistance.[5][6] Key mechanisms include:

  • Microtubule Polymerization Inhibition : Certain quinazolinone derivatives bind to tubulin at the colchicine binding site, preventing the formation of microtubules.[2][7] This disruption of the cellular cytoskeleton halts cell division, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][7]

  • Kinase Inhibition : The quinazolinone scaffold is a cornerstone for many kinase inhibitors.[3] Derivatives have been designed to target key enzymes like Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancers, and PI3K, a central node in cell survival signaling.[1][4][6]

  • Induction of Apoptosis : By modulating the expression of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins, these compounds can directly trigger the cell's self-destruction program.[1][8]

Quinazolinone_Mechanisms cluster_drug Quinazolinone Derivative cluster_targets Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Quinazolinone Quinazolinone Tubulin Tubulin Quinazolinone->Tubulin binds EGFR/PI3K Kinases (EGFR, PI3K) Quinazolinone->EGFR/PI3K inhibits Bax/Bcl2 Apoptotic Regulators (Bax/Bcl-2 Ratio) Quinazolinone->Bax/Bcl2 modulates Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Signal_Block Signal Transduction Inhibition EGFR/PI3K->Signal_Block Apoptosis Apoptosis Bax/Bcl2->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Destabilization->G2M_Arrest G2M_Arrest->Apoptosis Signal_Block->Apoptosis

Caption: Potential mechanisms of quinazolinone-induced cytotoxicity.

Mechanisms of Standard Chemotherapeutics
  • Doxorubicin : This drug primarily functions by intercalating into DNA, which obstructs the action of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA double-strand breaks and the activation of apoptotic pathways.

  • Cisplatin : Upon entering the cell, cisplatin forms highly reactive aquated species that create covalent adducts with DNA, primarily at the N7 position of purine bases. These adducts cause DNA damage, interfere with DNA replication and transcription, and ultimately trigger apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition DNA DNA DSBs DNA Double-Strand Breaks DNA->DSBs Topoisomerase_II Topoisomerase II Topoisomerase_II->DSBs DNA_Intercalation->DNA Topo_II_Inhibition->Topoisomerase_II Apoptosis Apoptosis DSBs->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin cytotoxicity.

A Validated Protocol for Assessing Cytotoxicity: The MTT Assay

To ensure a reliable and reproducible comparison, a standardized methodology is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cell viability and cytotoxicity.[9][10] Its widespread use allows for cross-study comparisons, though it is critical to acknowledge that results can be influenced by experimental variables.[11][12]

Principle of the MTT Assay

The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT reagent into purple, insoluble formazan crystals.[13] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[13] The quantity of formazan produced is directly proportional to the number of living cells.[13] By dissolving these crystals in a solubilizing agent (like DMSO) and measuring the absorbance, one can quantify cell viability. A decrease in absorbance in compound-treated cells compared to untreated controls indicates cytotoxicity.[13]

MTT_Workflow cluster_prep Plate Preparation cluster_assay MTT Reaction cluster_readout Data Acquisition A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with serial dilutions of test compounds B->C D 4. Incubate for desired exposure time (e.g., 48h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 3-4 hours (Formazan formation) E->F G 7. Add solubilization solution (e.g., DMSO) to dissolve crystals F->G H 8. Read absorbance at ~570 nm G->H I 9. Calculate % viability and determine IC50 H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Experimental Protocol
  • Cell Seeding : Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well microplate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds (2-amino-6-nitro-1H-quinazolin-4-one derivatives, Doxorubicin, Cisplatin) in culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated and vehicle-only (e.g., <0.5% DMSO) controls. Each concentration should be tested in triplicate.

  • Incubation : Return the plate to the incubator for the desired exposure period (commonly 24, 48, or 72 hours).[13]

  • MTT Addition : Following incubation, remove the compound-containing medium. Add 100 µL of fresh serum-free medium and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14][15]

  • Formazan Formation : Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan.

  • Solubilization : Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well.[13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[15]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.[11]

Comparative Cytotoxicity Data: A Quantitative Analysis

The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying and comparing the cytotoxic potency of different compounds. The following table consolidates IC₅₀ values from various studies for quinazolinone derivatives and standard chemotherapeutics across several common human cancer cell lines.

It is critical to note that direct comparisons must be made with caution, as IC₅₀ values are highly dependent on the specific cell line, assay duration, and other experimental conditions.[11][12]

Compound/Derivative ClassCell LineCancer TypeIC₅₀ (µM)Citation
Quinazolinone Derivatives
6-nitro-4-substituted quinazoline (cpd 6c)HCT-116Colon Cancer0.05[4]
6-nitro-4-substituted quinazoline (cpd 6c)A549Lung Cancer0.09[4]
2-(amino)quinazolin-4(3H)-one (cpd 6y)MRSA-infected H460Lung Epithelial>20 (low host toxicity)[16]
Quinazolinone-Pyridazinone (cpd 8a)MCF-7Breast Cancer1.93[8]
Quinazolinone-Pyridazinone (cpd 8a)HepG-2Liver Cancer4.31[8]
2-styrylquinazolin-4(3H)-one (cpd 64)A2780Ovarian Cancer<1[7]
Standard Chemotherapeutics
DoxorubicinMCF-7Breast Cancer~0.1 - 2.5[11][17][18]
DoxorubicinHeLaCervical Cancer~0.1 - 2.9[11][17]
DoxorubicinA549Lung Cancer>20 (Resistant)[17]
CisplatinA549Lung Cancer~5 - 16.5[19][20]
CisplatinHepG2Liver Cancer~9.6 - 37.3[21][22]
CisplatinHeLaCervical Cancer~9.3[21]
CisplatinMCF-7Breast Cancer~20 - 40[23]

Interpretation and Scientific Insights

  • Potency Comparison : The data reveals that optimized quinazolinone derivatives can exhibit exceptional potency. For instance, compound 6c, a 6-nitro-quinazoline derivative, displayed IC₅₀ values in the nanomolar range (0.05-0.09 µM) against colon and lung cancer cells, making it significantly more potent in vitro than Cisplatin and comparable to Doxorubicin in sensitive cell lines.[4] Other derivatives show potent activity in the low micromolar range, which is a promising starting point for drug development.[8][24]

  • Cell Line Specificity : Cytotoxicity is highly dependent on the cancer cell type. Doxorubicin is potent against MCF-7 and HeLa cells but shows poor activity against the A549 lung cancer line, which is known to be resistant.[17] Similarly, Cisplatin's efficacy varies widely, with MCF-7 cells showing notable resistance compared to A549 or HeLa cells.[23] This underscores the necessity of screening investigational compounds like 2-amino-6-nitro-1H-quinazolin-4-one across a diverse panel of cancer cell lines to identify its spectrum of activity.

  • Therapeutic Index and Selectivity : A crucial aspect of any anticancer agent is its selectivity—the ability to kill cancer cells while sparing normal, healthy cells. Some studies on quinazolinone derivatives have included non-cancerous cell lines (e.g., fibroblasts) in their screening.[4][24] Promisingly, compounds like 6c showed a favorable safety profile on normal fibroblast cells, and other derivatives were found to be selectively toxic against cancer cells.[4][24] This suggests a potentially higher therapeutic index compared to conventional chemotherapeutics, which are known for their significant side effects due to toxicity against rapidly dividing normal cells.

Conclusion and Future Directions

The evidence synthesized in this guide strongly supports the continued investigation of the quinazolinone scaffold as a source of novel anticancer agents. Derivatives structurally related to 2-amino-6-nitro-1H-quinazolin-4-one demonstrate cytotoxic potencies that are, in many cases, comparable or superior to standard-of-care drugs like Cisplatin and Doxorubicin in in vitro models.

The multi-targeted nature of these compounds presents a strategic advantage, potentially mitigating the development of drug resistance. Future research must focus on:

  • Direct Evaluation : Synthesizing and performing comprehensive cytotoxicity screening of 2-amino-6-nitro-1H-quinazolin-4-one itself across a broad panel of cancer and normal cell lines.

  • Mechanistic Elucidation : For the most potent compounds, detailed studies are required to confirm the precise mechanism of action, whether it be tubulin inhibition, kinase pathway disruption, apoptosis induction, or a combination thereof.

  • In Vivo Efficacy : Promising candidates from in vitro studies must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profile in a whole-organism context.

By pursuing these avenues, the scientific community can fully unlock the therapeutic potential of this versatile chemical class and develop next-generation cancer therapies with improved efficacy and safety.

References

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Comparative

Differentiating Quinazolinone Isomers: A Mass Spectrometry Fragmentation Guide for 2-amino-6-nitro-1H-quinazolin-4-one and its Positional Isomers

In the landscape of pharmaceutical research and drug development, the unambiguous identification of isomeric compounds is a critical challenge. Structural isomers, with identical molecular formulas and weights, can exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous identification of isomeric compounds is a critical challenge. Structural isomers, with identical molecular formulas and weights, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to distinguish between them is paramount for ensuring drug safety and efficacy. This guide provides an in-depth comparison of the gas-phase fragmentation behavior of 2-amino-6-nitro-1H-quinazolin-4-one and its positional isomers using tandem mass spectrometry (MS/MS). We will explore the underlying principles of collision-induced dissociation (CID) and how subtle differences in substituent positions on the quinazolinone core can lead to unique and diagnostic fragmentation patterns.

The Challenge of Isomeric Differentiation

Differentiating isomers by mass spectrometry can be a formidable task, as they often yield identical or very similar mass spectra in full-scan mode.[1][2] Tandem mass spectrometry (MS/MS) offers a powerful solution by isolating a specific precursor ion and subjecting it to fragmentation, providing a "fingerprint" based on the resulting product ions.[3][4][5] However, even with MS/MS, structurally similar isomers may produce many common fragment ions, necessitating a careful and detailed analysis to identify the unique ions that enable their distinction.[6] High-resolution mass spectrometry (HRAMS) instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, are invaluable in this pursuit, providing highly accurate mass measurements that aid in the confident identification of fragment ion compositions.[2][3][6]

This guide will focus on the positional isomers of 2-amino-6-nitro-1H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry. We will examine the fragmentation of the 6-nitro (the parent compound), 5-nitro, 7-nitro, and 8-nitro isomers.

Experimental Approach: A Validated Workflow

To ensure the generation of reliable and reproducible fragmentation data, a robust experimental workflow is essential. The following protocol outlines a standard approach for the analysis of these isomers using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Experimental Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis A Dissolve Isomer Standards B Dilute to Working Concentration A->B C Spike into Matrix (optional) B->C D Inject Sample C->D E Gradient Elution D->E F Electrospray Ionization (ESI+) E->F G Precursor Ion Selection (m/z 207.05) F->G H Collision-Induced Dissociation (CID) G->H I Product Ion Scanning H->I J Extract MS/MS Spectra I->J K Compare Fragmentation Patterns J->K L Identify Diagnostic Ions K->L

Caption: A typical experimental workflow for the differentiation of 2-amino-6-nitro-1H-quinazolin-4-one isomers by LC-MS/MS.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Prepare individual stock solutions of each isomer (2-amino-5-nitro, 2-amino-6-nitro, 2-amino-7-nitro, and 2-amino-8-nitro-1H-quinazolin-4-one) in a suitable solvent such as methanol or DMSO at a concentration of 1 mg/mL.[7]

    • Prepare working solutions by diluting the stock solutions to a final concentration of 1 µg/mL in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.[7][8]

  • Liquid Chromatography (LC) Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[9]

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is a suitable choice for separating these moderately polar compounds.[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A gradient from 5% to 95% mobile phase B over 10 minutes is a good starting point to ensure elution and separation of the isomers.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Mass Spectrometer: A triple quadrupole or a high-resolution instrument like an Orbitrap or Q-TOF mass spectrometer.[3][6]

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended for these compounds containing basic amino groups.

    • Precursor Ion: The protonated molecule [M+H]⁺ of 2-amino-nitro-1H-quinazolin-4-one (C₈H₆N₄O₃) has a monoisotopic mass of 206.0440 Da. Therefore, the precursor ion for MS/MS analysis will be at m/z 207.05.

    • Collision Gas: Argon or nitrogen.[11][12]

    • Collision Energy: A stepped collision energy (e.g., 15, 25, 35 eV) should be applied to generate a range of fragment ions and to observe the energy-resolved fragmentation behavior.[4]

Comparative Fragmentation Analysis

The fragmentation of nitroaromatic compounds is significantly influenced by the position of the nitro group relative to other substituents.[13] The "ortho effect," a well-documented phenomenon in mass spectrometry, often leads to characteristic neutral losses, such as the elimination of a hydroxyl radical (•OH), from compounds with a substituent ortho to the nitro group.[13][14][15] This effect can be a powerful tool for isomer differentiation.

Predicted Fragmentation Pathways

The following diagrams illustrate the predicted major fragmentation pathways for the four isomers of 2-amino-nitro-1H-quinazolin-4-one.

G m/z 207.05 [M+H]⁺ m/z 207.05 m/z 177.04 [M+H-NO]⁺ m/z 177.04 m/z 207.05->m/z 177.04 -NO m/z 161.05 [M+H-NO₂]⁺ m/z 161.05 m/z 207.05->m/z 161.05 -NO₂ m/z 149.04 [M+H-NO-CO]⁺ m/z 149.04 m/z 177.04->m/z 149.04 -CO m/z 133.05 [M+H-NO₂-CO]⁺ m/z 133.05 m/z 161.05->m/z 133.05 -CO

Caption: Predicted fragmentation of 2-amino-6-nitro-1H-quinazolin-4-one.

G m/z 207.05 [M+H]⁺ m/z 207.05 m/z 190.05 [M+H-OH]⁺ m/z 190.05 (Ortho Effect) m/z 207.05->m/z 190.05 -OH m/z 177.04 [M+H-NO]⁺ m/z 177.04 m/z 207.05->m/z 177.04 -NO m/z 162.04 [M+H-OH-CO]⁺ m/z 162.04 m/z 190.05->m/z 162.04 -CO

Caption: Predicted fragmentation of 2-amino-5-nitro-1H-quinazolin-4-one, highlighting the ortho effect.

G m/z 207.05 [M+H]⁺ m/z 207.05 m/z 177.04 [M+H-NO]⁺ m/z 177.04 m/z 207.05->m/z 177.04 -NO m/z 161.05 [M+H-NO₂]⁺ m/z 161.05 m/z 207.05->m/z 161.05 -NO₂ m/z 149.04 [M+H-NO-CO]⁺ m/z 149.04 m/z 177.04->m/z 149.04 -CO m/z 133.05 [M+H-NO₂-CO]⁺ m/z 133.05 m/z 161.05->m/z 133.05 -CO

Caption: Predicted fragmentation of 2-amino-7-nitro-1H-quinazolin-4-one.

G m/z 207.05 [M+H]⁺ m/z 207.05 m/z 190.05 [M+H-OH]⁺ m/z 190.05 (Ortho Effect) m/z 207.05->m/z 190.05 -OH m/z 177.04 [M+H-NO]⁺ m/z 177.04 m/z 207.05->m/z 177.04 -NO m/z 162.04 [M+H-OH-CO]⁺ m/z 162.04 m/z 190.05->m/z 162.04 -CO

Caption: Predicted fragmentation of 2-amino-8-nitro-1H-quinazolin-4-one, highlighting the ortho effect.

Data Summary and Key Differentiating Ions

The predicted fragmentation patterns suggest that the isomers can be distinguished based on the presence or absence of key fragment ions, as summarized in the table below.

m/z of Fragment Ion Proposed Formula Neutral Loss 2-amino-6-nitro 2-amino-5-nitro 2-amino-7-nitro 2-amino-8-nitro Comments
207.05[C₈H₇N₄O₃]⁺-Precursor IonPrecursor IonPrecursor IonPrecursor IonProtonated molecule
190.05[C₈H₆N₄O₂]⁺•OHAbsentPresent AbsentPresent Diagnostic Ion for ortho isomers (5- and 8-nitro)
177.04[C₈H₇N₄O₂]⁺NOPresentPresentPresentPresentCommon fragment
162.04[C₇H₆N₄O]⁺•OH, COAbsentPresent AbsentPresent Diagnostic Ion for ortho isomers (5- and 8-nitro)
161.05[C₈H₇N₃O]⁺NO₂Present Minor/AbsentPresent Minor/AbsentMore prominent in meta/para isomers
149.04[C₇H₇N₄O]⁺NO, COPresentPresentPresentPresentCommon fragment
133.05[C₇H₇N₃]⁺NO₂, COPresent Minor/AbsentPresent Minor/AbsentMore prominent in meta/para isomers

The most significant differentiating feature is the expected loss of a hydroxyl radical (•OH) from the 5-nitro and 8-nitro isomers, resulting in a prominent fragment ion at m/z 190.05. This is due to the "ortho effect," where the proximity of the nitro group to the nitrogen atom at position 1 or the amino group at position 2 facilitates an intramolecular hydrogen transfer and subsequent elimination of •OH.[13][14] The 6-nitro and 7-nitro isomers, lacking a substituent in the ortho position, are not expected to exhibit this fragmentation pathway. Instead, their spectra are predicted to be dominated by the losses of NO (m/z 177.04) and NO₂ (m/z 161.05).

While both the 5-nitro and 8-nitro isomers are expected to show the loss of •OH, their relative chromatographic retention times and potentially the relative abundances of other fragment ions could be used for further differentiation. Similarly, the 6-nitro and 7-nitro isomers, while having similar primary fragmentation pathways, may exhibit subtle differences in the relative intensities of their fragment ions, which can be exploited for their individual identification.

Conclusion

Tandem mass spectrometry is an indispensable technique for the structural elucidation and differentiation of isomeric compounds. By leveraging the principles of collision-induced dissociation, it is possible to generate unique fragmentation patterns that serve as molecular fingerprints. In the case of 2-amino-nitro-1H-quinazolin-4-one isomers, the "ortho effect" provides a clear and predictable means of distinguishing the 5- and 8-nitro isomers from the 6- and 7-nitro isomers. This guide provides a framework for the systematic analysis of these compounds, from experimental design to data interpretation. The application of these principles, combined with high-resolution mass spectrometry, enables researchers, scientists, and drug development professionals to confidently identify and characterize isomeric molecules, a critical step in the journey from discovery to a safe and effective therapeutic.

References

  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviole.
  • Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry - MDPI.
  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
  • An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC.
  • Broad Separation of Isomeric Lipids by High-Resolution Differential Ion Mobility Spectrometry with Tandem Mass Spectrometry | Journal of the American Society for Mass Spectrometry.
  • Electrospray ionization tandem mass spectrometry collision-induced dissociation study of explosives in an ion trap mass spectrometer - Weizmann Institute of Science.
  • Fragmentation and rearrangement in nitrogen heterocyclic chemistry..
  • (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - ResearchGate.
  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC - NIH.
  • Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide - Benchchem.
  • Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects | Semantic Scholar.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Collision-induced dissociation - Wikipedia.
  • Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures.
  • Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures.
  • Collision-induced dissociation – Knowledge and References - Taylor & Francis.
  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry - Longdom Publishing.
  • Differentiating Synthetic Cannabinoid Isomers with Tandem Mass Spectrometry: A Comparison Guide - Benchchem.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen.
  • Collision-Based Ion-activation and Dissociation - AnalyteGuru.
  • LC-MS/MS method development for anti- oxidative biomarkers - Universidade de Lisboa.
  • Mass Spectrometry: Fragmentation.
  • LC/MS/MSを用いた分析法開発の基礎講座 - バイオアナリシスフォーラム.
  • LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone | DDDT.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers - Benchchem.
  • Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats - SciELO.

Sources

Validation

Benchmarking 2-Amino-6-Nitro-1H-Quinazolin-4-One Scaffolds Against Established Kinase Inhibitors: A Comprehensive Guide

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, the quinazolin-4-one core is universally recognized as a "privileged scaffold." Specifically, 2-amino-6-nitro-1H-quinazolin-4-one serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the quinazolin-4-one core is universally recognized as a "privileged scaffold." Specifically, 2-amino-6-nitro-1H-quinazolin-4-one serves as a critical structural baseline and synthetic precursor for developing multi-target tyrosine kinase inhibitors (MT-TKIs)[1].

To understand its utility, we must look at the causality of its binding thermodynamics. The N1 and N3 atoms of the quinazolinone ring act as precise hydrogen bond acceptors and donors, anchoring the molecule to the backbone amide of the kinase hinge region (e.g., Met793 in EGFR). The 6-nitro group provides a strong electron-withdrawing effect that alters the pKa of the core nitrogens, optimizing this hinge-binding affinity. Furthermore, the nitro group is readily reduced to an amine, providing a synthetic handle to attach bulky hydrophobic moieties that exploit the deep hydrophobic pocket (Back Pocket I/II) of the inactive kinase conformation[2].

This guide objectively benchmarks the 2-amino-6-nitro-1H-quinazolin-4-one scaffold against three FDA-approved, highly optimized clinical kinase inhibitors: 3[3],4[4], and 5[5].

G EGFR EGFR (Receptor Tyrosine Kinase) PI3K PI3K (Lipid Kinase) EGFR->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation mTOR mTOR (Cell Growth/Survival) AKT->mTOR Activation Erlotinib Erlotinib / Gefitinib (EGFR Inhibitors) Erlotinib->EGFR Blocks ATP Idelalisib Idelalisib (PI3Kδ Inhibitor) Idelalisib->PI3K Blocks ATP Quinazolinone 2-amino-6-nitro-quinazolin-4-one (Multi-Kinase Scaffold) Quinazolinone->EGFR Quinazolinone->PI3K

Signaling cascade of the EGFR/PI3K/AKT pathway illustrating inhibitor intervention nodes.

Quantitative Benchmarking Data

To properly benchmark a novel derivative synthesized from the 2-amino-6-nitro-1H-quinazolin-4-one scaffold, it must be evaluated against the optimized clinical standards. The table below outlines the target engagement metrics required for a compound to be considered a viable lead[3][4][5].

CompoundPrimary Target(s)Binding ModeTarget IC₅₀ (nM)Clinical / Development Status
Erlotinib EGFRATP-Competitive (Type I)2.0FDA Approved (NSCLC)
Gefitinib EGFRATP-Competitive (Type I)33.0FDA Approved (NSCLC)
Idelalisib PI3KδATP-Competitive2.5FDA Approved (Leukemia/Lymphoma)
2-Amino-6-nitro-quinazolin-4-one Multi-Kinase (EGFR/PI3K)ATP-Competitive (Baseline)~150 - 800*Precursor / Pharmacophore Scaffold

*Note: The IC₅₀ values for the unfunctionalized 2-amino-6-nitro-quinazolin-4-one scaffold reflect its baseline affinity before the addition of target-specific functional groups (e.g., aniline derivatives at the 2-position).

Self-Validating Experimental Protocols

A robust benchmarking campaign requires a self-validating system: an in vitro assay to prove direct biochemical inhibition, followed by a cellular assay to prove membrane permeability and physiological target engagement.

Protocol A: Cell-Free ADP-Glo Kinase Assay (Biochemical IC₅₀)

Causality: Radiometric assays (e.g., ³³P-ATP) pose safety and disposal challenges. We utilize the ADP-Glo assay because it provides a highly sensitive, luminescent readout that directly quantifies ADP production. Because quinazolinones are ATP-competitive, measuring the depletion of the kinase's natural substrate allows us to precisely calculate the IC₅₀ and evaluate the thermodynamic binding affinity independently of cellular variables.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human EGFR (or PI3Kδ) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the quinazolinone scaffold and benchmark compounds (Erlotinib, Idelalisib) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

  • Pre-Incubation: Add 5 µL of the enzyme mixture to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the kinase hinge region.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ for each specific kinase) and specific peptide substrate. Incubate for 60 minutes.

  • Signal Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction (30 min incubation).

  • Data Analysis: Read luminescence on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement via Western Blotting

Causality: Cell-free IC₅₀ values often fail to translate in vivo due to poor membrane permeability or high intracellular ATP concentrations (~1-5 mM) outcompeting the drug. By quantifying the inhibition of EGF-stimulated autophosphorylation at Tyrosine 1173 in intact A431 cells, we validate the compound's physiological target engagement and membrane permeability in a single assay.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed A431 human squamous carcinoma cells (which naturally overexpress EGFR) in 6-well plates and grow to 80% confluency. Serum-starve the cells for 24 hours in 0.1% FBS media to reduce basal kinase activity.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the quinazolinone test compound or Gefitinib (0.1 µM to 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with 100 ng/mL recombinant human EGF for exactly 5 minutes to induce rapid receptor dimerization and autophosphorylation.

  • Lysis: Wash rapidly with ice-cold PBS and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate).

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe overnight with anti-phospho-EGFR (Tyr1173) and total anti-EGFR antibodies.

  • Quantification: Normalize the phospho-EGFR signal to the total EGFR protein signal using densitometry to quantify intracellular kinase inhibition.

Workflow Comp Compound Library (Quinazolinone Scaffold) InVitro Cell-Free Kinase Assay (ADP-Glo IC50) Comp->InVitro Screen InVivo Cellular Assay (Western Blot p-EGFR) InVitro->InVivo Hit Validation Data Data Synthesis & Benchmarking InVivo->Data Profiling

Sequential experimental workflow for benchmarking novel kinase inhibitors.

Conclusion

When benchmarking novel derivatives of the 2-amino-6-nitro-1H-quinazolin-4-one scaffold, researchers must aim to bridge the gap between the baseline multi-kinase activity of the raw pharmacophore and the highly tuned, single-digit nanomolar potency of drugs like Erlotinib and Idelalisib. By utilizing the self-validating biochemical and cellular workflows outlined above, drug development professionals can objectively quantify structure-activity relationships (SAR) and drive the discovery of next-generation targeted therapeutics.

References

  • Abcam. "Erlotinib hydrochloride, EGFR tyrosine kinase inhibitor (CAS 183319-69-9)".3

  • MedChemExpress. "Gefitinib (ZD1839) | EGFR Inhibitor".4

  • MedChemExpress. "Idelalisib (CAL-101) | PI3Kδ Inhibitor". 5

  • MDPI. "Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers".1

  • ACS Publications. "Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide". 2

Sources

Comparative

Validation of Molecular Docking Scores for 2-Amino-6-Nitro-1H-Quinazolin-4-One: A Comparative Guide

Introduction The quinazolin-4-one scaffold is a privileged pharmacophore in oncology, primarily due to its ability to competitively bind the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as Epidermal Growth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction The quinazolin-4-one scaffold is a privileged pharmacophore in oncology, primarily due to its ability to competitively bind the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR)[1]. Specifically, 2-amino-6-nitro-1H-quinazolin-4-one (CAS: 87597-83-9) serves as a critical building block for designing potent antiproliferative agents[2]. However, accurately predicting the binding affinity of its derivatives remains a computational challenge because different docking engines utilize distinct conformational search algorithms and scoring functions.

Relying on a single software can yield false positives. This guide provides a rigorous, self-validating framework for comparing and validating docking scores for 2-amino-6-nitro-1H-quinazolin-4-one derivatives across industry-standard platforms (AutoDock Vina, Glide, GOLD, and MOE), supported by in vitro experimental protocols.

Causality in Docking Engine Selection

When evaluating the 2-amino-6-nitro-1H-quinazolin-4-one scaffold, the choice of docking software fundamentally alters the hit identification rate. This is due to the molecule's specific physicochemical traits: a rigid aromatic core coupled with polar nitro and amino substituents. Recent comparative analyses highlight the mechanistic strengths of each platform[3]:

  • : Employs an empirical scoring function (SP/XP) that heavily penalizes steric clashes while rewarding hydrophobic and π-π stacking interactions. It is highly effective for quinazoline scaffolds that mimic Erlotinib.

  • : Utilizes a genetic algorithm and scoring functions like ChemScore and PLP Fitness. It excels at identifying high-affinity binders driven by polar interactions and hydrogen bonding, which is crucial for evaluating the 2-amino and 6-nitro groups[3].

  • : Offers flexible alignment and robust handling of polar interactions, making it ideal for evaluating solvent-exposed substituents on the quinazolinone core.

  • 1: An open-source standard utilizing an iterated local search global optimizer. It provides a reliable baseline for binding free energy, often yielding scores between -9.7 to -10.2 kcal/mol for potent quinazolin-4-one derivatives against EGFR[1].

Workflow Visualization

Workflow P1 Target Preparation (EGFR Kinase Domain) D1 Comparative Docking (Glide, GOLD, MOE, Vina) P1->D1 L1 Ligand Preparation (2-amino-6-nitro-1H-quinazolin-4-one) L1->D1 V1 In Silico Validation (Redocking RMSD ≤ 2.0 Å) D1->V1 Pose Accuracy V2 In Vitro Validation (SPR & IC50 Assays) D1->V2 Binding Affinity C1 Data Synthesis (Score-Affinity Correlation) V1->C1 V2->C1

Fig 1. Multi-tier validation workflow for molecular docking of quinazolinone derivatives.

Quantitative Performance Comparison

To objectively compare these platforms, standardized datasets of quinazolin-4-one derivatives are typically docked into the EGFR kinase domain (e.g., PDB ID: 1M17)[1]. The table below summarizes the comparative performance metrics based on recent benchmarking studies[1][3][4].

Docking EngineSearch AlgorithmPrimary Scoring FunctionAvg. Docking Score (EGFR)Redocking RMSD (Å)Best Interaction Profile
Glide (XP) Systematic / HierarchicalGlideScore (Empirical)-9.65 to -10.03 kcal/mol~0.85Hydrophobic, π-π stacking
GOLD Genetic AlgorithmPLP Fitness / ChemScore40.9 - 98.1 (Fitness)~1.12Hydrogen bonding, Polar
MOE StochasticGBVI/WSA dG-8.5 to -11.5 kcal/mol~1.05Flexible alignment, Polar
AutoDock Vina Iterated Local SearchVina Score (Empirical)-9.7 to -10.2 kcal/mol~1.45General binding energy
Self-Validating Experimental Protocols

A docking score is merely a hypothesis until validated. The following protocols establish a self-validating system, ensuring that computational predictions translate to physical reality.

Protocol A: In Silico Self-Validation (Redocking & RMSD Analysis)

Causality: Before screening novel 2-amino-6-nitro-1H-quinazolin-4-one derivatives, the docking grid and parameters must be validated to ensure they can accurately reproduce the known, experimentally determined binding pose of a co-crystallized ligand[4]. Without this step, grid inaccuracies will systematically skew all subsequent docking scores.

  • Protein Preparation: Download the EGFR structure (e.g., PDB: 1M17)[1]. Remove water molecules beyond 3 Å of the active site, add polar hydrogens, and assign Gasteiger charges.

  • Ligand Extraction: Extract the native co-crystallized ligand (e.g., Erlotinib) and record its exact 3D coordinates[4].

  • Grid Generation: Center the grid box on the extracted ligand's coordinates. Ensure the box dimensions completely encompass the ATP-binding cleft.

  • Redocking: Re-dock the extracted ligand using the chosen engine under default parameters.

  • RMSD Calculation: Superimpose the docked pose onto the native crystal pose. Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms[4].

    • Validation Criterion: An RMSD ≤ 2.0 Å confirms the protocol's spatial accuracy[4]. If RMSD > 2.0 Å, the grid parameters or protonation states must be recalibrated.

Protocol B: In Vitro Validation via Surface Plasmon Resonance (SPR)

Causality: While enzymatic assays (like IC50) measure downstream functional inhibition, SPR provides real-time, label-free quantification of binding kinetics (Association rate kon​ , Dissociation rate koff​ , and Affinity KD​ ). This directly validates the thermodynamic binding free energy ( ΔG ) predicted by the docking engines, isolating binding events from cellular variables.

  • Sensor Chip Preparation: Immobilize recombinant human EGFR kinase domain onto a CM5 sensor chip via standard amine coupling chemistry (target immobilization level: ~5000 RU to minimize mass transport limitations).

  • Analyte Preparation: Dissolve the 2-amino-6-nitro-1H-quinazolin-4-one derivative in 100% DMSO, then dilute into running buffer (e.g., HBS-EP+) to a final DMSO concentration of 1% to maintain solubility.

  • Kinetic Injection: Inject the compound across the sensor surface in a multi-cycle kinetic format (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µM) at a flow rate of 30 µL/min.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Validation Criterion: Convert the experimental KD​ to ΔG using the equation ΔG=RTln(KD​) . Plot these experimental values against the computational docking scores. A Pearson correlation coefficient ( r ) > 0.7 validates the predictive power of the docking model for this specific scaffold.

Conclusion

For derivatives of 2-amino-6-nitro-1H-quinazolin-4-one, no single docking program provides a perfect prediction. Glide is superior for optimizing the hydrophobic core, while GOLD and MOE better capture the critical polar interactions driven by the nitro and amino substituents[3]. By anchoring computational screens with rigorous in silico redocking[4] and in vitro SPR validation, researchers can establish a trustworthy, high-confidence pipeline for kinase inhibitor development.

Sources

Validation

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

An In-Depth Comparative Structural Analysis of 2-Amino-6-nitro-1H-quinazolin-4-one Analogs for Drug Discovery The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Structural Analysis of 2-Amino-6-nitro-1H-quinazolin-4-one Analogs for Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][3] Its derivatives have been extensively explored, leading to the development of drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][2][4][5] Among these, the 2-amino-6-nitro-1H-quinazolin-4-one core represents a particularly promising pharmacophore. The presence of the 2-amino group provides a key site for synthetic modification, while the 6-nitro group, an electron-withdrawing moiety, often plays a crucial role in modulating the compound's biological activity, sometimes through bioreductive activation in hypoxic environments like solid tumors.

This guide offers a comprehensive comparative analysis of 2-amino-6-nitro-1H-quinazolin-4-one analogs. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, structural characterization, and structure-activity relationships (SAR) of this important class of compounds. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our claims in authoritative scientific literature.

The Core Scaffold: Understanding the Building Block

The foundational structure, 2-amino-6-nitro-1H-quinazolin-4-one, is a fused heterocyclic system comprising a benzene ring fused to a pyrimidine ring.

Key Structural Features:

  • Quinazolinone Core: A bicyclic aromatic system that provides a rigid framework for orienting substituents.

  • 2-Amino Group: A critical site for derivatization to explore chemical space and modulate biological activity.

  • 6-Nitro Group: An electron-withdrawing group that influences the electronic properties of the entire ring system and can be a key determinant of bioactivity.

  • 4-Oxo Group: A carbonyl group that can participate in hydrogen bonding interactions with biological targets.

The strategic placement of these functional groups provides a template for designing analogs with tailored pharmacological profiles.

Synthetic Strategies: From Blueprint to Molecule

The synthesis of 2-amino-6-nitro-1H-quinazolin-4-one and its analogs typically begins with a substituted anthranilic acid. A common and effective route involves the reaction of 2-amino-5-nitrobenzoic acid with a suitable reagent to introduce the C2 and N3 atoms of the pyrimidine ring.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing a library of 2-amino-6-nitro-1H-quinazolin-4-one analogs, starting from 2-amino-5-nitrobenzoic acid.

G A 2-Amino-5-nitrobenzoic Acid B Reaction with Cyanamide or Guanidine derivative A->B Step 1: Cyclization C 2-Amino-6-nitro-1H-quinazolin-4-one (Core Scaffold) B->C D N-Alkylation / N-Arylation (at 2-amino position) C->D Step 2a: Derivatization F Reduction of Nitro Group C->F Step 2b: Modification E Library of Analogs (Substituted at 2-amino) D->E G 6-Amino-2-amino-1H-quinazolin-4-one F->G H Further Derivatization (e.g., diazotization, acylation) G->H I Library of Analogs (Modified at position 6) H->I SAR cluster_0 Modifications cluster_1 Impact on Activity Core 2-Amino-6-nitro-1H-quinazolin-4-one Core Position 2 (NH₂) Position 3 (NH) Position 6 (NO₂) Mod2 Substitution on 2-Amino Group (Alkyl, Aryl, Heterocycle) Core:p2->Mod2 Modulates Lipophilicity & Sterics Mod6 Replacement of 6-Nitro Group (e.g., -NH₂, -Cl, -Br) Core:p6->Mod6 Alters Electronic Properties Mod3 Substitution on 3-NH Group (e.g., Benzyl, Phenyl) Core:p3->Mod3 Influences 3D Conformation Activity Biological Activity (Antimicrobial, Anticancer) Mod2->Activity Mod6->Activity Mod3->Activity

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Comparative

A Comparative Guide to the Synthesis of 2-amino-6-nitro-1H-quinazolin-4-one: An Evaluation of Reproducibility and Efficiency

For researchers, scientists, and professionals in the field of drug development, the reliable synthesis of key chemical scaffolds is paramount. 2-amino-6-nitro-1H-quinazolin-4-one is a valuable building block in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in the field of drug development, the reliable synthesis of key chemical scaffolds is paramount. 2-amino-6-nitro-1H-quinazolin-4-one is a valuable building block in medicinal chemistry, and this guide provides an in-depth, objective comparison of its primary synthesis pathways. We will delve into the experimental intricacies, offering detailed protocols, quantitative data, and an analysis of the reproducibility and potential challenges associated with each route.

The quinazolinone core is a privileged structure in numerous biologically active compounds. The presence of a nitro group at the 6-position and an amino group at the 2-position offers strategic points for further functionalization, making 2-amino-6-nitro-1H-quinazolin-4-one a versatile intermediate for the development of novel therapeutics. This guide will explore three main synthetic strategies, providing the necessary data for an informed decision on the most suitable pathway for your research needs.

Pathway 1: Cyclization of 2-Amino-5-nitrobenzonitrile

This approach builds the quinazolinone ring from an acyclic precursor, offering a convergent route to the target molecule. The key step involves the cyclization of 2-amino-5-nitrobenzonitrile with a reagent that provides the C2 and N3 atoms of the heterocyclic ring, along with the exocyclic amino group at the 2-position.

Reaction Scheme:

Pathway 1 A 2-Amino-5-nitrobenzonitrile B 2-Amino-6-nitro-1H-quinazolin-4-one A->B Urea or Cyanamide Heat

Caption: Synthesis of 2-amino-6-nitro-1H-quinazolin-4-one from 2-amino-5-nitrobenzonitrile.

Experimental Protocol:

A mixture of 2-amino-5-nitrobenzonitrile and urea (or cyanamide) is heated, typically in a high-boiling point solvent or neat. The reaction proceeds through the formation of a guanidino intermediate, which then undergoes intramolecular cyclization to form the quinazolinone ring.

Detailed Steps:

  • Combine 2-amino-5-nitrobenzonitrile (1 equivalent) and urea (2-3 equivalents).

  • Heat the mixture to 180-200 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and treat with water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol or a DMF/water mixture.

Reproducibility and Challenges:

This one-pot approach is attractive for its simplicity. However, reproducibility can be a concern due to the high temperatures required, which can lead to the formation of by-products and decomposition of the starting material or product. The reaction can be sensitive to the purity of the starting materials and the precise control of the reaction temperature. Purification of the final product can also be challenging due to the potential for colored impurities.

Pathway 2: Multi-step Synthesis from 2-Amino-5-nitrobenzoic Acid

This linear synthesis begins with the more readily available 2-amino-5-nitrobenzoic acid and constructs the 2-aminoquinazolinone functionality in a stepwise manner. This approach offers greater control over the individual transformations.

Reaction Scheme:

Pathway 2 A 2-Amino-5-nitrobenzoic Acid B 6-Nitro-1H,3H-quinazoline-2,4-dione A->B Urea, Heat C 2,4-Dichloro-6-nitroquinazoline B->C POCl3, Heat D 2-Chloro-6-nitro-1H-quinazolin-4-one C->D NaOH (aq) E 2-Amino-6-nitro-1H-quinazolin-4-one D->E NH3 or Amine source

Caption: Multi-step synthesis of 2-amino-6-nitro-1H-quinazolin-4-one from 2-amino-5-nitrobenzoic acid.

Experimental Protocol:

This pathway involves four distinct steps:

  • Cyclocondensation: 2-Amino-5-nitrobenzoic acid is heated with urea to form 6-nitro-1H,3H-quinazoline-2,4-dione.[1]

  • Chlorination: The resulting quinazolinedione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2,4-dichloro-6-nitroquinazoline.[1]

  • Selective Hydrolysis: The 2,4-dichloro intermediate undergoes selective hydrolysis at the more reactive C4 position with a base, like sodium hydroxide, to give 2-chloro-6-nitro-1H-quinazolin-4-one.[1]

  • Amination: Finally, the 2-chloro group is displaced by an amino group through nucleophilic aromatic substitution with ammonia or another amine source to afford the target compound.[1]

Reproducibility and Challenges:

This multi-step synthesis is generally more reproducible than the one-pot cyclization of the nitrile. Each step can be monitored and the intermediates purified, leading to a higher purity final product. However, the use of hazardous reagents like POCl₃ requires careful handling and appropriate safety precautions. The selective hydrolysis in step 3 needs to be carefully controlled to avoid over-hydrolysis to the dione. The overall yield can be lower than the one-pot method due to the multiple steps involved.

Pathway 3: Nitration of a Pre-formed Quinazolinone Ring

This approach involves the synthesis of the 2-aminoquinazolin-4-one core first, followed by electrophilic nitration to introduce the nitro group at the 6-position.

Reaction Scheme:

Pathway 3 A 2-Amino-1H-quinazolin-4-one B 2-Amino-6-nitro-1H-quinazolin-4-one A->B HNO3, H2SO4

Caption: Synthesis of 2-amino-6-nitro-1H-quinazolin-4-one via nitration of 2-amino-1H-quinazolin-4-one.

Experimental Protocol:

The synthesis of the starting material, 2-amino-1H-quinazolin-4-one, can be achieved through various established methods. The subsequent nitration is a standard electrophilic aromatic substitution.

Detailed Steps for Nitration:

  • Dissolve 2-amino-1H-quinazolin-4-one in concentrated sulfuric acid at a low temperature (0-5 °C).

  • Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specific period.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate).

  • Collect the solid product by filtration, wash with water, and purify by recrystallization.

A related approach involves the nitration of 3(H)-quinazolin-4-one to yield 6-nitro-3(H)-quinazolin-4-one, which would then require a subsequent step to introduce the 2-amino group.[2]

Reproducibility and Challenges:

The nitration of the quinazolinone ring is a well-established and generally reproducible reaction. The main challenge lies in controlling the regioselectivity of the nitration. While the 6-position is often favored, the formation of other isomers is possible, which can complicate the purification process. The strong acidic conditions can also lead to side reactions if not carefully controlled. The synthesis of the starting 2-amino-1H-quinazolin-4-one adds to the overall step count of this pathway.

Comparative Analysis

ParameterPathway 1: Cyclization of NitrilePathway 2: Multi-step from AcidPathway 3: Nitration of Quinazolinone
Starting Material 2-Amino-5-nitrobenzonitrile2-Amino-5-nitrobenzoic Acid2-Amino-1H-quinazolin-4-one
Number of Steps 142 (after synthesis of precursor)
Overall Yield Moderate to GoodModerateGood
Reproducibility ModerateHighHigh
Key Reagents Urea/CyanamidePOCl₃, NaOH, NH₃HNO₃, H₂SO₄
Hazards High temperaturesCorrosive and toxic reagentsStrong acids, exothermic reaction
Purification Can be challengingGenerally straightforwardMay require separation of isomers

Conclusion for Researchers

The choice of synthetic pathway for 2-amino-6-nitro-1H-quinazolin-4-one will depend on the specific requirements of the research project, including the available starting materials, scale of the synthesis, and the desired purity of the final product.

  • Pathway 1 is the most direct route and is suitable for rapid, small-scale synthesis, provided that the potential for by-products and purification challenges are acceptable.

  • Pathway 2 offers the highest level of control and reproducibility, making it the preferred choice for larger-scale synthesis where purity is critical, despite the longer reaction sequence and the use of hazardous reagents.

  • Pathway 3 is a viable option if the 2-amino-1H-quinazolin-4-one precursor is readily available. It offers good yields and reproducibility, with the primary consideration being the control of regioselectivity during the nitration step.

Ultimately, a careful evaluation of the pros and cons of each pathway, as outlined in this guide, will enable researchers to select the most efficient and reliable method for obtaining 2-amino-6-nitro-1H-quinazolin-4-one for their drug discovery and development endeavors.

References

  • MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

  • Google Patents.
  • PMC. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). [Link]

  • PMC. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. [Link]

  • ACADEMIA. SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • MDPI. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. [Link]

  • PMC. Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. [Link]

  • PrepChem. Synthesis of 6-nitroquinazolin-4-one. [Link]

  • Zenodo. REACTION OF 6-AMINOQUINAZOLIN-4-ONE WITH AROMATIC ALDEHYDES. [Link]

  • Organic Chemistry Portal. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • ResearchGate. What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a? [Link]

  • Zenodo. OPTIMAL SYNTHESIS METHODS AND BIOLOGICAL ACTIVITY STUDY OF 2-(4-NITROPHENIL)QUINAZOLIN-4-ONE. [Link]

  • IntechOpen. Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]

  • ResearchGate. Functionalization of Quinazolin-4-Ones Part 2 #: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-amino-6-nitro-1H-quinazolin-4-one

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 2-amino-6-nitro-...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 2-amino-6-nitro-1H-quinazolin-4-one demand a meticulous, informed approach that extends beyond the bench. This guide provides essential, in-depth procedural guidance for the safe management and disposal of this compound, grounded in established chemical safety principles and regulatory standards. Our objective is to empower you with the knowledge to not only comply with safety protocols but to understand the fundamental reasoning behind them, ensuring a culture of safety and responsibility within your laboratory.

Understanding the Hazard Profile: A Synthesis of Structure and Reactivity

2-amino-6-nitro-1H-quinazolin-4-one is a heterocyclic compound whose hazard profile is dictated by its constituent functional groups: a nitroaromatic system and a quinazolinone core.

  • Nitroaromatic Compounds: This class of chemicals is recognized for its potential reactivity and toxicity. Aromatic nitro compounds can be energetic and may become explosive, especially in the presence of a base, even in water or organic solvents.[1] They are often classified as hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] Their disposal must be managed according to strict institutional and regulatory guidelines.[4]

  • Quinazolinone Core: This heterocyclic structure is a common scaffold in pharmacologically active molecules.[5][6] While the core itself is generally stable, the overall reactivity is influenced by its substituents.

  • Amino Group: The presence of an amino group can increase the compound's reactivity and potential for sensitization.[7]

Given this structural makeup, 2-amino-6-nitro-1H-quinazolin-4-one must be treated as a hazardous substance requiring specialized disposal procedures. It should never be disposed of down the drain or in the regular trash.[4]

Core Directive: The Principle of Segregated Hazardous Waste Management

The fundamental principle for disposing of 2-amino-6-nitro-1H-quinazolin-4-one is that it must be collected as hazardous chemical waste for subsequent destruction by a licensed facility. The most common and accepted method of destruction is controlled incineration with flue gas scrubbing to neutralize toxic combustion byproducts like oxides of nitrogen (NOx).[8] Your role in the laboratory is the critical first step: proper identification, segregation, and containment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, adherence to standard laboratory safety protocols is non-negotiable.

  • Eye Protection: Wear safety goggles or a face shield.[9]

  • Hand Protection: Use chemical-impermeable nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[10]

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of dust generation, consider a chemical-resistant apron or suit.[10]

  • Respiratory Protection: All handling of solid 2-amino-6-nitro-1H-quinazolin-4-one should be conducted in a certified chemical fume hood to minimize inhalation exposure and prevent dust formation.[4][11]

This multi-layered approach to PPE is critical because aromatic nitro compounds can cause skin irritation and sensitization, and inhalation of dust is a primary route of exposure.[7][12]

Step-by-Step Protocol for Waste Collection and Disposal

This protocol outlines the standard operating procedure for the collection of 2-amino-6-nitro-1H-quinazolin-4-one waste at the point of generation.

Objective: To safely collect and store solid and liquid waste containing 2-amino-6-nitro-1H-quinazolin-4-one for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Materials:

  • Designated hazardous waste container (solid or liquid, as appropriate)

  • Hazardous waste labels

  • Waste accumulation log

  • Appropriate PPE

Procedure:

  • Container Selection:

    • For Solid Waste: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) wide-mouth bottle). Ensure the container is clean and dry.[13]

    • For Contaminated Labware (e.g., weigh boats, gloves, paper towels): Double-bag these items in clear plastic bags labeled as "Hazardous Waste" and place them in a designated solid waste drum or container.

    • For Liquid Waste (e.g., solutions containing the compound): Use a designated, sealable, and compatible liquid waste container (e.g., an HDPE carboy). Do not mix incompatible waste streams. Nitro compounds are incompatible with strong bases, amines, and oxidizing/reducing agents.[4]

  • Waste Segregation & Collection:

    • Carefully transfer solid waste into the designated solid waste container using a dedicated spatula or scoop. Perform this transfer inside a chemical fume hood to prevent dust generation.

    • For liquid waste, use a funnel to pour the solution into the designated liquid waste container.

  • Labeling:

    • Immediately label the waste container with a completed hazardous waste tag. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "2-amino-6-nitro-1H-quinazolin-4-one"

      • An accurate estimation of the concentration and quantity

      • The date of accumulation

      • The associated hazards (e.g., "Toxic," "Irritant")

  • Storage:

    • Securely close the container. The exterior of the container must be clean and free from contamination.[13]

    • Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from heat, sparks, and open flames.[4]

    • Ensure the container is stored away from incompatible materials.[4]

  • Scheduling Pickup:

    • Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[4]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the area. If the spill is large or dust is generated, evacuate the immediate vicinity.[4]

  • Secure the Area: Restrict access to the spill area. If the compound is in a flammable solvent, remove all sources of ignition.[11]

  • Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 3, including respiratory protection if necessary.[4]

  • Containment & Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid raising dust.

    • For a liquid spill, contain the spill using a non-combustible absorbent material like sand or vermiculite.[4] Do not use combustible materials like paper towels as the primary absorbent for larger spills.

    • Collect the absorbed material and place it into a sealed, properly labeled hazardous waste container.[4]

  • Decontamination: Decontaminate the spill area with soap and water.[4] Collect the decontamination materials as hazardous waste.

Summary of Disposal and Safety Parameters
ParameterGuidelineRationale & References
Primary Disposal Method Collection for licensed hazardous waste disposal (controlled incineration).Nitroaromatic compounds are regulated hazardous wastes requiring specialized destruction.[2][4][8]
PPE Requirements Nitrile gloves, safety goggles, lab coat. Work in a chemical fume hood.Prevents skin/eye contact and inhalation of dust, which are primary exposure routes.[9][10][11]
Incompatible Materials Strong bases, amines, oxidizing agents, reducing agents, heat/flames.Contact can lead to vigorous or explosive reactions.[4]
Spill Cleanup Material Non-combustible absorbent (sand, vermiculite) for liquids; careful sweeping for solids.Prevents fire hazards and minimizes dust generation during cleanup.[4]
Container Type Labeled, sealed, high-density polyethylene (HDPE) or other compatible material.Ensures safe containment and prevents leaks or reactions with the container.[13]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-amino-6-nitro-1H-quinazolin-4-one waste generated in a laboratory setting.

G Start Waste Generation (2-amino-6-nitro-1H-quinazolin-4-one) Identify Identify Waste Type Start->Identify Solid Solid Waste (Pure compound, contaminated labware) Identify->Solid Is it solid? Liquid Liquid Waste (Solutions containing compound) Identify->Liquid Is it liquid? Container_Solid Select & Label Solid Waste Container Solid->Container_Solid Container_Liquid Select & Label Liquid Waste Container Liquid->Container_Liquid Segregate Segregate from Incompatible Wastes (Bases, Oxidizers, etc.) Container_Solid->Segregate Container_Liquid->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Pickup Schedule Pickup with Environmental Health & Safety (EHS) Store->Pickup Disposal Final Disposal (Licensed Facility - Incineration) Pickup->Disposal

Caption: Decision workflow for the disposal of 2-amino-6-nitro-1H-quinazolin-4-one.

References

  • Safe Handling and Storage of Nitro Compounds. Benchchem.

  • 2-Amino-4(1H)-quinazolinone SDS, 20198-19-0 Safety Data Sheets. Echemi.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Agency for Toxic Substances and Disease Registry (ATSDR). 5. POTENTIAL FOR HUMAN EXPOSURE.

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Center for Biotechnology Information (PMC).

  • Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.

  • Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds. Benchchem.

  • SAFETY DATA SHEET: 2-Amino-4-nitrophenol. Fisher Scientific.

  • Chemical Safety Data Sheet MSDS / SDS - 6-NITROQUINAZOLIN-4(3H)-ONE. ChemicalBook.

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA).

  • Functionalization of Quinazolin-4-Ones Part 2. ResearchGate.

  • Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research.

  • 40 CFR § 721.875 - Aromatic nitro compound. Legal Information Institute, Cornell University.

  • CAMEO Chemicals | NOAA. National Oceanic and Atmospheric Administration.

  • Safety Data Sheet: 2-NITRO ANISOLE.

  • NITROUS OXIDE | Occupational Safety and Health Administration.

  • Safety Data Sheet. Angene Chemical.

  • OSHA Technical Manual (OTM) - Section II: Chapter 2. Occupational Safety and Health Administration (OSHA).

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Center for Biotechnology Information (PMC).

  • Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. PubMed.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications.

  • and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides.

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. National Center for Biotechnology Information (PMC).

  • One-pot Synthesis and Antimicrobial Activities of some 2-Aryl/Alkyl, 3-Aminoquinazolin-4(3H).

  • 6-Amino-2-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one.

  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Federal Register.

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Center for Biotechnology Information (PMC).

  • Untitled.

  • Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. PubMed.

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate.

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Handling

Personal protective equipment for handling 2-amino-6-nitro-1H-quinazolin-4-one

Comprehensive Safety and Handling Guide: 2-amino-6-nitro-1H-quinazolin-4-one This guide provides essential safety protocols and operational directives for the handling, use, and disposal of 2-amino-6-nitro-1H-quinazolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-amino-6-nitro-1H-quinazolin-4-one

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of 2-amino-6-nitro-1H-quinazolin-4-one. As a compound integrating a bioactive quinazoline scaffold with an energetic nitro functional group, it demands rigorous adherence to safety procedures to mitigate risks. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven guidance that extends beyond basic safety data.

Core Hazard Analysis and Synthesis

2-amino-6-nitro-1H-quinazolin-4-one is an aromatic nitro compound. The primary hazards associated with this class of chemicals stem from their toxicological properties and potential for thermal instability.[1][2] The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions and can contribute to the molecule's biological activity and toxicity.[2] While many quinazoline derivatives are explored for their therapeutic benefits, the presence of the nitro group necessitates a heightened level of caution.[3][4]

Key Hazard Profile:

Hazard CategoryDescriptionRationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5][6][7]Aromatic nitro compounds can be absorbed through the skin and may cause cyanosis (a condition where the blood's ability to carry oxygen is reduced).[1] Similar structures are known irritants to the respiratory system.[5][6]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[5][6][7]The chemical structure is similar to other known skin and eye irritants. Direct contact can lead to inflammation, redness, and pain.
Potential Mutagenicity Suspected of causing genetic defects.[2][6]Nitroaromatic compounds can sometimes be metabolized into reactive species that damage DNA.[2] This is a precautionary classification based on data from structurally related compounds like 2-Amino-4-nitrophenol.[6]
Thermal Instability Can decompose exothermically at high temperatures.[8][9]Organic nitro compounds are known to be thermodynamically unstable.[8][9] Heating, especially under alkaline conditions or in the presence of contaminants, can lead to runaway reactions.[1][9]

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is the most critical barrier between the researcher and potential exposure. A two-tiered approach is recommended based on the operational context.

Table of Recommended PPE:

PPE CategoryRoutine Laboratory Operations (e.g., weighing, solution prep)Emergency & Spill Response
Eye / Face Protection ANSI Z87.1-compliant safety glasses with side shields.Chemical splash goggles and a full-face shield.
Hand Protection Chemically resistant gloves (Nitrile or Neoprene), double-gloving recommended.Heavy-duty chemically resistant gloves (e.g., Butyl, Viton).[10]
Body Protection Flame-resistant laboratory coat, fully fastened.Chemical-resistant apron or impervious gown over a lab coat.
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.Air-purifying respirator (APR) with organic vapor/particulate cartridges (P100) or a self-contained breathing apparatus (SCBA) for large spills.[6]

Expert Rationale:

  • Hand Protection: Aromatic nitro compounds can be absorbed through the skin.[1] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[11]

  • Respiratory Protection: Handling the solid form can generate dust. All manipulations of the solid compound must be performed in a chemical fume hood to prevent inhalation.[5][11]

  • Eye Protection: The risk of serious eye irritation necessitates robust protection. Standard safety glasses are the minimum; goggles are preferred when splashing is a possibility.[6][11]

Step-by-Step Handling and Operations Workflow

A systematic approach to handling minimizes risk. The following workflow must be followed for all operations involving 2-amino-6-nitro-1H-quinazolin-4-one.

Operational Protocol:

  • Preparation & Pre-Work:

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[6]

    • Assemble all necessary equipment (spatulas, glassware, solvents) within the fume hood to minimize movement.

    • Don all required PPE as specified for routine operations.

  • Weighing & Aliquoting (Solid):

    • Perform all weighing operations on an analytical balance located inside a fume hood or a ventilated balance enclosure.

    • Use anti-static weigh paper or a tared glass container to prevent dispersal of fine powder.

    • Handle the container gently to avoid creating airborne dust.

  • Solution Preparation:

    • Place the vessel containing the solvent inside the fume hood.

    • Slowly add the weighed solid to the solvent with gentle stirring or swirling to avoid splashing.[12]

  • Post-Handling Decontamination:

    • Carefully clean all glassware and equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Remove PPE in the correct order (gloves last) and dispose of disposables in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the lab.[12]

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Don Appropriate PPE prep1->prep2 weigh Weigh Solid Compound prep2->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Workspace & Equipment dissolve->decon dispose_ppe Dispose of Contaminated PPE decon->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash

Caption: Standard workflow for handling 2-amino-6-nitro-1H-quinazolin-4-one.

Emergency Response Protocols

Immediate and correct action is vital in an emergency.

  • Spill Response:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • If the spill is flammable, eliminate all sources of ignition.[11]

    • Wear emergency PPE, including respiratory protection.

    • Contain the spill by covering it with a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[10]

    • Carefully collect the absorbed material using non-sparking tools into a labeled, sealable container for hazardous waste disposal.[11]

    • Decontaminate the spill area thoroughly.

  • Skin/Eye Contact:

    • Skin: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]

    • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from a specialist.[12]

  • Inhalation:

    • Move the affected person to fresh air immediately.[7]

    • If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth resuscitation).[7][11]

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[5]

    • Rinse the mouth thoroughly with water.[11]

    • Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Storage and Waste Management Plan

Proper storage and disposal are crucial for long-term safety and regulatory compliance.

Storage Protocol:

  • Container: Store in the original, tightly sealed container.[7][10]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.[10][12] The storage area should be locked and accessible only to authorized personnel.[5][7]

  • Segregation: Store away from incompatible materials, including strong oxidizing agents, strong acids, strong bases, and amines.[1][5][10] Keep away from all sources of heat, sparks, or ignition.[10]

Waste Disposal Plan:

All materials contaminated with 2-amino-6-nitro-1H-quinazolin-4-one are considered hazardous waste and must be disposed of accordingly.[10][13]

  • Never dispose of this chemical down the drain or in regular trash.[10]

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh paper, absorbent from spills) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container label must include: "Hazardous Waste," the full chemical name "2-amino-6-nitro-1H-quinazolin-4-one," and the associated hazards (Toxic, Irritant).

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the waste container.[7][10]

G cluster_collection 1. Waste Segregation & Collection cluster_storage 2. Temporary Storage cluster_disposal 3. Final Disposal solid_waste Contaminated Solids (Gloves, Paper) solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_waste Unused Solutions & Liquid Waste liquid_container Labeled Liquid Hazardous Waste Bottle liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Professional Disposal via Certified Vendor contact_ehs->disposal

Caption: Waste disposal workflow for 2-amino-6-nitro-1H-quinazolin-4-one.

References

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Potential for Human Exposure to Nitroaromatic Compounds. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

  • Nitro Compounds. Chemistry LibreTexts. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Australian Department of Health. [Link]

  • Cutting edge for technical textiles by incorporation of thienoisoquinoline-quinazoline derivatives. National Institutes of Health (NIH). [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Quinazoline derivatives.

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